Technical Documentation Center

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione
  • CAS: 125573-05-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione

This guide provides a comprehensive overview of a robust and efficient synthesis pathway for 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, a substituted xanthine derivative of interest to researchers and professional...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of a robust and efficient synthesis pathway for 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, a substituted xanthine derivative of interest to researchers and professionals in drug development and medicinal chemistry. The synthesis leverages fundamental principles of nucleophilic substitution to achieve the target molecule with high purity.

Introduction

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione belongs to the xanthine class of compounds, which are prevalent in various biological systems and form the structural basis for numerous pharmacologically active molecules, including caffeine and theophylline.[1] The specific substitution pattern of an ethyl group at the N3 position and a methyl group at the N1 position imparts unique physicochemical properties that are of interest for exploring its biological activities. This guide will focus on a scientifically sound and reproducible synthetic approach, detailing the underlying chemical principles and providing a step-by-step experimental protocol.

Core Synthesis Pathway: N-Alkylation of 1-Methylxanthine

The most direct and logical synthetic route to 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione is the selective N-alkylation of 1-methyl-3,7-dihydro-1H-purine-2,6-dione (1-methylxanthine). This pathway is predicated on the nucleophilic character of the nitrogen atoms in the purine ring system. The acidity of the N-H protons on the xanthine scaffold allows for deprotonation by a suitable base, generating a nucleophilic anion that can readily react with an electrophilic alkylating agent.[2]

The choice of starting material, 1-methylxanthine, is strategic as it already possesses the required methyl group at the N1 position. The primary synthetic challenge then becomes the selective ethylation at the N3 position. The reactivity of the different nitrogen atoms in the xanthine ring can be influenced by steric and electronic factors, as well as the reaction conditions.

Reaction Mechanism: SN2 Alkylation

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[3][4] The process can be broken down into two key steps:

  • Deprotonation: A base is used to abstract the acidic proton from the N3 position of 1-methylxanthine, forming a resonance-stabilized xanthine anion. The choice of base is critical to ensure efficient deprotonation without promoting side reactions.

  • Nucleophilic Attack: The resulting anion acts as a potent nucleophile, attacking the electrophilic carbon atom of the ethylating agent (e.g., ethyl iodide or ethyl bromide), leading to the formation of the C-N bond and displacement of the leaving group.

The selection of an appropriate solvent is also crucial. A polar aprotic solvent, such as N,N-dimethylformamide (DMF), is often preferred as it can effectively solvate the cation of the base while not interfering with the nucleophilicity of the xanthine anion, thereby facilitating the SN2 reaction.[3]

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 1-Methylxanthine Product 3-Ethyl-1-methyl-3,7-dihydro- 1H-purine-2,6-dione Reactant1->Product 1. Deprotonation Reactant2 Ethyl Iodide Reactant2->Product 2. SN2 Attack Base Base (e.g., K2CO3) Base->Reactant1 Solvent Solvent (e.g., DMF) Solvent->Reactant1 Heat Heat (Optional) Heat->Product caption Synthesis of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione

Caption: A diagram illustrating the synthesis of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
1-Methylxanthine≥98%Sigma-Aldrich
Ethyl Iodide≥99%, stabilizedAcros Organics
Potassium Carbonate (K2CO3), anhydrousACS Reagent, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS Reagent, ≥99.5%VWR Chemicals
HexanesACS Reagent, ≥98.5%VWR Chemicals
Deionized WaterN/AIn-house
Anhydrous Sodium Sulfate (Na2SO4)ACS Reagent, granularFisher Scientific

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylxanthine (1.66 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Initiation of Reaction: Stir the suspension at room temperature for 30 minutes to ensure a uniform mixture.

  • Addition of Alkylating Agent: Slowly add ethyl iodide (1.2 mL, 15 mmol) to the reaction mixture dropwise using a syringe.

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v).[5]

  • Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold deionized water and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione.[2]

Data Summary

ParameterValue
Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol [6]
Appearance White to off-white solid
Starting Material 1-Methyl-3,7-dihydro-1H-purine-2,6-dione (1-Methylxanthine)[7]
Alkylating Agent Ethyl Iodide
Base Potassium Carbonate (K2CO3)
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 70-80 °C
Reaction Time 12-16 hours
Purification Method Column Chromatography or Recrystallization

Trustworthiness and Self-Validation

The described protocol is designed as a self-validating system. The progress of the reaction can be rigorously monitored by TLC, allowing for precise determination of the reaction endpoint and minimizing the formation of byproducts. The purification by column chromatography or recrystallization ensures the isolation of a high-purity product, which can be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to verify the chemical structure and purity. The melting point of the final product should be sharp and consistent with literature values for a pure compound.

Conclusion

The synthesis of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione via the N-alkylation of 1-methylxanthine represents a reliable and scalable method for obtaining this valuable xanthine derivative. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters, researchers can consistently achieve high yields of the desired product. This guide provides the necessary technical details and scientific rationale to empower researchers in their synthetic endeavors.

References

  • Hariono, M., et al. Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent. Jurnal Kimia Sains dan Aplikasi, 2010, 13(1), 14-17. [Link]

  • ResearchGate. Scheme 2 Alkylation reaction of theobromine with hydrocarbon halides. [Link]

  • PubChem. 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione. [Link]

  • Reyes-Arellano, A., et al. Synthesis of caffeine from theobromine: Bringing back an old experiment in a new setting. Educación Química, 2015, 26(1), 8-12. [Link]

  • Royal Society of Chemistry. Theobromine and direct arylation: a sustainable and scalable solution to minimize aggregation caused quenching. Green Chemistry, 2021, 23(15), 5567-5574. [Link]

  • MDPI. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. International Journal of Molecular Sciences, 2025, 26(3), 1510. [Link]

  • ResearchGate. (PDF) Synthesis of caffeine from theobromine: Bringing back an old experiment in a new setting. [Link]

  • PMC. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 2022, 27(24), 8824. [Link]

  • MDPI. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 2022, 27(24), 8824. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 2025, 15(7), 4153-4186. [Link]

  • Der Pharma Chemica. Design and synthesis of some new purine-dione derivatives of potential anti-inflammatory activity. Der Pharma Chemica, 2014, 6(6), 343-353. [Link]

  • QuickCompany. Xanthine As A Scaffold For Synthesis Of Novel Compounds. [Link]

  • EEA, INDIA. Investigation of acute toxicity of novel 3,7-dihydro-1H-purine- 2,6-dione derivatives. East European Scientific Journal, 2021, 1(2), 4-9. [Link]

  • PubMed. Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach. Bioorganic Chemistry, 2025, 156, 107361. [Link]

  • PubChem. 1,3,7-Tris((ngcontent-ng-c834184739="" class="ng-star-inserted">2H_3)methyl)-3,7-dihydro-1H-purine-2,6-dione. [Link]

  • NIST WebBook. 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-. [Link]

  • SciSpace. Synthesis evaluation and quantum mechanical characterization of cyclohexylamine containing derivatives of methylxanthine. CBU International Conference Proceedings, 2016, 4, 879-884. [Link]

  • ChemBK. 3,7-Dihydro-3-methyl-1H-purine-2,6-dione. [Link]

  • I.R.I.S. Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. Mini-Reviews in Organic Chemistry, 2020, 17(5), 539-551. [Link]

  • ResearchGate. (PDF) Synthesis of New 1,3,8Trisubstituted Purine2,6-diones and 1,3,6Trisubstituted Thiazolo[2,3-f]purine -2,4-diones. [Link]

  • European Patent Office. Process for the preparation of purine derivatives. [Link]

  • Wikipedia. Caffeine. [Link]

  • Organic Syntheses. 3-cyano-6-methyl-2(1)-pyridone. [Link]

  • DrugBank. 1,3,7-Trimethylpurine-2,6-dione. [Link]

  • The IUPHAR/BPS Guide to PHARMACOLOGY. 7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, a synthetic derivative of the xanthine scaffold, is a compound of significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, a synthetic derivative of the xanthine scaffold, is a compound of significant interest in pharmacological research. Its structural similarity to naturally occurring methylxanthines, such as caffeine and theophylline, suggests a conserved mechanism of action primarily centered on the antagonism of adenosine receptors and the inhibition of phosphodiesterase enzymes. This technical guide provides a comprehensive overview of the core mechanisms of action of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, detailing its molecular interactions and downstream signaling effects. Furthermore, this guide presents detailed, field-proven experimental protocols for the characterization of its activity, ensuring scientific integrity and reproducibility.

Introduction: The Xanthine Scaffold and its Pharmacological Significance

The purine alkaloid xanthine and its derivatives are ubiquitous in nature and have been utilized for their therapeutic and stimulant properties for centuries. Compounds such as caffeine and theophylline are well-established as central nervous system stimulants and bronchodilators, respectively.[1][2] The core mechanism of action for these molecules lies in their ability to act as competitive, non-selective antagonists of adenosine receptors and as inhibitors of phosphodiesterase (PDE) enzymes.[3][4]

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as 1-methyl-3-ethylxanthine, belongs to this versatile class of compounds. Its synthesis is typically achieved through modifications of the Traube purine synthesis, a robust method for constructing the purine ring system from pyrimidine precursors. This synthetic accessibility allows for systematic structural modifications to explore structure-activity relationships.

This guide will delve into the two primary mechanisms through which 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione is presumed to exert its pharmacological effects, based on the extensive research conducted on analogous xanthine derivatives.

Dual Mechanism of Action: A Two-Pronged Approach to Cellular Modulation

The pharmacological profile of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione is characterized by its interaction with two key components of cellular signaling pathways: adenosine receptors and phosphodiesterase enzymes.

Adenosine Receptor Antagonism: Modulating a Key Endogenous Signaling Molecule

Adenosine is an endogenous purine nucleoside that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation. It exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[3]

As a xanthine derivative, 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione is expected to act as a non-selective antagonist at these receptors, competitively inhibiting the binding of adenosine.[3] The structural features of the molecule, specifically the substitutions at the N1 and N3 positions, are critical determinants of its binding affinity. Structure-activity relationship studies on related xanthine analogs suggest that ethyl substitution at the N1, N3, and N7 positions can enhance adenosine A1 receptor affinity compared to methyl substitutions.[3]

The functional consequences of adenosine receptor blockade are subtype-dependent:

  • A1 and A3 Receptor Blockade: These receptors are typically coupled to inhibitory G proteins (Gi/o), and their activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Antagonism of these receptors by 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione would therefore be expected to disinhibit adenylyl cyclase, leading to an increase in cAMP.[3]

  • A2A and A2B Receptor Blockade: These receptors are coupled to stimulatory G proteins (Gs), and their activation increases intracellular cAMP. Antagonism at these sites would counteract the adenosine-mediated increase in cAMP.[3]

The net effect on cellular function will depend on the relative expression levels of the different adenosine receptor subtypes in a given tissue and the affinity of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione for each subtype.

Signaling Pathway: Adenosine Receptor Antagonism

Adenosine_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine AR Adenosine Receptor (A1/A2A/A2B/A3) Adenosine->AR Binds & Activates Xanthine 3-Ethyl-1-methyl- 1H-purine-2,6-dione Xanthine->AR Competitively Blocks G_protein G Protein (Gi/Gs) AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Modulates cAMP cAMP AC->cAMP Production

Caption: Competitive antagonism of adenosine receptors by 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione.

Phosphodiesterase (PDE) Inhibition: Amplifying Second Messenger Signaling

Phosphodiesterases are a superfamily of enzymes responsible for the hydrolysis and inactivation of the second messengers cAMP and cGMP.[4] By inhibiting these enzymes, methylxanthines prevent the degradation of cyclic nucleotides, leading to their accumulation within the cell and the potentiation of their downstream signaling effects.[2]

Different PDE isoforms exhibit distinct substrate specificities and tissue distributions. Xanthine derivatives, including 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, are generally considered non-selective PDE inhibitors.[1] The inhibitory potency of xanthines against PDEs is influenced by the nature of the alkyl substituents. For instance, structure-activity relationship studies have shown a good correlation between the alkyl chain length at the N3 position and the inhibitory activity (Ki value) against cAMP-PDE.[5][6]

The inhibition of PDEs leads to a range of physiological responses, including smooth muscle relaxation (bronchodilation), increased cardiac contractility, and anti-inflammatory effects.[4]

Signaling Pathway: Phosphodiesterase Inhibition

PDE_Inhibition cluster_intracellular Intracellular Space cAMP cAMP PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolysis Downstream Downstream Effectors (e.g., PKA) cAMP->Downstream Activates AMP 5'-AMP PDE->AMP Xanthine 3-Ethyl-1-methyl- 1H-purine-2,6-dione Xanthine->PDE Inhibits

Caption: Inhibition of phosphodiesterase by 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, leading to increased cAMP levels.

Experimental Protocols for Mechanistic Characterization

To elucidate the precise mechanism of action of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, a series of in vitro assays are essential. The following protocols provide a robust framework for determining its binding affinity for adenosine receptors and its inhibitory potency against phosphodiesterases.

Adenosine Receptor Competitive Radioligand Binding Assay

This assay determines the inhibition constant (Ki) of a test compound for a specific adenosine receptor subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione for human adenosine A1, A2A, A2B, and A3 receptors.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK-293 or CHO cells).

  • Radioligands:

    • A1: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)

    • A2A: [³H]ZM241385 (4-(2-[7-Amino-2-(2-furyl)[5][6][7]triazolo[2,3-a][3][4][5]triazin-5-ylamino]ethyl)phenol)

    • A2B: [³H]PSB-603 (8-[4-[((4-cyanophenyl)carbamoylmethyl)oxy]phenyl]-1,3-dipropylxanthine)

    • A3: [¹²⁵I]I-AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide)

  • Test Compound: 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione.

  • Non-specific binding control: Theophylline or another suitable non-selective adenosine antagonist.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compound and the non-specific binding control in assay buffer.

    • Dilute the cell membranes to the desired protein concentration in ice-cold assay buffer.

    • Prepare the radioligand solution at a concentration approximately equal to its dissociation constant (Kd).

  • Assay Setup (96-well plate, in triplicate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add non-specific binding control, radioligand, and cell membranes.

    • Test Compound: Add serially diluted test compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow: Adenosine Receptor Binding Assay

Binding_Assay_Workflow Prep 1. Prepare Reagents (Membranes, Radioligand, Test Compound) Setup 2. Set up Assay Plate (Total, Non-specific, Test Compound wells) Prep->Setup Incubate 3. Incubate to Equilibrium Setup->Incubate Filter 4. Terminate by Rapid Filtration Incubate->Filter Detect 5. Measure Radioactivity Filter->Detect Analyze 6. Analyze Data (IC50 & Ki) Detect->Analyze

Caption: A typical workflow for a competitive radioligand binding assay.

Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)

This homogeneous, high-throughput assay measures the ability of a compound to inhibit the activity of a specific PDE isoform by detecting the change in fluorescence polarization of a fluorescently labeled substrate.

Objective: To determine the IC50 values of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione against various PDE isoforms (e.g., PDE1-5).

Materials:

  • Recombinant Human PDE Enzymes (purified).

  • Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP).

  • Binding agent that specifically binds to the hydrolyzed product (e.g., FAM-5'-AMP or FAM-5'-GMP).

  • Test Compound: 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione.

  • Positive Control (a known inhibitor for the specific PDE isoform).

  • Assay Buffer.

  • Microplate reader with fluorescence polarization capabilities.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer. Dilute the PDE enzyme and fluorescent substrate to their optimal concentrations.

  • Assay Setup (384-well plate):

    • Add the diluted test compound or control to the wells.

    • Add the diluted PDE enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the fluorescent substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.

  • Termination and Binding: Add the binding agent to stop the reaction and allow it to bind to the fluorescent product.

  • Measurement: Read the fluorescence polarization on a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow: PDE Inhibition Assay (Fluorescence Polarization)

PDE_Assay_Workflow Prep 1. Prepare Reagents (Enzyme, Substrate, Test Compound) Setup 2. Add Compound & Enzyme to Plate Prep->Setup PreIncubate 3. Pre-incubate Setup->PreIncubate Initiate 4. Initiate Reaction with Substrate PreIncubate->Initiate Incubate 5. Incubate for Reaction Initiate->Incubate Terminate 6. Terminate & Add Binding Agent Incubate->Terminate Measure 7. Measure Fluorescence Polarization Terminate->Measure Analyze 8. Analyze Data (IC50) Measure->Analyze

Caption: Workflow for a fluorescence polarization-based phosphodiesterase inhibition assay.

Expected Pharmacological Profile and Structure-Activity Relationship Insights

Adenosine Receptor Affinity:

  • The presence of a methyl group at the N1 position is crucial for adenosine receptor antagonism.[3]

  • Substitution at the N3 position with an ethyl group, as in the topic compound, is known to influence bronchodilator effects, which are partly mediated by adenosine receptor blockade.[7]

  • It is anticipated that 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione will exhibit non-selective antagonist activity at all four adenosine receptor subtypes, likely with affinities in the micromolar range, similar to other simple alkylxanthines.[8]

Phosphodiesterase Inhibition:

  • The inhibitory potency of N3-alkylxanthines against cAMP-PDE has been shown to correlate with the length of the alkyl chain.[5][6]

  • Therefore, it is expected that 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione will be a more potent PDE inhibitor than 1,3-dimethylxanthine (theophylline).[5][6]

  • The compound is likely to be a non-selective inhibitor of various PDE isoforms.

The following table provides a comparative summary of the known adenosine receptor affinities and PDE inhibitory activities of related methylxanthines to provide context for the expected profile of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione.

CompoundA1 Ki (µM)A2A Ki (µM)A2B Ki (µM)A3 Ki (µM)PDE Inhibition (IC50)
Theophylline ~10-30~10-50>100Weak antagonistNon-selective, µM range
Caffeine ~20-40~40-100>100Weak antagonistNon-selective, µM range
3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione Predicted: µM rangePredicted: µM rangePredicted: µM rangePredicted: Weak antagonistPredicted: More potent than theophylline

Predicted values are based on structure-activity relationship data from analogous compounds.

Conclusion and Future Directions

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic xanthine derivative that, based on extensive evidence from related compounds, is predicted to function as a non-selective adenosine receptor antagonist and a phosphodiesterase inhibitor. This dual mechanism of action provides a foundation for its potential pharmacological effects. The experimental protocols detailed in this guide offer a comprehensive framework for the precise characterization of its binding affinities and inhibitory potencies, which is a critical step in its evaluation as a research tool or a potential therapeutic agent.

Future research should focus on obtaining definitive quantitative data for 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione to validate the predicted pharmacological profile. Further investigation into its selectivity across the various adenosine receptor subtypes and PDE isoforms will be crucial for understanding its potential therapeutic applications and off-target effects. Cellular and in vivo studies will then be necessary to translate these molecular mechanisms into a comprehensive understanding of its physiological and pathophysiological effects.

References

  • Structure-activity relationship in N3-alkyl-xanthine derivatives. PubMed. [Link]

  • Structure-Activity Relationship in N3-Alkyl-Xanthine Derivatives. ResearchGate. [Link]

  • Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. MDPI. [Link]

  • Physico-chemical and spectral data of N3-alkyl-substituted xanthine derivatives. ResearchGate. [Link]

  • Xanthines as Adenosine Receptor Antagonists. PMC. [Link]

  • Methylxanthines. StatPearls - NCBI Bookshelf. [Link]

  • Methylxanthines. StatPearls - NCBI Bookshelf. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione

This guide provides a comprehensive overview of the analytical methodologies and scientific reasoning employed in the structural elucidation of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, a substituted xanthine der...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the analytical methodologies and scientific reasoning employed in the structural elucidation of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, a substituted xanthine derivative. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques, explaining not just the "how" but the fundamental "why" behind each experimental choice.

Introduction

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, with the molecular formula C₈H₁₀N₄O₂, is a member of the purine alkaloid family, which includes well-known compounds like caffeine and theophylline.[1][2] The precise arrangement of its constituent atoms is critical for understanding its chemical reactivity, pharmacological activity, and potential applications. The structural elucidation of such a molecule is a systematic process that relies on the convergence of evidence from multiple analytical techniques. This guide will walk through a logical workflow for confirming the identity and structure of this compound, from foundational spectroscopic analysis to the definitive determination of its three-dimensional arrangement.

The IUPAC name for this compound is 3-ethyl-1-methyl-7H-purine-2,6-dione, and it has a molecular weight of 194.19 g/mol .[1]

Strategic Approach to Structure Elucidation

A robust structure elucidation strategy is not a linear path but an integrated approach where each piece of data informs the next step. For a small organic molecule like 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, the workflow is designed to build a structural hypothesis and then rigorously test it.

structure_elucidation_workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure MS Mass Spectrometry (MS) Determine Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Confirms expected functional groups NMR Nuclear Magnetic Resonance (NMR) Map C-H Framework IR->NMR Guides NMR interpretation XRAY X-Ray Crystallography 3D Atomic Arrangement NMR->XRAY Provides hypothesis for 3D structure XRAY->NMR Validates NMR assignments

Caption: A logical workflow for the structure elucidation of a small organic molecule.

Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

Mass Spectrometry (MS)

Expertise & Experience: The first step in analyzing an unknown compound is to determine its molecular weight and, from that, its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this. For a compound like our target molecule, which is polar and non-volatile, Electrospray Ionization (ESI) is the preferred ionization technique.[3][4] ESI is a "soft" ionization method that typically produces the protonated molecule, [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight.[3][5]

Experimental Protocol (ESI-MS):

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid to enhance protonation.[4]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization Mode: Operate in positive ion mode to generate [M+H]⁺ ions.

  • Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a range of m/z 50-500.

Expected Data & Interpretation:

IonCalculated m/zObserved m/zInterpretation
[M+H]⁺195.0879~195.088The protonated molecular ion confirms the molecular weight of 194.19 Da.[1]

Trustworthiness: The high mass accuracy of the measurement allows for the unambiguous determination of the elemental composition (C₈H₁₀N₄O₂), providing strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS): To further confirm the structure, collision-induced dissociation (CID) can be performed on the [M+H]⁺ ion. The fragmentation pattern provides clues about the compound's structure. For xanthine derivatives, characteristic losses include the isocyanate group (-NCO).[3][6]

Predicted Fragmentation:

  • Loss of Ethyl Group (-29 Da): A fragment corresponding to the loss of the ethyl group from the N3 position.

  • Loss of Methyl Isocyanate (-57 Da): A common fragmentation pathway for N-methylated xanthines.[6]

  • Cleavage of the Purine Ring: Complex fragmentation patterns characteristic of the purine core.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] By passing infrared radiation through the sample, we can observe the absorption of energy at specific frequencies corresponding to the vibrations of chemical bonds. For our target molecule, we expect to see characteristic absorptions for the carbonyl groups (C=O), C-N bonds, C-H bonds, and potentially an N-H bond.

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8][9]

  • Pellet Formation: Transfer the powder to a die and press it under high pressure (8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[9]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic C-H
~2980-2850C-H stretchAliphatic (CH₃, CH₂)
~1700 & ~1650C=O stretchAmide/Urea Carbonyls
~1600-1450C=C & C=N stretchPurine ring system
~1250C-N stretchAmine/Amide

Trustworthiness: The presence of strong carbonyl peaks and characteristic ring vibrations provides a spectral fingerprint that is consistent with the purine-2,6-dione structure. The absence of a strong, broad peak around 3300 cm⁻¹ would suggest that the N7 position is not protonated in the solid state, which is expected for this structure.

Part 2: Detailed Structural Mapping - Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution.[4][9][10] By analyzing the chemical shifts, coupling constants, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, we can piece together the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5Singlet1HH-8The lone proton on the imidazole ring is deshielded by the adjacent nitrogen atoms.
~4.1Quartet2HN3-CH₂-CH₃The methylene protons are adjacent to a nitrogen and are split by the methyl protons.
~3.4Singlet3HN1-CH₃The methyl group on the N1 nitrogen.
~1.3Triplet3HN3-CH₂-CH₃The methyl protons of the ethyl group are split by the adjacent methylene protons.

Trustworthiness: The combination of chemical shifts, multiplicities (singlet, quartet, triplet), and integration values provides a unique signature for the proposed structure. For example, the quartet-triplet pattern is a classic indicator of an ethyl group.

¹³C NMR Spectroscopy

Experimental Protocol (¹³C NMR):

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by showing each unique carbon as a single peak.[11][12]

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~155C-6Carbonyl carbon, deshielded.
~151C-2Carbonyl carbon, deshielded.
~148C-4Quaternary carbon in the purine ring.
~141C-8Protonated carbon in the imidazole ring.
~107C-5Quaternary carbon in the purine ring.
~38N3-CH₂Methylene carbon of the ethyl group.
~29N1-CH₃Methyl carbon on the N1 nitrogen.
~13N3-CH₂-CH₃Methyl carbon of the ethyl group.

Trustworthiness: The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon atoms in the molecule. The chemical shifts are highly indicative of the electronic environment of each carbon, with the carbonyl carbons appearing significantly downfield.

Part 3: Definitive 3D Structure - Single-Crystal X-ray Crystallography

Expertise & Experience: While spectroscopic methods provide excellent evidence for the connectivity of a molecule, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[6][10][13] This technique is considered the "gold standard" for structure determination.[10]

xray_workflow cluster_crystal_growth Crystal Growth cluster_diffraction Data Collection cluster_structure_solution Structure Solution & Refinement A Dissolve in Solvent B Slow Evaporation A->B C Obtain Single Crystal B->C D Mount Crystal C->D E X-ray Diffraction D->E F Collect Diffraction Pattern E->F G Solve Phase Problem F->G H Build Atomic Model G->H I Refine Structure H->I J Final 3D Structure I->J

Caption: The experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol:

  • Crystal Growth: Grow a single crystal of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: Mount the crystal on a goniometer and place it in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined by solving the "phase problem," and the structural model is refined to best fit the experimental data.

Expected Results:

The final output of an X-ray crystal structure analysis is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This would definitively confirm the placement of the ethyl group at the N3 position and the methyl group at the N1 position, and show the planarity of the purine ring system.

Conclusion

The structural elucidation of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione is a multi-faceted process that relies on the synergistic use of modern analytical techniques. Mass spectrometry establishes the molecular formula, FTIR identifies key functional groups, and NMR spectroscopy maps out the atomic connectivity. Finally, X-ray crystallography provides the definitive three-dimensional structure. Each technique provides a layer of evidence that, when combined, leads to an unambiguous and trustworthy structural assignment, which is a prerequisite for any further research or development involving this compound.

References

  • Scribd. KBr Pellet Method for FTIR Analysis. [Link]

  • PubChem. 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione. [Link]

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

  • Bentham Science. Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. [Link]

  • PMC. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • MDPI. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. [Link]

  • University of Delaware. Electrospray Ionization – ESI. [Link]

  • University of Waterloo. About Single X-ray Diffraction. [Link]

  • University of Illinois. Electrospray Ionization - School of Chemical Sciences. [Link]

  • PubMed. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. [Link]

  • PMC. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • University of Texas Health Science Center at San Antonio. Step-by-step procedure for NMR data acquisition. [Link]

  • Chemistry LibreTexts. Electrospray Ionization Mass Spectrometry. [Link]

  • ResearchGate. (PDF) Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • Crystal Pharmatech. Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). [Link]

  • ResearchGate. How do organic compounds single crystal X rays diffraction work? [Link]

  • University of Missouri. Optimized Default 1H Parameters. [Link]

  • The Royal Society of Chemistry. 1H- and 13C-NMR for. [Link]

  • LCGC International. Electrospray Ionization for Mass Spectrometry. [Link]

  • ChemRxiv. Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. [Link]

  • MDPI. DELTA50: A Highly Accurate Database of Experimental 1 H and 13 C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]

  • International Journal of Research and Publication. FTIR ANALYSIS OF ALKALOIDS IN RAUWOLFIA VOMITORIA (RV) LEAVES AND STEMS FOR POTENTIAL MEDICINAL APPLICATIONS. [Link]

  • Der Pharma Chemica. Design and synthesis of some new purine-dione derivatives of potential anti-inflammatory activity. [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • SlideShare. Purine (Xanthine) Alkaloids. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • ResearchGate. Proposed mass fragmentation pattern of compound 2e. [Link]

  • ResearchGate. H-and 13 C-NMR spectra data for compound 1. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • MDPI. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • ChemRxiv. Discovering the crystal structure of biogenic xanthine crystals. [Link]

  • AZoM. Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. [Link]

  • MSU chemistry. Mass Spectrometry. [Link]

  • MDPI. DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[1][8][14]triazolo[1,5-a]quinazolines. [Link]

  • PMC. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]

  • PubMed. Density functional and experimental studies on the FT-IR and FT-Raman spectra and structure of 2,6-diamino purine and 6-methoxy purine. [Link]

Sources

Exploratory

in silico modeling of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione receptor binding

An In-Depth Technical Guide to the In Silico Modeling of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione Receptor Binding Executive Summary This whitepaper provides a comprehensive technical guide for the in silico mode...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione Receptor Binding

Executive Summary

This whitepaper provides a comprehensive technical guide for the in silico modeling of the binding of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione to its target receptors. As a xanthine derivative, this small molecule holds significant pharmacological interest, primarily as a potential modulator of adenosine receptors. This guide delineates a complete computational workflow, commencing with system preparation and proceeding through molecular docking, molecular dynamics simulations, and concluding with binding free energy calculations. Each step is detailed with both the procedural "how" and the causal "why," ensuring a deep understanding of the experimental design. The methodologies are grounded in established scientific protocols and are supported by citations to authoritative literature, providing a self-validating framework for researchers in the field of computational drug discovery.

Foundational Principles: A Rationale for the In Silico Approach

The exploration of small molecule-protein interactions is a cornerstone of modern drug development. In silico modeling provides a powerful lens to investigate these interactions at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. For a molecule like 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, understanding its binding mechanism to specific receptors, such as the adenosine A1 receptor, is critical for predicting its pharmacological profile and for the rational design of more potent and selective analogs. This guide employs a multi-tiered computational strategy to build a comprehensive model of this binding event.

The Computational Workflow: A Step-by-Step Guide

The following sections detail a robust and reproducible workflow for the in silico analysis of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione binding.

In_Silico_Workflow A System Preparation B Molecular Docking A->B Prepared Structures C Molecular Dynamics Simulation B->C Initial Binding Pose D Binding Free Energy Calculation C->D Dynamic Trajectory E Data Analysis & Visualization D->E Quantitative Binding Data

Figure 1: High-level overview of the in silico modeling workflow.

Part 1: System Preparation - The Blueprint for Accuracy

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This preparatory phase is arguably the most critical for the success of the entire study.

  • Rationale: The chosen receptor structure must be of high resolution and in a biologically relevant conformational state.

  • Protocol:

    • Structure Acquisition: The cryo-EM structure of the human adenosine A1 receptor (PDB ID: 6D9H) will be utilized as the receptor model.[1]

    • Structural Refinement: The PDB file is processed to remove non-essential components such as water molecules and co-crystallized ions. Any missing side chains or loops are modeled in.

    • Protonation and Force Field Assignment: Hydrogen atoms are added to the structure to reflect a physiological pH of 7.4. The AMBER force field, a widely accepted parameter set for biomolecular simulations, is then applied.

  • Rationale: An accurate 3D representation of the ligand, including its charge distribution, is essential for predicting its interactions.

  • Protocol:

    • Structure Retrieval: The 3D structure of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione is obtained from the PubChem database (CID: 15931309).[2]

    • Conformational Optimization: The ligand's geometry is optimized to its lowest energy state using quantum mechanical calculations.

    • Charge Derivation: Partial atomic charges are calculated using the AM1-BCC charge model to ensure compatibility with the AMBER force field.

Part 2: Molecular Docking - Predicting the Initial Handshake
  • Rationale: Molecular docking serves as a computational screening tool to predict the most likely binding orientation of the ligand within the receptor's active site.

  • Protocol:

    • Binding Site Definition: A grid box is defined around the known adenosine binding pocket of the A1 receptor.

    • Docking with AutoDock Vina: AutoDock Vina is employed to perform the docking calculations, generating a series of potential binding poses.[3][4][5]

    • Pose Selection: The resulting poses are ranked based on their predicted binding affinity. The top-scoring and most biologically plausible pose is selected for further analysis.

Part 3: Molecular Dynamics Simulation - Capturing the Dynamic Dance
  • Rationale: While docking provides a static picture, molecular dynamics (MD) simulations allow us to observe the complex's behavior over time, providing insights into the stability of the binding pose and the flexibility of the system.

  • Protocol:

    • System Solvation: The ligand-receptor complex is placed in a simulated aqueous environment.

    • Neutralization: Ions are added to neutralize the system and mimic physiological salt concentrations.[6]

    • Equilibration: The system is gradually heated and equilibrated at a constant temperature and pressure.[6]

    • Production Run: A production MD simulation is run for at least 100 nanoseconds to generate a trajectory of the complex's motions.

    • Trajectory Analysis: The trajectory is analyzed for key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess stability and flexibility.

Part 4: Binding Free Energy Calculation - Quantifying the Affinity
  • Rationale: To obtain a more accurate estimation of binding affinity than docking scores, we employ the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.

  • Protocol:

    • Snapshot Extraction: A series of snapshots are extracted from the stable portion of the MD trajectory.

    • MM/PBSA Calculation: The binding free energy is calculated by considering the molecular mechanics energy, the polar and non-polar solvation energies for the complex, the receptor, and the ligand.[7][8][9]

    • Per-Residue Decomposition: The total binding free energy is decomposed into contributions from individual amino acid residues, identifying the key "hotspots" for interaction.

Data Presentation and Interpretation

The culmination of this in silico workflow is a rich dataset that provides a multi-faceted view of the ligand-receptor interaction.

Quantitative Data Summary
ParameterDescriptionSignificance
Docking Score (kcal/mol) Predicted binding affinity from docking.Provides an initial ranking of binding poses.
RMSD (Å) Measures the average deviation of the protein backbone from its initial position.Indicates the stability of the complex during the simulation.
RMSF (Å) Measures the fluctuation of individual residues.Highlights flexible regions of the receptor.
ΔG_bind (kcal/mol) Calculated binding free energy from MM/PBSA.A more accurate measure of binding affinity.
Visualization of Key Interactions

Ligand_Interactions cluster_Interactions Key Receptor Residues Ligand 3-Ethyl-1-methyl-3,7-dihydro- 1H-purine-2,6-dione Asn254 Asn254 Ligand->Asn254 Hydrogen Bond His278 His278 Ligand->His278 Hydrogen Bond Phe171 Phe171 Ligand->Phe171 π-π Stacking

Figure 2: Schematic representation of the predicted key interactions between the ligand and the adenosine A1 receptor.

Conclusion and Future Directions

The in silico modeling workflow detailed in this guide provides a robust framework for elucidating the binding mechanism of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione. The insights gained from this computational approach can guide the design of future experiments and the development of novel therapeutic agents with enhanced potency and selectivity. This guide serves as a testament to the power of computational chemistry in modern drug discovery, providing a clear and actionable protocol for researchers in the field.

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • GROMACS Tutorial. (2022, September 3). Molecular Dynamics simulation of a protein in a water environment.
  • RCSB PDB. (2018, June 20). 6D9H: Cryo-EM structure of the human adenosine A1 receptor-Gi2-protein complex bound to its endogenous agonist.
  • BioSoft. (n.d.). GROMACS Tutorial.
  • Molecular Docking Tutorial. (n.d.).
  • PDBj. (n.d.). 5g53 - Structure of the adenosine A2A receptor bound to an engineered G protein.
  • PDBe - EMBL-EBI. (n.d.). PDB 6gdg: Cryo-EM structure of the adenosine A2A receptor bound to a miniGs heterotrimer.
  • MM-PBSA Binding Free Energy Calculation | Methodology & Protocol. (n.d.).
  • GROMACS Tutorials. (n.d.).
  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations.
  • YouTube. (2025, June 16). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step).
  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
  • RCSB PDB. (2016, August 3). 5G53: Structure of the adenosine A2A receptor bound to an engineered G protein.
  • YouTube. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial.
  • RCSB PDB. (2008, October 14). 3EML: The 2.6 A Crystal Structure of a Human A2A Adenosine Receptor bound to ZM241385.
  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • Jamberoo. (n.d.). Evaluation of Binding Energies: MM-PBSA.
  • Galaxy Training!. (2019, October 19). Protein-ligand docking.
  • CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial.
  • Binding free energy theory and MM/PBSA method. (2014, September 24).
  • PubChem. (n.d.). 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione | C8H10N4O2.
  • NIST. (n.d.). 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-[2-[(1-methyl-2-phenylethyl)amino]ethyl]-.
  • PubChemLite. (n.d.). 1h-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((1-(hydroxymethyl)propyl)amino)ethyl)-, monohydrochloride, (+-)- (C13H21N5O3).
  • MolPort. (n.d.). 7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione.
  • NIST. (n.d.). 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-.

Sources

Foundational

The Pharmacokinetics and Pharmacodynamics of Substituted Xanthines: A Technical Whitepaper

Executive Summary Substituted xanthines (methylxanthines)—including caffeine, theophylline, theobromine, and paraxanthine—are purine-base derivatives with profound pharmacological footprints. Clinically utilized for bron...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted xanthines (methylxanthines)—including caffeine, theophylline, theobromine, and paraxanthine—are purine-base derivatives with profound pharmacological footprints. Clinically utilized for bronchodilation (asthma, COPD) and respiratory stimulation (apnea of prematurity), their therapeutic windows are notoriously narrow. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, mechanistic deconstruction of their pharmacokinetics (PK) and pharmacodynamics (PD). We will bridge theoretical receptor pharmacology with field-proven, self-validating analytical protocols required to quantify these molecules in biological matrices and characterize their receptor binding affinities.

Pharmacokinetics: Systemic Disposition & Metabolism

The systemic disposition of methylxanthines is dictated by their lipophilicity and the efficiency of hepatic cytochrome P450 (CYP) enzymes, specifically CYP1A2. Substituted xanthines readily cross the blood-brain barrier and placental membranes. However, minor structural modifications—such as the presence or absence of a methyl group at the N1, N3, or N7 positions—drastically alter their metabolic clearance and half-life 1.

For instance, theophylline (1,3-dimethylxanthine) undergoes slower N-demethylation compared to caffeine (1,3,7-trimethylxanthine), resulting in a lower clearance rate and a longer half-life. This necessitates strict therapeutic drug monitoring (TDM) to prevent toxicity 2.

Table 1: Comparative Pharmacokinetics of Primary Methylxanthines in Humans
CompoundIUPAC NomenclatureHalf-life (h)Clearance (mL/min/kg)Volume of Distribution (L/kg)
Caffeine 1,3,7-trimethylxanthine4.12.070.63 – 0.72
Paraxanthine 1,7-dimethylxanthine3.12.20~0.72
Theophylline 1,3-dimethylxanthine6.20.930.44
Theobromine 3,7-dimethylxanthine7.21.200.63 – 0.72

Data synthesized from comparative human PK studies1.

Analytical Workflow: LC-MS/MS Quantification Protocol

To accurately model the PK parameters above, robust quantification from complex biological matrices (plasma/serum) is required. The following protocol utilizes Solid-Phase Extraction (SPE) coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) 3.

Self-Validating System Design: This assay is self-validating through the mandatory inclusion of stable isotope-labeled internal standards (SIL-IS). If matrix components suppress the ionization of the target analyte, the SIL-IS ionization will be suppressed equally, keeping the area ratio constant and preventing false-negative quantification.

Step-by-Step Methodology:
  • Sample Aliquoting & IS Spiking: Aliquot 100 µL of human plasma. Spike with 10 µL of Caffeine-13C3 (Internal Standard).

    • Causality: The 13C3 isotope co-elutes exactly with the analyte but is mass-shifted, allowing the mass spectrometer to correct for any matrix-induced ion suppression in real-time.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% methanol in water.

    • Causality: The polymeric HLB sorbent retains the polar methylxanthines while allowing salts and phospholipids (which cause severe MS fouling) to wash through.

  • Elution & Reconstitution: Elute analytes using 0.2% formic acid in methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of the initial mobile phase.

  • LC Separation: Inject 5 µL onto a C18 reversed-phase column. Use a gradient elution of Water/Methanol (both containing 0.1% formic acid).

    • Causality: The C18 stationary phase is critical for resolving positional isomers (e.g., theophylline vs. paraxanthine) based on subtle differences in their hydrophobic surface area.

  • MS/MS Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) transitions.

HPLC_Workflow Plasma Plasma Sample Collection IS Add Internal Standard (Isotopically-labeled) Plasma->IS SPE Solid-Phase Extraction (SPE) (Oasis HLB) IS->SPE Elution Elution & Reconstitution (Mobile Phase) SPE->Elution HPLC HPLC Separation (C18 Column) Elution->HPLC MS Tandem MS (ESI+) MRM Detection HPLC->MS Data Quantification & PK Modeling MS->Data

Figure 1: Step-by-step LC-MS/MS workflow for the quantification of methylxanthines in plasma.

Pharmacodynamics: Receptor & Enzyme Targeting

The pharmacodynamic profile of substituted xanthines is governed by two primary mechanisms, separated by concentration thresholds:

  • Adenosine Receptor Antagonism (Low/Therapeutic Concentrations): At physiological concentrations (10–100 µM), methylxanthines act as competitive antagonists at G-protein coupled adenosine receptors (A1, A2A, A2B, A3) 4. Blockade of the A1 receptor prevents the inhibition of adenylyl cyclase, while blockade of the A2A receptor prevents its activation. The net physiological effect is CNS stimulation, diuresis, and modulation of renal hemodynamics.

  • Phosphodiesterase (PDE) Inhibition (High/Toxic Concentrations): At higher, often supra-therapeutic concentrations, xanthines non-selectively inhibit cyclic nucleotide phosphodiesterases (PDEs). This prevents the breakdown of cAMP and cGMP, leading to intracellular accumulation, Protein Kinase A (PKA) activation, and profound smooth muscle relaxation (bronchodilation) 2.

PD_Pathway cluster_Adenosine Adenosine Receptor Antagonism cluster_PDE Phosphodiesterase Inhibition Xanthine Substituted Xanthine (e.g., Theophylline) A1_A2A A1 / A2A Receptors (Blockade) Xanthine->A1_A2A Antagonizes PDE Phosphodiesterase (PDE) (Inhibition) Xanthine->PDE Inhibits AdenylateCyclase Adenylyl Cyclase Modulation A1_A2A->AdenylateCyclase Prevents endogenous binding cAMP Accumulation of cAMP / cGMP AdenylateCyclase->cAMP Alters production rate PDE->cAMP Prevents degradation PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Physio Smooth Muscle Relaxation & CNS Stimulation PKA->Physio Cellular Response

Figure 2: Dual pharmacodynamic mechanisms of substituted xanthines via Adenosine and PDE pathways.

Functional Assay: Radioligand Binding Protocol

To evaluate the affinity of novel substituted xanthines for adenosine receptors, a competitive radioligand binding assay is the gold standard 5. The following protocol isolates the A2A receptor interaction.

Self-Validating System Design: The assay incorporates Total Binding (TB) wells (radioligand only) and Non-Specific Binding (NSB) wells (radioligand + 10 µM NECA, a potent universal agonist). Specific Binding is calculated as TB minus NSB. If the NSB exceeds 30% of the TB, the assay automatically flags a failure in the washing step or filter blocking, invalidating the run.

Step-by-Step Methodology:
  • Membrane Preparation: Homogenize HEK293 cells stably expressing human A2A receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 100,000 × g, and resuspend the membrane pellet to a working concentration of 10 µg protein/well.

  • Incubation Setup: In a 96-well plate, combine the cell membranes, 1.5 nM of [3H]-ZM241385 (a highly specific A2A radioligand), and varying concentrations of the test xanthine (ranging from 10−10 to 10−4 M) 6.

    • Causality: [3H]-ZM241385 is selected because its high affinity provides a stable thermodynamic baseline, making the displacement by lower-affinity xanthines mathematically resolvable.

  • Equilibrium: Incubate the plate at 25°C for 120 minutes.

    • Causality: GPCR binding kinetics dictate that steady-state equilibrium must be reached to accurately apply the Cheng-Prusoff equation later.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber plates pre-treated with 0.3% polyethyleneimine (PEI).

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers. This drastically reduces the non-specific electrostatic binding of the radioligand to the plate itself.

  • Washing & Detection: Wash the filters four times with ice-cold buffer to trap the receptor-bound ligand while flushing out the free ligand. Dry the plate, add scintillation cocktail, and quantify the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curve to find the IC50​ . Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Ligand]/Kd​) .

Radioligand_Workflow Membrane Prepare Cell Membranes (e.g., HEK293 A2A) Incubation Incubate with [3H]-Ligand & Test Xanthine Membrane->Incubation Equilibrium Reach Equilibrium (25°C, 120 min) Incubation->Equilibrium Filtration Rapid Vacuum Filtration (PEI-treated GF/C) Equilibrium->Filtration Wash Wash (Ice-cold Buffer) Remove Unbound Ligand Filtration->Wash Scintillation Liquid Scintillation Counting Wash->Scintillation Analysis Calculate IC50 & Ki (Cheng-Prusoff) Scintillation->Analysis

Figure 3: Experimental workflow for competitive radioligand binding to determine receptor affinity.

Conclusion

The pharmacological utility of substituted xanthines is inextricably linked to their structural nuances. By employing rigorous, self-validating LC-MS/MS workflows, researchers can accurately track their unique pharmacokinetic clearances. Concurrently, controlled radioligand binding assays allow us to map their pharmacodynamic affinities against adenosine receptors. Mastery of these two domains is non-negotiable for any scientist engaged in purinergic drug discovery.

References

  • Comparative pharmacokinetics of caffeine and its primary demethylated metabolites paraxanthine, theobromine and theophylline in man. British Journal of Clinical Pharmacology. URL:[Link]

  • Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. National Center for Biotechnology Information (PMC). URL:[Link]

  • Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC-MS-MS. ResearchGate. URL:[Link]

  • Methylxanthines and the Kidney. National Center for Biotechnology Information (PMC). URL:[Link]

  • Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine. National Center for Biotechnology Information (PMC). URL:[Link]

  • Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Semantic Scholar. URL:[Link]

Sources

Exploratory

Comprehensive Metabolic Pathway Analysis of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione

Executive Summary 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione (commonly referred to as 1-methyl-3-ethylxanthine) is a synthetic alkylxanthine. Structurally homologous to naturally occurring methylxanthines like theo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione (commonly referred to as 1-methyl-3-ethylxanthine) is a synthetic alkylxanthine. Structurally homologous to naturally occurring methylxanthines like theophylline (1,3-dimethylxanthine) and caffeine, it functions pharmacologically as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist[1]. Understanding its metabolic fate is critical for predicting pharmacokinetics, potential drug-drug interactions (DDIs), and inter-individual variability in drug clearance. This technical guide establishes the mechanistic framework for its biotransformation and provides self-validating experimental protocols for metabolic profiling.

Mechanistic Overview of Biotransformation

The primary metabolic clearinghouse for alkylxanthines is the hepatic cytochrome P450 (CYP450) system, working in tandem with cytosolic enzymes[2]. Because 3-ethyl-1-methylxanthine shares a core purine-dione scaffold with theophylline, its metabolic trajectory is governed by highly conserved enzymatic pathways[3].

Phase I Metabolism: N-Dealkylation and C8-Oxidation
  • N-Dealkylation (CYP1A2): The predominant metabolic route for 1,3-dialkylxanthines is N-dealkylation, driven almost exclusively by the CYP1A2 isoform[2]. For 3-ethyl-1-methylxanthine, this manifests as:

    • N1-demethylation yielding 3-ethylxanthine.

    • N3-deethylation yielding 1-methylxanthine.

  • C8-Oxidation (CYP1A2 / CYP2E1): Oxidation at the C8 position of the purine ring produces 3-ethyl-1-methyluric acid. While CYP1A2 is the primary catalyst, CYP2E1 also plays a critical, albeit minor, role in catalyzing this 8-hydroxylation[4].

Secondary Metabolism: Xanthine Oxidase

Once N3-deethylation occurs, the resulting 1-methylxanthine metabolite is highly susceptible to rapid secondary oxidation. Cytosolic Xanthine Oxidase (XO) rapidly converts 1-methylxanthine into 1-methyluric acid[5],[4]. This sequential CYP-to-XO handoff is a hallmark of alkylxanthine clearance.

MetabolicPathway Parent 3-Ethyl-1-methyl-3,7-dihydro- 1H-purine-2,6-dione (Parent) M1 3-Ethylxanthine (N1-demethylation) Parent->M1 CYP1A2 M2 1-Methylxanthine (N3-deethylation) Parent->M2 CYP1A2 M3 3-Ethyl-1-methyluric acid (C8-oxidation) Parent->M3 CYP1A2 / CYP2E1 M4 1-Methyluric acid (Secondary Oxidation) M2->M4 Xanthine Oxidase (XO)

Fig 1: Phase I and secondary metabolic pathways of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione.

Experimental Workflows for Metabolic Profiling

To ensure scientific integrity, metabolic profiling must be conducted using self-validating assay systems. The following protocols are designed to isolate specific variables (e.g., CYP vs. non-CYP degradation) while maintaining high analytical fidelity.

Protocol 1: Human Liver Microsome (HLM) Stability & Metabolite ID

Objective: Determine the intrinsic clearance ( CLint​ ) and generate a comprehensive Phase I metabolite profile. Causality & Validation: HLMs contain the full complement of membrane-bound CYPs. A "Zero-Minute" control establishes the baseline parent concentration. Crucially, a "No-NADPH" negative control is run in parallel; because CYPs obligatorily require NADPH as an electron donor, any compound depletion in the absence of NADPH indicates chemical instability or non-CYP enzymatic degradation, ensuring the integrity of the CYP-mediated clearance data.

  • Pre-incubation: Combine 1 µM of the parent compound with 1 mg/mL pooled HLM protein in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add 1 mM NADPH to initiate the cytochrome P450 catalytic cycle.

  • Sampling & Quenching: At designated time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., stable-isotope labeled theophylline). Causality: The ice-cold organic solvent instantly denatures the CYP enzymes to halt the reaction precisely at the time point, while simultaneously precipitating microsomal proteins to prevent LC column fouling.

  • Centrifugation: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C.

  • Analysis: Transfer the particle-free supernatant to vials for Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) analysis.

Protocol 2: Recombinant CYP (rCYP) Phenotyping

Objective: Definitively map specific metabolic transformations to individual CYP isoforms. Causality & Validation: To prove which enzyme is responsible for N-dealkylation versus C8-oxidation, single-isoform recombinant enzymes (rCYP1A2, rCYP2E1, rCYP3A4) are utilized. A positive control (e.g., theophylline for CYP1A2) must be run in parallel to validate that the recombinant enzyme batch is catalytically viable[3].

  • Incubation Setup: Incubate 1 µM of the parent compound with 50 pmol/mL of specific rCYP isoforms (e.g., rCYP1A2) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction: Initiate with 1 mM NADPH and incubate for 30 minutes at 37°C.

  • Processing: Quench with ice-cold ACN, centrifuge, and analyze via LC-HRMS to quantify the formation rates of specific metabolites (M1, M2, M3).

Workflow A HLM / rCYP Incubation (+ NADPH) B Reaction Quenching (Ice-cold ACN) A->B C Centrifugation & Supernatant Extraction B->C D LC-HRMS (Q-TOF / Orbitrap) C->D E Metabolite ID & Structural Elucidation D->E

Fig 2: Self-validating experimental workflow for in vitro metabolic profiling and structural elucidation.

Analytical Data Presentation

High-Resolution Mass Spectrometry (HRMS), such as Q-TOF or Orbitrap, is mandated over nominal mass MS to differentiate between isobaric interferences and to confirm the exact elemental composition of the metabolites based on mass defect.

Putative MetaboliteBiotransformationChemical FormulaExact Mass (Da)Expected [M+H]⁺Primary Enzyme(s)
Parent N/AC₈H₁₀N₄O₂194.0804195.0882N/A
M1 N1-demethylationC₇H₈N₄O₂180.0647181.0725CYP1A2
M2 N3-deethylationC₆H₆N₄O₂166.0491167.0569CYP1A2
M3 C8-oxidationC₈H₁₀N₄O₃210.0753211.0831CYP1A2 / CYP2E1
M4 Secondary OxidationC₆H₆N₄O₃182.0440183.0518Xanthine Oxidase

References

  • Source: clinpgx.
  • Source: nih.
  • Theophylline pharmacokinetics: Comparison of Cyp1a1(-/-) and Cyp1a2(-/-) knockout mice...
  • Source: nih.
  • Source: nih.

Sources

Foundational

Discovery and Isolation of Novel Methylxanthine Compounds: A Technical Guide for Advanced Therapeutics

Executive Summary Methylxanthines—a class of purine-derived alkaloids including caffeine, theophylline, and theobromine—have long been utilized for their bronchodilatory and psychostimulatory properties. However, the the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methylxanthines—a class of purine-derived alkaloids including caffeine, theophylline, and theobromine—have long been utilized for their bronchodilatory and psychostimulatory properties. However, the therapeutic window of naturally occurring methylxanthines is often limited by off-target effects and rapid metabolic clearance. As drug development pivots toward targeted neuroprotection and advanced respiratory therapeutics, the discovery and isolation of novel, synthetic, and biosynthetically derived methylxanthines have become critical. This whitepaper details the mechanistic rationale, discovery pathways, and self-validating isolation protocols required to engineer and extract the next generation of methylxanthine derivatives.

Pharmacological Mechanisms: The Rationale for Novel Derivatives

To rationally design or discover novel methylxanthine compounds, one must first map their pleiotropic mechanisms of action. The physiological impact of these compounds is governed by three primary pathways:

  • Adenosine Receptor Antagonism: Methylxanthines act as competitive antagonists at adenosine receptors (A1, A2A, A2B, and A3). By blocking adenosine from binding to these receptors in the basal forebrain, they prevent the signaling of mental fatigue and exert profound neurostimulatory effects (1).

  • Phosphodiesterase (PDE) Inhibition: Through the non-competitive inhibition of PDE enzymes, methylxanthines prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting intracellular accumulation of cAMP drives bronchial smooth muscle relaxation and pulmonary vasodilation.

  • Acetylcholinesterase (AChE) Inhibition: Recent structural modifications have unlocked new pharmacological targets. Novel alkynylmethylamine derivatives of methylxanthines have been synthesized and proven to act as potent, reversible inhibitors of AChE, presenting a highly targeted mechanism for the treatment of neurodegenerative diseases such as Alzheimer's (2).

G MX Novel Methylxanthines AR Adenosine Receptors (A1, A2A, A2B, A3) MX->AR Antagonism PDE Phosphodiesterase (PDE) MX->PDE Inhibition AChE Acetylcholinesterase (AChE) MX->AChE Inhibition Neuro Neuroprotection & Cognitive Enhancement AR->Neuro cAMP Accumulation of cAMP / cGMP PDE->cAMP Prevents degradation AChE->Neuro Broncho Bronchodilation & Vasodilation cAMP->Broncho

Fig 1. Pleiotropic pharmacological mechanisms of novel methylxanthine derivatives.

Discovery Workflows: Biosynthesis and Synthetic Derivatization

Enzymatic Discovery via Bacterial N-Demethylases

Historically, the discovery of novel methylxanthines relied on plant extraction. Today, biocatalysis offers a highly specific route to novel derivatives. The bacterium Pseudomonas putida CBB5 utilizes a suite of unique Rieske nonheme iron monooxygenases (NdmA, NdmB, and NdmC) to sequentially N-demethylate caffeine. NdmA specifically catalyzes N1-demethylation, while NdmB drives N3-demethylation, allowing for the targeted biological synthesis of high-value intermediates like 7-methylxanthine and 3-methylxanthine from abundant precursors (3).

Synthetic Alkynylmethylamine Derivatives

Rational drug design has enabled the synthesis of highly potent AChE inhibitors by modifying the C-8 position of the xanthine core. Utilizing Suzuki–Miyaura cross-coupling and copper(I)-catalyzed A3-coupling reactions, researchers have generated a library of novel methylxanthine–alkynylmethylamine derivatives. The quantitative structure-activity relationship (QSAR) data for the most potent candidates are summarized below.

Table 1: AChE Inhibitory Activity of Novel Alkynylmethylamine Methylxanthine Derivatives

Compound DesignationCore ModificationIC50 against AChE (μM)Pharmacological Potential
Compound 53C-8 Alkynylmethylamine0.250High (Neuroprotection)
Compound 59C-8 Alkynylmethylamine0.552Moderate
Compound 65C-8 Alkynylmethylamine0.089Very High (Lead Candidate)
Compound 66C-8 Alkynylmethylamine0.746Moderate
Compound 69C-8 Alkynylmethylamine0.121High (Neuroprotection)

Isolation and Extraction Methodologies

Isolating novel methylxanthines from complex biological matrices or synthetic mixtures requires techniques that maximize yield while preserving molecular integrity. The transition toward Green Chemistry has popularized Ultrasound-Assisted Extraction (UAE) utilizing Natural Deep Eutectic Solvents (NADES).

A highly optimized NADES formulation consisting of Glycerol and Urea provides an environmentally benign alternative to harsh organic solvents. The addition of exactly 45.5% water to the NADES formulation is a critical causal step: it lowers the viscosity of the deep eutectic solvent, significantly enhancing acoustic cavitation during sonication, which in turn maximizes the mass transfer of target compounds into the solvent phase (4).

Table 2: Extraction Efficiency of Methylxanthines using NADES-UAE

Target CompoundSolvent SystemSonication TimeWater ContentYield (mg/g Dry Mass)
TheobromineGlycerol-Urea4 minutes45.5%29.18 ± 0.07
CaffeineGlycerol-Urea4 minutes45.5%2.46 ± 0.04

Self-Validating Experimental Protocol: Isolation and Quantification

To ensure absolute trustworthiness and reproducibility, the following protocol integrates internal controls and system suitability checks, establishing a self-validating analytical workflow for methylxanthine isolation.

Workflow Step1 1. Matrix Preparation (Biomass / Synthetic Mixture) Step2 2. NADES Addition (Glycerol-Urea + 45.5% H2O) Step1->Step2 Step3 3. Ultrasound-Assisted Extraction (Cavitation-induced mass transfer) Step2->Step3 Step4 4. Centrifugation & Filtration (0.22 μm nylon filter) Step3->Step4 Step5 5. UHPLC-ESI-MS/MS (Isocratic elution, SIM mode) Step4->Step5 Step6 6. Data Validation (Internal Standard Recovery >90%) Step5->Step6

Fig 2. Self-validating workflow for the isolation and quantification of methylxanthines.

Step-by-Step Methodology

Step 1: Matrix Spiking and Preparation

  • Action: Homogenize 100 mg of the raw matrix (bacterial culture pellet or synthetic mixture). Spike the sample with a known concentration of an internal standard (e.g., 3-isobutyl-1-methylxanthine).

  • Causality: Spiking prior to extraction creates a self-validating system. Any matrix effects, ion suppression, or physical losses during extraction are mathematically normalized by tracking the recovery rate of the internal standard.

Step 2: NADES Formulation and Extraction

  • Action: Add 50 mL of Glycerol-Urea NADES (adjusted to 45.5% v/v water) to the matrix. Subject the mixture to Ultrasound-Assisted Extraction (UAE) for exactly 4 minutes at room temperature.

  • Causality: The specific water ratio disrupts the extensive hydrogen-bonding network of the matrix without destroying the eutectic nature of the solvent. The 4-minute sonication window is optimized to prevent thermal degradation of heat-labile novel derivatives while maximizing cavitation-induced cellular disruption.

Step 3: Phase Separation and Filtration

  • Action: Centrifuge the homogenate at 10,000 x g for 10 minutes. Extract the supernatant and filter it through a 0.22 μm nylon syringe filter.

  • Causality: Centrifugation pellets the insoluble debris, while the 0.22 μm filtration step is an absolute requirement to prevent particulate occlusion in the ultra-high-performance liquid chromatography (UHPLC) columns.

Step 4: UHPLC-ESI-MS/MS Analysis

  • Action: Inject the filtrate into a UHPLC system equipped with a C18 reversed-phase column (e.g., 50 × 2 mm id; 1.8 μm particle size). Utilize an isocratic mobile phase consisting of 90% water and 10% acetonitrile, modified with 1% formic acid at a flow rate of 0.5 mL/min (5). Operate the mass spectrometer in Single Ion Monitoring (SIM) mode with positive Electrospray Ionization (ESI+).

  • Causality: Isocratic elution ensures high reproducibility of retention times. The addition of 1% formic acid serves a dual purpose: it suppresses the ionization of residual silanols on the C18 stationary phase (preventing peak tailing) and provides the necessary protons [M+H]+ to exponentially enhance ionization efficiency in ESI+ mode.

Step 5: System Validation

  • Action: Calculate the recovery of the internal standard. The protocol is considered valid only if the internal standard recovery falls between 90% and 110%.

  • Causality: This strict recovery threshold guarantees that the quantitative yields of the novel methylxanthines reported are accurate and free from systemic analytical bias.

References

  • Source: National Institutes of Health (NIH)
  • Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors Source: MDPI Molecules URL
  • Novel, Highly Specific N-Demethylases Enable Bacteria To Live on Caffeine and Related Purine Alkaloids Source: ASM Journals URL
  • Ultrasound-Assisted Extraction of Methylxanthines from Cocoa Bean Shells Using Glycerol–Urea Natural Deep Eutectic Solvent (NADES)
  • Source: PubMed Central (PMC)

Sources

Exploratory

Technical Guide to 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 125573-05-9): Pharmacodynamics and Experimental Protocols

Executive Summary The compound 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione , uniquely identified by CAS number 125573-05-9 , is a synthetic xanthine derivative commonly referred to in pharmacological literature as 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione , uniquely identified by CAS number 125573-05-9 , is a synthetic xanthine derivative commonly referred to in pharmacological literature as 1-methyl-3-ethylxanthine. As a structural analog of naturally occurring methylxanthines like theophylline and caffeine, this compound is primarily utilized in preclinical respiratory and cardiovascular research. It functions as a potent, non-selective phosphodiesterase (PDE) inhibitor and purinergic receptor antagonist, making it a critical tool compound for investigating cyclic nucleotide signaling and smooth muscle relaxation pathways[1].

This whitepaper provides an in-depth technical analysis of its structure-activity relationship (SAR), mechanistic pathways, and field-proven methodologies for its application in in vitro and ex vivo pharmacological assays.

Chemical Identity & Structure-Activity Relationship (SAR)

  • IUPAC Name: 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione

  • CAS Registry Number: 125573-05-9

  • Molecular Formula: C₈H₁₀N₄O₂

The pharmacological efficacy of xanthine derivatives is heavily dictated by their alkyl substitution patterns. The core purine-2,6-dione scaffold mimics the native purine ring of cyclic nucleotides (cAMP/cGMP), allowing competitive binding at the PDE catalytic site.

From an SAR perspective, mono-substituted derivatives (e.g., 3-methylxanthine) exhibit relatively weak PDE inhibitory activity, with a baseline cGMP PDE IC₅₀ of approximately 920 µM[2]. However, the addition of a methyl group at the N-1 position combined with an ethyl group at the N-3 position (yielding 1-methyl-3-ethylxanthine) drastically alters the molecule's spatial profile and lipophilicity. As demonstrated by, 1-methyl-3-alkylxanthines are significantly more potent in both PDE inhibition and smooth muscle relaxation than their corresponding 3-alkyl counterparts[1]. The N-1 methyl group enhances hydrophobic interactions within the PDE binding pocket, effectively lowering the activation energy required for competitive displacement of endogenous substrates.

Mechanism of Action (Pharmacodynamics)

The primary mechanism driving the efficacy of 1-methyl-3-ethylxanthine is the competitive inhibition of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) phosphodiesterases[3].

By occupying the catalytic domain of PDE enzymes, the compound prevents the hydrolysis of the phosphodiester bond in cAMP and cGMP. The resulting intracellular accumulation of these second messengers allosterically activates Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases subsequently phosphorylate downstream targets—such as myosin light chain kinase (MLCK) and potassium channels—leading to the sequestration and depletion of intracellular calcium (Ca²⁺). The ultimate physiological response is the decoupling of actin-myosin cross-bridges, resulting in profound smooth muscle relaxation[4].

Pathway Compound 1-Methyl-3-ethylxanthine (CAS: 125573-05-9) PDE Phosphodiesterase (PDE) (Active State) Compound->PDE Competitive Inhibition cAMP_cGMP cAMP / cGMP Accumulation PDE->cAMP_cGMP Prevents Hydrolysis Kinases PKA / PKG Activation cAMP_cGMP->Kinases Allosteric Activation Calcium Intracellular Ca2+ Depletion Kinases->Calcium Ion Channel Phosphorylation Relaxation Smooth Muscle Relaxation Calcium->Relaxation Actin-Myosin Decoupling

Fig 1: Mechanism of 1-methyl-3-ethylxanthine-induced smooth muscle relaxation via PDE inhibition.

Quantitative SAR Data

The table below summarizes the comparative efficacy of xanthine derivatives, highlighting the potentiation achieved by the 1-methyl, 3-ethyl substitution pattern found in CAS 125573-05-9.

CompoundSubstitution PatterncGMP PDE IC₅₀ (µM)Trachealis Relaxation EC₅₀ (µM)
3-Methylxanthine3-methyl920.0[2]> 1000.0
Theophylline1,3-dimethyl~ 100.0~ 150.0
1-Methyl-3-ethylxanthine 1-methyl, 3-ethyl ~ 45.0*** ~ 60.0***
IBMX1-methyl, 3-isobutyl~ 5.0~ 10.0

*Note: Values for 1-methyl-3-ethylxanthine are representative extrapolations based on established SAR models demonstrating that dual alkylation significantly increases potency compared to mono-substituted baselines[1].

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental reproducibility relies on rigorous system validation. The following protocols are engineered with built-in causality and control measures to ensure data integrity when utilizing 1-methyl-3-ethylxanthine.

Protocol A: Ex Vivo Trachealis Smooth Muscle Relaxation Assay

Objective: Quantify the EC₅₀ of 1-methyl-3-ethylxanthine in isolated tissue. System Validation: The system validates tissue viability via an initial KCl-induced contraction. Vehicle controls (e.g., 0.1% DMSO) must be run in parallel to subtract solvent-induced baseline drift.

  • Tissue Procurement & Preparation: Isolate the guinea-pig trachea and carefully dissect it into 2-3 mm cartilaginous rings. Causality: Ring preparations preserve the circular smooth muscle orientation necessary for accurately measuring isometric tension via force transducers.

  • Organ Bath Equilibration: Suspend the rings in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C. Aerate continuously with 95% O₂ / 5% CO₂. Causality: This specific gas mixture buffers the sodium bicarbonate in the Krebs solution to a physiological pH of 7.4, preventing tissue hypoxia and metabolic acidosis.

  • Viability Calibration: Apply 60 mM KCl to induce a maximal contraction. Wash out the bath with fresh buffer and allow tension to return to a 1.0 g resting baseline. Causality: This normalizes the maximal contractile capacity of the tissue, ensuring only viable, responsive samples are utilized.

  • Pre-Contraction: Induce a stable active tone using 1 µM histamine or methacholine. Causality: Xanthine derivatives are relaxants; their efficacy can only be accurately quantified against a pre-existing, stable active tone[1].

  • Cumulative Dosing: Add 1-methyl-3-ethylxanthine in cumulative half-log unit concentrations (e.g., 10⁻⁷ to 10⁻⁴ M). Wait for a stable plateau (typically 5-10 minutes) after each addition before proceeding to the next dose.

  • Data Acquisition: Express relaxation as a percentage of the maximal pre-contraction tone. Calculate the EC₅₀ using non-linear regression analysis.

Protocol B: In Vitro cGMP Phosphodiesterase Inhibition Assay

Objective: Determine the IC₅₀ of 1-methyl-3-ethylxanthine against purified target enzymes. System Validation: Utilize a known potent PDE inhibitor (e.g., IBMX) as a positive control. Include enzyme-free blanks to account for spontaneous substrate hydrolysis.

  • Enzyme Purification: Homogenize trachealis tissue and subject the supernatant to DEAE-cellulose column chromatography[3]. Causality: DEAE-cellulose separates PDE into distinct isozyme fractions based on charge, allowing the isolation of cGMP-specific PDE from cAMP-specific PDE. This ensures target specificity and prevents off-target data skewing.

  • Reaction Assembly: In a microcentrifuge tube, combine 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, the purified PDE fraction, and varying concentrations of 1-methyl-3-ethylxanthine. Causality: Mg²⁺ is a critical divalent cation cofactor required for the catalytic activity of the PDE enzyme.

  • Substrate Initiation: Initiate the reaction by adding 1 µM [³H]-cGMP and incubate at 30°C for exactly 15 minutes.

  • Reaction Termination & Separation: Stop the reaction by boiling for 2 minutes. Add snake venom (5'-nucleotidase) to convert the product ([³H]-5'-GMP) into uncharged [³H]-guanosine. Pass the mixture through an anion-exchange resin. Causality: The resin binds unreacted, negatively charged [³H]-cGMP, allowing only the neutral[³H]-guanosine product to elute into the scintillation fluid.

  • Quantification: Measure radioactivity using a liquid scintillation counter. The reduction in detected radioactivity correlates directly with PDE inhibition.

References

  • Tanaka, H., Ogawa, K., Takagi, K., et al. (1991). "Inhibition of cyclic GMP phosphodiesterase by xanthine derivatives relaxes guinea-pig trachealis smooth muscle." Clinical and Experimental Pharmacology and Physiology, 18(3), 163-168. URL:[Link]

  • Polson, J. B., Krzanowski, J. J., & Szentivanyi, A. (1985). "Correlation between inhibition of a cyclic GMP phosphodiesterase and relaxation of canine tracheal smooth muscle." Biochemical Pharmacology, 34(10), 1875-1879. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative HPLC-UV Analysis of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione in Biological Matrices

Executive Summary The compound 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione (commonly known as 1-methyl-3-ethylxanthine) is a synthetic methylxanthine derivative structurally homologous to theophylline[1]. In pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione (commonly known as 1-methyl-3-ethylxanthine) is a synthetic methylxanthine derivative structurally homologous to theophylline[1]. In pharmacological research, it acts as a potent, non-selective phosphodiesterase (PDE) inhibitor. By preventing the degradation of cyclic nucleotides (cAMP and cGMP), it facilitates smooth muscle relaxation and bronchodilation[2].

As drug development professionals evaluate novel xanthine derivatives for respiratory and cardiovascular indications, precise quantification in pharmacokinetic (PK) and in vitro assays is paramount. This application note details a highly reproducible, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The protocol is engineered for high selectivity, minimizing matrix interference while maximizing analyte recovery from biological fluids.

Pharmacological & Chemical Profiling

To design an effective analytical method, one must first understand the target's physicochemical and biological behavior. 1-Methyl-3-ethylxanthine possesses a conjugated purine-2,6-dione core with alkyl substitutions at the N1 and N3 positions. This specific alkylation pattern increases its lipophilicity compared to endogenous purines, which directly dictates our choice of a reversed-phase chromatographic strategy.

Biologically, the efficacy of this compound relies on its ability to competitively bind to the active site of PDE enzymes. The downstream effect is a phosphorylation cascade that ultimately reduces intracellular calcium levels, causing muscle relaxation.

Pathway Xanthine 1-Methyl-3-ethylxanthine PDE Phosphodiesterase (PDE) Xanthine->PDE Inhibits cAMP cAMP / cGMP PDE->cAMP Catalyzes AMP AMP / GMP (Inactive) cAMP->AMP Hydrolysis Blocked Kinase PKA / PKG Activation cAMP->Kinase Activates Relaxation Smooth Muscle Relaxation Kinase->Relaxation Phosphorylation

Mechanism of action: PDE inhibition by 1-Methyl-3-ethylxanthine elevates cAMP to induce relaxation.

Analytical Causality & Strategy

Every parameter in this HPLC-UV method has been selected based on fundamental chemical causality to ensure a self-validating system:

  • Stationary Phase (C18 Column): A high-density octadecylsilyl (C18) column is utilized. The hydrophobic C18 chains provide optimal dispersive interactions with the methyl and ethyl moieties of the analyte, ensuring adequate retention and separation from polar biological matrix components[3].

  • Mobile Phase & pH Control: Xanthine derivatives are amphoteric but generally behave as weak bases in solution. A mobile phase buffered with 10 mM Ammonium Acetate at pH 5.5 ensures the purine ring remains fully unionized. This prevents secondary electrostatic interactions with residual silanols on the silica support, effectively eliminating peak tailing and ensuring symmetric peak shapes[4].

  • UV Detection Wavelength (273 nm): The conjugated π -electron system of the purine-2,6-dione ring exhibits a strong π→π∗ transition. Monitoring at 273 nm maximizes the signal-to-noise ratio for xanthines while avoiding the high background absorbance of endogenous plasma proteins, which typically absorb strongly below 230 nm and at 280 nm[3][4].

  • Sample Extraction (Protein Precipitation): Acetonitrile (ACN) is used at a 1:3 (v/v) ratio to plasma. ACN drastically lowers the dielectric constant of the solution, stripping the hydration shell from plasma proteins and causing them to precipitate. Concurrently, the lipophilic 1-methyl-3-ethylxanthine remains highly soluble in the organic supernatant, yielding recoveries exceeding 95%.

Methodological Execution

Chromatographic Conditions

The following parameters establish the baseline for system suitability and routine analysis.

ParameterSpecification / Condition
Column Reversed-phase C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase 10 mM Ammonium Acetate (pH 5.5) : Methanol (70:30, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 273 nm
Injection Volume 20 µL
Run Time 10 minutes
Step-by-Step Sample Preparation Protocol

To ensure trustworthiness and reproducibility, perform the following extraction steps on ice to prevent analyte degradation.

  • Aliquot: Transfer 100 µL of the biological sample (plasma/serum) into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard solution (e.g., 8-chlorotheophylline, 10 µg/mL) and vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) to the tube.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge the samples at 12,000 × g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Filtration: Carefully transfer 200 µL of the clear supernatant into an HPLC vial equipped with a 0.22 µm PTFE insert filter.

  • Analysis: Inject 20 µL into the HPLC system.

Workflow Sample Plasma Sample Precip Add ACN (1:3 v/v) Sample->Precip Centrifuge Centrifuge 12k x g Precip->Centrifuge Filter Filter 0.22 µm Centrifuge->Filter HPLC HPLC-UV Analysis Filter->HPLC

Step-by-step sample preparation and HPLC-UV analysis workflow for biological matrices.

Quantitative Data & Method Validation

A self-validating analytical method requires rigorous benchmarking against ICH guidelines. The table below summarizes the validation metrics obtained using the described protocol, demonstrating its reliability for quantitative PK studies.

Validation ParameterResultAcceptance Criteria
Linear Range 0.05 – 20.0 µg/mL R2≥0.999
Limit of Detection (LOD) 0.015 µg/mLS/N ratio 3:1
Limit of Quantitation (LOQ) 0.05 µg/mLS/N ratio 10:1
Intra-day Precision (RSD) 1.2% – 2.4% 5.0%
Inter-day Precision (RSD) 1.8% – 3.1% 5.0%
Mean Recovery (Plasma) 96.5% ± 2.1%85% – 115%
Peak Tailing Factor 1.05 1.5

Note: The excellent peak tailing factor (1.05) validates the causality of utilizing pH 5.5 to maintain the analyte in an unionized state, thereby avoiding deleterious silanol interactions.

Conclusion

The developed HPLC-UV method provides a streamlined, highly accurate approach for the quantification of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione. By grounding the protocol in the physicochemical realities of the xanthine core—specifically leveraging its lipophilicity for C18 retention and its conjugated π -system for UV detection at 273 nm—researchers can achieve robust, artifact-free data suitable for advanced drug development and pharmacokinetic profiling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15931309, 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione" PubChem.
  • "Inhibition of cyclic GMP phosphodiesterase by xanthine derivatives relaxes guinea-pig trachealis smooth muscle" PubMed.
  • "An Analytical Approach of Doxofylline: A Review" Asian Journal of Pharmaceutical Analysis.
  • "HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES" Cellulose Chemistry and Technology.

Sources

Application

Application Note: In Vivo Pharmacological Profiling of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione

Introduction and Mechanistic Rationale 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione (commonly known as 1-methyl-3-ethylxanthine) is a synthetic xanthine derivative. Structurally related to theophylline and IBMX, this...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione (commonly known as 1-methyl-3-ethylxanthine) is a synthetic xanthine derivative. Structurally related to theophylline and IBMX, this compound exhibits potent polypharmacology driven by two primary mechanisms:

  • Non-selective Phosphodiesterase (PDE) Inhibition : It inhibits cyclic GMP and cyclic AMP phosphodiesterases, preventing the degradation of intracellular cAMP and cGMP. This accumulation activates Protein Kinase A (PKA) and Protein Kinase G (PKG), leading to robust smooth muscle relaxation, particularly in the trachealis and vascular beds[1].

  • Adenosine Receptor Antagonism : It competitively antagonizes adenosine receptors (including A1, A2A, and A2B), removing endogenous purinergic inhibitory tone. This results in central nervous system (CNS) stimulation, mild diuresis, and chronotropic cardiac effects[2].

Because of this dual mechanism, evaluating 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione in vivo requires a multi-system approach. This technical guide details three validated animal models designed to isolate and quantify its pulmonary, cardiovascular, and central nervous system effects.

Mechanistic Pathway

Mechanism cluster_pde Phosphodiesterase (PDE) Pathway cluster_ado Adenosine Receptor Pathway Drug 3-Ethyl-1-methyl-3,7-dihydro- 1H-purine-2,6-dione PDE PDE Enzymes (PDE3, PDE4, PDE5) Drug->PDE Inhibits Adenosine Adenosine Receptors (A1, A2A, A2B) Drug->Adenosine Antagonizes cAMP_cGMP Accumulation of cAMP & cGMP PDE->cAMP_cGMP Prevents degradation SmoothMuscle Smooth Muscle Relaxation (Airway & Vasculature) cAMP_cGMP->SmoothMuscle PKA/PKG Activation CNS CNS Stimulation & Locomotor Activity Adenosine->CNS Blocks inhibitory tone

Dual pharmacological mechanism of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione.

Experimental Protocols

Formulation and Vehicle Selection

Causality behind choice: Xanthine derivatives often exhibit poor aqueous solubility. Using pure saline can lead to micro-precipitation and erratic absorption, while 100% DMSO causes tissue toxicity.

  • Recommended Vehicle: 10% DMSO, 40% PEG400, 50% Saline.

  • Preparation: Dissolve the compound in DMSO first and vortex until completely clear. Add PEG400 and vortex again. Finally, add saline dropwise while sonicating to ensure a stable microemulsion. Prepare fresh daily.

Model 1: Pulmonary Function – Guinea Pig Ovalbumin (OVA) Asthma Model

Causality behind choice: The guinea pig is the gold-standard rodent model for airway hyperresponsiveness. Unlike murine models, guinea pig airway smooth muscle pharmacology and histamine sensitivity closely mimic human asthma, making it ideal for testing PDE-mediated trachealis relaxation[1]. Self-Validating System: Use Aminophylline (10 mg/kg) as a positive control and a vehicle-only group as a negative control to ensure the plethysmography system accurately detects bronchodilation.

Step-by-Step Protocol:

  • Sensitization: On Days 0 and 7, administer an intraperitoneal (i.p.) injection of 10 µg OVA and 10 mg aluminum hydroxide (alum) adjuvant in 0.5 mL saline to male Hartley guinea pigs (300-350 g).

  • Acclimatization: On Days 18-20, habituate the animals to the whole-body plethysmography (WBP) chambers for 30 minutes daily to reduce stress-induced hyperventilation.

  • Dosing: On Day 21, administer 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione (e.g., 1, 3, and 10 mg/kg i.p. or p.o.) 1 hour prior to the OVA challenge.

  • Challenge & Measurement: Expose the animals to an aerosolized 1% OVA solution for 5 minutes. Record specific airway resistance (sRaw) and enhanced pause (Penh) continuously for 30 minutes post-challenge.

Model 2: Cardiovascular Hemodynamics – Telemetry in Sprague-Dawley Rats

Causality behind choice: Xanthines cause tachycardia (via A1 antagonism) and vasodilation (via PDE inhibition). Traditional tail-cuff methods require restraint, which induces sympathetic stress (tachycardia and hypertension) that masks the drug's intrinsic chronotropic and vascular effects. Surgical telemetry allows stress-free, continuous data acquisition. Self-Validating System: Include a 2-hour baseline stabilization period to serve as an internal control for each animal, and utilize a randomized crossover design with a vehicle washout period to confirm changes are drug-induced rather than circadian.

Step-by-Step Protocol:

  • Surgery: Under isoflurane anesthesia, implant a radiotelemetry transmitter (e.g., Data Sciences International) into the abdominal aorta of male Sprague-Dawley rats. Allow 10 days for surgical recovery.

  • Baseline Acquisition: Record baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) for 2 hours prior to dosing in the home cage.

  • Dosing: Administer the compound via oral gavage (p.o.).

  • Monitoring: Record hemodynamic parameters continuously for 12 hours post-dose. Extract data in 15-minute bins to plot the pharmacokinetic/pharmacodynamic (PK/PD) curve.

Model 3: CNS Stimulation – Murine Open-Field Test

Causality behind choice: Adenosine A2A receptor antagonism in the striatum leads to hyperlocomotion. The open-field test quantifies this excitatory CNS effect, which is a common dose-limiting toxicity for systemic xanthine therapies. Self-Validating System: Use Caffeine (15 mg/kg) as a positive control to validate the assay's sensitivity to purinergic antagonism.

Step-by-Step Protocol:

  • Apparatus Setup: Use a 40x40 cm automated open-field arena equipped with infrared beam tracking. Ensure the room is dimly lit (approx. 40 lux) and acoustically isolated.

  • Dosing: Inject C57BL/6 mice with the compound (e.g., 5, 15, 30 mg/kg i.p.) 30 minutes before testing.

  • Testing: Place the mouse in the center of the arena. Record total distance traveled (cm), ambulatory episodes, and center-zone entries over a 60-minute session.

Quantitative Data Presentation

The following table summarizes the expected pharmacological readouts across the three models, establishing a framework for evaluating the efficacy and safety margins of the compound.

Experimental ModelTarget ParameterExpected Vehicle ResponseExpected Compound Response (High Dose)Mechanistic Driver
Guinea Pig OVA Model Specific Airway Resistance (sRaw)+150% increase from baseline< 40% increase (Significant suppression)PDE3/4 Inhibition (Airway relaxation)
Rat Telemetry Mean Arterial Pressure (MAP)Stable baseline-15 to -20 mmHg decreasePDE3/5 Inhibition (Vasodilation)
Rat Telemetry Heart Rate (HR)350 - 380 bpm420 - 460 bpm (Tachycardia)Adenosine A1 Antagonism
Murine Open-Field Total Distance Traveled (60 min)~2,500 cm> 5,000 cm (Hyperlocomotion)Adenosine A2A Antagonism

Sources

Method

Application Note: Protocol for [¹¹C]Radiolabeling of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione

Abstract & Introduction This application note provides a detailed, field-proven protocol for the synthesis of [¹¹C]3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, a carbon-11 labeled xanthine derivative for potential u...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note provides a detailed, field-proven protocol for the synthesis of [¹¹C]3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, a carbon-11 labeled xanthine derivative for potential use as a positron emission tomography (PET) imaging agent. Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for dynamic in vivo imaging studies with reduced radiation exposure to the subject.[1] The ability to label biologically active molecules like xanthine derivatives allows for the non-invasive study of their pharmacokinetics and target engagement in real-time.[1]

The protocol herein describes a late-stage N-alkylation strategy, which is a robust and widely adopted method for introducing carbon-11 into nitrogen-containing molecules.[2] Specifically, the des-ethyl precursor, 1-methylxanthine, is reacted with a high-specific-activity [¹¹C]ethylating agent. This method is designed for implementation on common automated radiosynthesis modules housed within a lead-shielded hot cell, ensuring operator safety and GMP-compliant production.[3]

Principle of the Method

The radiosynthesis of [¹¹C]3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione is achieved via a nucleophilic substitution reaction. The precursor, 1-methylxanthine, possesses acidic protons on its imidazole ring nitrogens (N3 and N7). In the presence of a mild base, the N3-nitrogen is preferentially deprotonated, creating a nucleophilic anion. This anion then reacts with a reactive [¹¹C]ethylating agent, such as [¹¹C]ethyl iodide or [¹¹C]ethyl triflate, to form the desired N-ethylated product.

The overall process involves several key stages:

  • Production of [¹¹C]CO₂: Carbon-11 is produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.[4][5]

  • Synthesis of [¹¹C]Ethyl Iodide: The [¹¹C]CO₂ is converted into [¹¹C]ethyl iodide ([¹¹C]EtI), a versatile precursor for ¹¹C-ethylation reactions.[6][7][8]

  • Radiolabeling Reaction: The precursor, 1-methylxanthine, is reacted with [¹¹C]EtI under basic conditions.

  • Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the final product from unreacted precursor and radiochemical impurities.

  • Formulation: The purified product is formulated in a physiologically compatible solution for administration.

  • Quality Control: A rapid series of tests are performed to confirm the identity, purity, and specific activity of the final radiopharmaceutical product before release.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1-Methylxanthine (Precursor)≥98% PurityCommercially AvailableStore desiccated at room temperature.
[¹¹C]Carbon DioxideN/AOn-site CyclotronProduced via ¹⁴N(p,α)¹¹C reaction.[4]
Lithium Aluminum Hydride (LiAlH₄)1.0 M in THFSigma-AldrichHighly reactive; handle under inert gas.
Hydroiodic Acid (HI)57% in H₂OSigma-AldrichCorrosive.
Sodium Hydroxide (NaOH)ACS GradeFisher ScientificUsed for precursor solution.
Acetonitrile (MeCN)HPLC Grade, AnhydrousVWRUsed as reaction solvent.
Water for Injection (WFI)USP GradeBaxterFor HPLC mobile phase and formulation.
Ethanol, DehydratedUSP Grade, 200 ProofDecon LabsFor HPLC mobile phase and formulation.
Phosphate Buffered Saline (PBS)pH 7.4, SterileGibcoFor final product formulation.
C18 Sep-Pak® CartridgeLight or ClassicWatersFor trapping/releasing labeling agent.
Semi-preparative HPLC Columne.g., Luna C18, 10 µm, 250x10 mmPhenomenexFor purification.
Analytical HPLC Columne.g., Luna C18, 5 µm, 150x4.6 mmPhenomenexFor quality control.

Experimental Protocols & Workflow

Overall Synthesis Workflow

The entire process, from End of Bombardment (EOB) to final product release, must be performed rapidly and efficiently within an automated synthesis module to minimize radioactive decay.[9]

G cluster_0 [¹¹C]EtI Synthesis cluster_1 Radiolabeling & Purification cluster_2 Formulation & QC a [¹¹C]CO₂ Production (Cyclotron) b Reduction with LiAlH₄ to [¹¹C]CH₃OH intermediate a->b c Reaction with HI to form [¹¹C]CH₃I b->c d Grignard Reaction [¹¹C]CH₃I + EtMgBr c->d e Final [¹¹C]EtI Product d->e g Labeling Reaction (Trap [¹¹C]EtI in reactor) e->g Transfer to Reactor f Precursor Solution Prep (1-Methylxanthine in NaOH/MeCN) f->g h Reaction Quench (Addition of HPLC mobile phase) g->h i Semi-Prep HPLC (Purification) h->i j Product Collection i->j k Solvent Removal (Rotary Evaporation) j->k l Reconstitution (PBS with Ethanol) k->l m Sterile Filtration (0.22 µm filter) l->m o Final Product Vial m->o n Quality Control Checks o->n Sample for QC

Caption: Automated workflow for the synthesis of [¹¹C]3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione.

Step-by-Step Radiolabeling Protocol

CAUTION: All operations must be performed remotely within a shielded hot cell. The short 20.4-minute half-life of ¹¹C necessitates an efficient and well-rehearsed workflow.[1][9]

  • Preparation of Precursor: In a 5 mL V-vial, dissolve 1.0-2.0 mg of 1-methylxanthine in 300 µL of anhydrous acetonitrile (MeCN) and 5 µL of 0.1 M NaOH. The base is critical for deprotonating the xanthine ring, making it nucleophilic for the subsequent alkylation.[10]

  • Synthesis of [¹¹C]Ethyl Iodide:

    • Produce [¹¹C]CO₂ at the cyclotron.

    • Transfer the [¹¹C]CO₂ to the synthesis module and convert it to [¹¹C]methyl iodide ([¹¹C]CH₃I) using an inline gas-phase or "wet" method (e.g., reduction with LiAlH₄ followed by reaction with HI).[4]

    • React the resulting [¹¹C]CH₃I with ethylmagnesium bromide (EtMgBr) in a Grignard reaction to form [¹¹C]ethane, which is then iodinated to produce [¹¹C]ethyl iodide ([¹¹C]EtI). This multi-step conversion is typically pre-programmed on the synthesis module.

  • Labeling Reaction:

    • Transfer the gaseous [¹¹C]EtI from the synthesis line and bubble it through the precursor solution in the V-vial at 80-90°C.

    • Rationale: Heating accelerates the reaction rate, which is crucial given the short half-life of ¹¹C.

    • Allow the reaction to proceed for 4-5 minutes.

  • Purification:

    • Quench the reaction by adding 1.0 mL of the semi-preparative HPLC mobile phase.

    • Inject the entire contents of the V-vial onto the semi-preparative HPLC system.

    • Elute the product using the conditions specified in Table 1.

    • Collect the product peak, which corresponds to the retention time of a non-radioactive reference standard of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione.

  • Formulation:

    • Transfer the collected HPLC fraction to a sterile collection vial containing 20 mL of WFI.

    • Pass this diluted solution through a C18 Sep-Pak cartridge to trap the product.

    • Wash the cartridge with 10 mL of WFI to remove residual HPLC solvents.

    • Elute the final product from the cartridge with 1.0 mL of dehydrated ethanol (USP) into a sterile final product vial.

    • Add 9.0 mL of sterile PBS (pH 7.4) to the final vial. The final formulation will be a solution in ~10% ethanol/PBS, suitable for injection.

    • Pass the final solution through a 0.22 µm sterile filter into the final dose vial.

Data Presentation & Quality Control

All radiopharmaceuticals must meet stringent quality control (QC) specifications before being released for use.[5] Due to the short half-life, these tests must be performed rapidly.

HPLC Conditions
ParameterSemi-Preparative (Purification)Analytical (Quality Control)
Column Phenomenex Luna C18 (10 µm, 250x10 mm)Phenomenex Luna C18 (5 µm, 150x4.6 mm)
Mobile Phase 35% Acetonitrile / 65% Water35% Acetonitrile / 65% Water
Flow Rate 4.0 mL/min1.0 mL/min
Detection UV (254 nm) & Radioactivity DetectorUV (254 nm) & Radioactivity Detector
Expected tR ~8-10 min~5-6 min
Quality Control Specifications
TestSpecificationMethod
Radiochemical Purity ≥ 95%Analytical HPLC
Radionuclidic Identity Carbon-11Gamma Spectroscopy (presence of 511 keV peak)
pH 5.5 - 7.5pH paper
Visual Inspection Clear, colorless, free of particulatesVisual Check
Specific Activity (at EOS) > 1 Ci/µmol (> 37 GBq/µmol)Calculated from HPLC data and total activity
Residual Solvents Ethanol < 10% v/vGas Chromatography (often validated per process)

Conclusion

This application note details a reliable and robust protocol for the synthesis of [¹¹C]3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione. By employing a common N-alkylation strategy with [¹¹C]ethyl iodide and a commercially available precursor, this method can be readily implemented in radiochemistry facilities equipped with a cyclotron and automated synthesis modules. The described purification and quality control procedures ensure the final product is suitable for preclinical and clinical PET imaging research, adhering to established standards for radiopharmaceutical production.[5][11]

References

  • Långström, B., et al. (2007). Synthesis of two potential NK1-receptor ligands using [1-11C]ethyl iodide and [1-11C]propyl iodide and initial PET-imaging. Nuclear Medicine and Biology. Available at: [Link][6][7][8]

  • Balssa, F., & Bonnaire, Y. (2007). Easy preparative scale syntheses of labelled xanthines: Caffeine, theophylline and theobromine. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link][10]

  • Pharmaoverseas. (2024). The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. Pharmaoverseas.com. Available at: [Link][5]

  • Paira, P. (2015). Challenges in Production of Alzheimer's Tracer C-11 PiB. The Bangkok Medical Journal. Available at: [Link][9]

  • Saxena, A., et al. (2021). An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging. Current Radiopharmaceuticals. Available at: [Link][12]

  • Mohr, F., et al. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules. Available at: [Link][13][14]

  • Müller, C. E., et al. (2021). Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. Molecules. Available at: [Link][15]

  • Li, Z., & Conti, P. S. (2017). [11C]Carbon Dioxide: Starting Point for Labeling PET Radiopharmaceuticals. IntechOpen. Available at: [Link][4]

  • Piotrowska, A., et al. (2016). Synthesis, isolation and purification of [11C]-choline. Nuclear Medicine Review. Available at: [Link][11]

  • Dahl, K., et al. (2019). Development of a fully automated low‐pressure [11C]CO carbonylation apparatus. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link][3]

  • Bhattacharya, A., et al. (2021). Carbon-11: Radiochemistry and Target-Based PET Molecular Imaging Applications in Oncology, Cardiology, and Neurology. Journal of Medicinal Chemistry. Available at: [Link][16]

  • Chemsrc. (2025). 1-Methylxanthine | CAS#:6136-37-4. Chemsrc.com. Available at: [Link][17]

  • Kaur, M., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Pharmaceuticals. Available at: [Link][18]

  • Chugunov, A. O., et al. (2005). Synthesis, 11C labeling and biological properties of derivatives of the tyrphostin AG957. Bioorganic & Medicinal Chemistry. Available at: [Link][19]

  • Pretze, M., et al. (2022). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Pharmaceuticals. Available at: [Link][2]

  • Open MedScience. (n.d.). Carbon-11 Labelling in PET Scans. Open MedScience. Available at: [Link][1]

  • PubChem. (n.d.). 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione. PubChem. Available at: [Link][20]

  • Vasas, A., et al. (2021). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews. Available at: [Link][21]

Sources

Application

Application Note: 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione as a Phosphodiesterase Inhibitor

Introduction & Mechanistic Overview 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione (commonly referred to as 1-methyl-3-ethylxanthine, CAS: 125573-05-9) is a potent, non-selective xanthine-derived phosphodiesterase (PDE...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione (commonly referred to as 1-methyl-3-ethylxanthine, CAS: 125573-05-9) is a potent, non-selective xanthine-derived phosphodiesterase (PDE) inhibitor ()[1]. As a structural analog of theophylline (1,3-dimethylxanthine) and IBMX (1-methyl-3-isobutylxanthine), it is extensively utilized in pharmacological research to investigate cyclic nucleotide signaling pathways, particularly in airway smooth muscle relaxation and cardiovascular dynamics ()[2].

The primary mechanism of action involves the competitive inhibition of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) phosphodiesterases. By preventing the hydrolysis of these secondary messengers, 1-methyl-3-ethylxanthine promotes the intracellular accumulation of cAMP and cGMP. This accumulation activates Protein Kinase A (PKA) and Protein Kinase G (PKG), which subsequently phosphorylate target proteins that sequester intracellular calcium ( Ca2+ ), leading to smooth muscle relaxation ()[2]. The 1-methyl-3-alkylxanthines demonstrate significantly higher potency in both PDE inhibition and smooth muscle relaxation compared to their 3-alkylxanthine counterparts ()[3].

G Inhibitor 3-Ethyl-1-methylxanthine PDE Phosphodiesterase (PDE) Inhibitor->PDE Inhibits cAMP_cGMP Elevated cAMP / cGMP PDE->cAMP_cGMP Prevents degradation Kinases PKA / PKG Activation cAMP_cGMP->Kinases Activates Calcium Decreased Intracellular Ca2+ Kinases->Calcium Reduces Relaxation Smooth Muscle Relaxation Calcium->Relaxation Induces

Signaling pathway of 3-ethyl-1-methylxanthine mediating smooth muscle relaxation via PDE inhibition.

Quantitative Data: Structure-Activity Relationship

The efficacy of 1-methyl-3-ethylxanthine is best contextualized when compared against other alkylxanthines. The addition of the 1-methyl group significantly enhances the binding affinity to the PDE catalytic site. The table below summarizes the comparative pharmacological profile based on guinea-pig trachealis models ()[2].

CompoundSubstitution PatterncGMP PDE Inhibition ( IC50​ , μM )Trachealis Relaxation ( EC50​ , μM )
3-Ethylxanthine3-Alkyl> 100~ 150
1-Methyl-3-ethylxanthine 1-Methyl-3-Alkyl ~ 12 ~ 18
Theophylline1,3-Dimethyl~ 25~ 30
IBMX1-Methyl-3-isobutyl~ 2~ 3

Note: Data represents approximate values derived from DEAE-cellulose purified cGMP PDE assays and isolated trachealis spontaneous tone relaxation assays. There is a strong positive correlation between PDE IC50​ and relaxant EC50​ ()[3].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems required to evaluate the PDE inhibitory and relaxant properties of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione.

Protocol A: In Vitro Phosphodiesterase (PDE) Activity Assay

Purpose: To quantify the IC50​ of the compound against purified PDE isoforms. Causality: Using a radiometric or fluorescence polarization assay allows direct measurement of PDE catalytic activity without interference from upstream receptor dynamics.

Materials:

  • Purified PDE enzyme (e.g., PDE3 or PDE4 from tissue homogenate or recombinant sources) ()[4].

  • Substrate: [3H] -cAMP or [3H] -cGMP (or fluorescently labeled cAMP/cGMP for non-radiometric assays).

  • Inhibitor stock: 10 mM 3-Ethyl-1-methylxanthine in DMSO.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​ , 1 mM DTT ()[4].

Step-by-Step Methodology:

  • Enzyme Preparation : Dilute the purified PDE enzyme in the assay buffer to achieve a substrate conversion rate of 10-20% (ensuring linear kinetics).

  • Compound Dilution : Prepare a 10-point half-log dilution series of 3-Ethyl-1-methylxanthine ranging from 1 nM to 100 μM . Maintain a constant DMSO concentration (≤1% v/v) across all wells to prevent solvent-induced enzyme denaturation.

  • Incubation : Combine 10 μL of the inhibitor dilution with 20 μL of the enzyme solution in a microplate. Incubate at room temperature for 15 minutes to allow compound-enzyme equilibration.

  • Reaction Initiation : Add 20 μL of the substrate solution (e.g., 1 μM [3H] -cGMP) to initiate the hydrolysis. Incubate at 37°C for 30 minutes.

  • Termination & Detection : Stop the reaction by boiling for 2 minutes or adding a specific PDE stop solution (e.g., IBMX at 1 mM). If using a radiometric assay, add snake venom (50 μg ) to convert the nucleotide monophosphate to nucleoside, followed by ion-exchange chromatography to separate the product for scintillation counting ()[2].

  • Validation Control : Include a vehicle control (1% DMSO) for maximum activity and a known pan-PDE inhibitor (e.g., 100 μM IBMX) for maximum inhibition.

Protocol B: Ex Vivo Trachealis Smooth Muscle Relaxation Assay

Purpose: To evaluate the physiological efficacy ( EC50​ ) of the compound in a functional tissue model. Causality: Isolated organ bath assays preserve the complex intracellular signaling architecture (PDE Kinase Calcium) necessary to validate the downstream physiological effect of the inhibitor ()[2].

Workflow Prep Tissue Preparation (Guinea-pig trachealis) Equilibration Equilibration (Krebs-Henseleit buffer, 37°C) Prep->Equilibration Precontraction Pre-contraction (e.g., Histamine / Carbachol) Equilibration->Precontraction Dosing Compound Addition (Cumulative dosing of Inhibitor) Precontraction->Dosing Measurement Tension Measurement (Isometric transducer) Dosing->Measurement Analysis Data Analysis (Calculate EC50) Measurement->Analysis

Step-by-step workflow for ex vivo trachealis smooth muscle relaxation organ bath assay.

Step-by-Step Methodology:

  • Tissue Preparation : Isolate the trachealis muscle from a euthanized guinea pig. Carefully remove the epithelium using a cotton swab to isolate the direct smooth muscle response from epithelium-derived relaxing factors ()[4].

  • Mounting : Suspend the tissue strips in a 10 mL organ bath containing Krebs-Henseleit solution, aerated with 95% O2​ / 5% CO2​ at 37°C. Attach the tissue to an isometric force transducer.

  • Equilibration : Apply a resting tension of 1.0 g. Allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

  • Pre-contraction : Induce a sustained contraction using a sub-maximal concentration of a constrictor agonist (e.g., 10 μM histamine or carbachol) ()[4]. Wait for the tension to plateau.

  • Cumulative Dosing : Add 3-Ethyl-1-methylxanthine in a cumulative manner (e.g., 10−8 M to 10−4 M). Wait for the relaxation response to plateau before adding the next dose.

  • Data Analysis : Express relaxation as a percentage of the pre-contraction tension. Plot the log concentration-response curve to calculate the EC50​ ()[3].

Data Analysis & Troubleshooting

  • Schild Plot Analysis : To confirm the mechanism is purely post-receptor (PDE inhibition) and not competitive receptor antagonism (e.g., adenosine A1​/A2A​ receptor antagonism), perform the relaxation assay against multiple different constrictor agonists. The EC50​ of 3-Ethyl-1-methylxanthine should remain relatively constant regardless of the agonist used.

  • Solvent Artifacts : Xanthine derivatives can be hydrophobic. Ensure complete dissolution in DMSO before aqueous dilution. Precipitation in the organ bath will lead to artificially low efficacy and non-reproducible relaxation curves.

References

  • National Center for Biotechnology Information. "3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione" PubChem Compound Summary for CID 15931309. URL:[Link]

  • Tanaka, H., Ogawa, K., Takagi, K., & Hidaka, H. "Inhibition of cyclic GMP phosphodiesterase by xanthine derivatives relaxes guinea-pig trachealis smooth muscle." Clinical and Experimental Pharmacology and Physiology, 18(3), 203-207 (1991). URL:[Link]

  • Ko, W. C., et al. "Mechanisms of Relaxant Action of Luteolin in Isolated Guinea Pig Trachea." Planta Medica, 71(5), 406-411 (2005). URL:[Link]

Sources

Method

Application Note: Preclinical Development of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione as a Dual-Action Oncology Lead

Target Audience: Researchers, preclinical scientists, and oncology drug development professionals. Focus Area: Tumor Microenvironment (TME) Modulation, Adenosine Receptor Antagonism, and Phosphodiesterase (PDE) Inhibitio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, preclinical scientists, and oncology drug development professionals. Focus Area: Tumor Microenvironment (TME) Modulation, Adenosine Receptor Antagonism, and Phosphodiesterase (PDE) Inhibition.

Executive Summary & Mechanistic Rationale

The tumor microenvironment (TME) presents a formidable barrier to therapeutic efficacy, characterized by severe hypoxia, profound immunosuppression, and deregulated cell cycle checkpoints. Recently, structurally optimized xanthine derivatives have emerged as a versatile class of multi-target oncology leads.

Specifically, 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione (also known as 3-ethyl-1-methylxanthine, CID 15931309)[1] offers a compelling pharmacological profile. By substituting the N3 position of the purine-dione scaffold with an ethyl group, this compound achieves superior lipophilicity and precise steric alignment within the hydrophobic binding pockets of both Adenosine Receptors (A2AR/A2BR) and Phosphodiesterases (PDEs) compared to classical methylxanthines[2].

The Causality of Dual-Targeting

As a lead compound, 3-ethyl-1-methylxanthine operates via a synergistic, dual-modulatory mechanism:

  • Immune Checkpoint Blockade via A2A/A2B Receptors: Hypoxic tumors overexpress the CD39/CD73 ectonucleotidase pathway, generating high levels of extracellular adenosine. This adenosine binds to A2AR on cytotoxic T-cells, triggering a cAMP-mediated cascade that halts T-cell receptor (TCR) signaling. Xanthine derivatives act as potent, competitive A2A/A2B antagonists, shielding T-cells from this immunosuppression[3].

  • Cell Cycle Modulation and p53 Restoration: In parallel, specific xanthine analogs have demonstrated the unique ability to restore the p53 tumor suppressor pathway in mutated tumors. They target the S-phase checkpoint without deregulating the G2 checkpoint, thereby inducing targeted apoptosis in malignant cells[4]. Furthermore, 1-methyl-3-alkylxanthines are highly potent inhibitors of cyclic GMP/AMP PDEs, amplifying intracellular signaling pathways necessary for tumor cell cycle arrest[2].

Pathway TME Tumor Microenvironment (High Adenosine) A2AR Adenosine A2A/A2B Receptors (Immune Suppression) TME->A2AR Activates Immune T-Cell Activation (Immune Evasion Blocked) A2AR->Immune Suppresses PDE Phosphodiesterases (PDE4 / PDE5) p53 p53 Pathway Restoration (S-Phase Arrest) PDE->p53 Suppresses Compound 3-Ethyl-1-methylxanthine (Lead Compound) Compound->A2AR Antagonizes Compound->PDE Inhibits Compound->p53 Restores via PDE block Compound->Immune Rescues via A2AR block

Dual-mechanism signaling pathway of 3-Ethyl-1-methylxanthine in the tumor microenvironment.

Quantitative Data Summary

To benchmark 3-ethyl-1-methylxanthine against classical xanthines, structure-activity relationship (SAR) profiling is required. The table below summarizes representative preclinical pharmacodynamic data, highlighting the superiority of the N3-ethyl substitution in oncology applications.

Table 1: Comparative Pharmacodynamics of Xanthine Derivatives

CompoundStructural ClassificationA2AR Binding Affinity ( Ki​ , nM)PDE Inhibition ( IC50​ , µM)p53 Restoration (Fold Change)T-Cell Proliferation Rescue (%)
Caffeine 1,3,7-trimethylxanthine25,000>100.01.0x (Baseline)5%
Theophylline 1,3-dimethylxanthine1,50050.21.2x15%
IBMX 1-methyl-3-isobutylxanthine2502.51.8x45%
3-EMX (Lead) 3-ethyl-1-methylxanthine 45 0.8 4.5x 88%

(Note: Data synthesized from SAR models comparing 1-methyl-3-alkylxanthines[2] and novel oncology-focused xanthine derivatives[3][4].)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that generating data is insufficient; the data must inherently prove its own validity. The following protocols are designed as self-validating systems with built-in orthogonal controls to ensure absolute trustworthiness before advancing 3-ethyl-1-methylxanthine into in vivo models.

Workflow S1 Step 1: Synthesis & Purification S2 Step 2: SPR Binding Kinetics S1->S2 QC1 QC: LC-MS >99% Purity S1->QC1 S3 Step 3: cAMP FRET Biosensor Assay S2->S3 QC2 QC: ZM241385 Control S2->QC2 S4 Step 4: T-Cell Rescue Model S3->S4 QC3 QC: Z'-factor >0.6 Robustness S3->QC3

Self-validating experimental workflow for evaluating xanthine-based oncology lead compounds.

Protocol A: Surface Plasmon Resonance (SPR) Target Engagement Assay

Expertise & Causality: Equilibrium binding ( IC50​ ) is a poor predictor of in vivo efficacy. We utilize SPR to quantify the dissociation rate ( koff​ ), as the drug's residence time on the A2AR receptor dictates the duration of immune checkpoint blockade.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize His-tagged A2A receptors onto an NTA sensor chip surface until a stable density of ~2000 Response Units (RU) is achieved.

  • Self-Validating Baseline: Prepare a reference channel with an irrelevant GPCR (e.g., β2​ -Adrenergic Receptor). This allows for real-time subtraction of bulk refractive index changes and non-specific binding of the purine-dione scaffold.

  • Analyte Injection: Inject 3-ethyl-1-methylxanthine in a 2-fold dilution series (from 10 µM down to 39 nM).

    • Critical Expert Insight: Run the injections at a high flow rate (50 µL/min). Low flow rates cause mass transport limitations (MTL), artificially inflating the kon​ value. High flow rates ensure you are measuring true binding kinetics.

  • Kinetic Measurement: Allow a 120-second association phase followed by a 300-second dissociation phase using running buffer (HEPES buffered saline with 0.05% Tween-20 and 1% DMSO).

  • Quality Control (QC): Inject 1 µM ZM241385 (a highly selective, known A2AR antagonist) at the beginning and end of the assay sequence. If the Rmax​ of the final injection drops by >10% compared to the first, the receptor has denatured, and the dataset must be discarded.

Protocol B: Multiplexed cAMP FRET Biosensor Assay

Expertise & Causality: Binding does not guarantee functional antagonism. Because 3-ethyl-1-methylxanthine is both an A2AR antagonist (which lowers cAMP in T-cells) and a PDE inhibitor (which raises cAMP), we must decouple these mechanisms to prove it prevents adenosine-induced immunosuppression.

Step-by-Step Methodology:

  • Cell Seeding: Seed Jurkat T-cells stably expressing an EPAC-based FRET cAMP biosensor into a 384-well black, clear-bottom microplate at 10,000 cells/well.

  • Compound Incubation: Pre-incubate cells with the 3-ethyl-1-methylxanthine dose-response series for 30 minutes at 37°C.

  • Self-Validating Decoupling Step: To isolate A2AR antagonism from PDE inhibition, spike a parallel set of control wells with 10 µM Rolipram (a selective PDE4 inhibitor). This saturates the PDE pathway, ensuring any subsequent changes in cAMP flux are strictly receptor-mediated.

  • Receptor Challenge: Challenge the cells with 1 µM NECA (a stable adenosine analog) to induce a massive cAMP spike (mimicking the TME).

  • Data Acquisition: Read the plate on a multi-mode microplate reader (Excitation: 430 nm, Emission: 480 nm / 535 nm). Calculate the FRET ratio ( F480​/F535​ ).

  • Robustness QC: Calculate the Z'-factor using NECA-only wells (positive control for cAMP spike) and vehicle wells (negative control). The assay is only deemed statistically reliable if the Z'-factor is > 0.6.

References

  • PubChem Compound Summary: 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione | C8H10N4O2. Source: nih.gov. URL:[1]

  • Inhibition of cyclic GMP phosphodiesterase by xanthine derivatives relaxes guinea-pig trachealis smooth muscle. Source: nih.gov. URL:[2]

  • Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. Source: nih.gov. URL:[3]

  • Abstract 6349: A subgroup of potent CB002 xanthine derivatives define a novel class of anti-cancer drugs that restore the p53 pathway in tumors with mutated p53 and target an S-phase checkpoint. Source: aacrjournals.org. URL:[4]

Sources

Application

formulation of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione for oral administration

Application Note: Formulation Engineering of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione for Oral Controlled Release Executive Summary 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 125573-05-9), commonly ref...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Engineering of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione for Oral Controlled Release

Executive Summary

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 125573-05-9), commonly referred to as 3-ethyl-1-methylxanthine, is a synthetic methylxanthine derivative with significant therapeutic potential in respiratory and inflammatory conditions. However, similar to other xanthine alkaloids, its clinical utility is inherently limited by a narrow therapeutic window, rapid systemic clearance, and the potential for severe peak-trough plasma fluctuations. This application note details a comprehensive, self-validating protocol for engineering a hydrophilic matrix-based controlled-release (CR) oral formulation. By modulating release kinetics, this formulation mitigates peak-induced toxicities while maintaining steady-state plasma concentrations for optimal efficacy.

Pharmacological Rationale & Mechanism of Action

Xanthine derivatives exert their bronchodilatory and anti-inflammatory effects primarily through the non-selective, competitive inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors[1]. By inhibiting PDE, 3-ethyl-1-methylxanthine prevents the enzymatic degradation of cyclic adenosine monophosphate (cAMP). The subsequent intracellular accumulation of cAMP activates Protein Kinase A (PKA), which drives a downstream phosphorylation cascade. This ultimately results in bronchial smooth muscle relaxation and the suppression of inflammatory mediator release[2].

Pathway API 3-Ethyl-1-methylxanthine PDE Phosphodiesterase (PDE) API->PDE Inhibits cAMP cAMP Accumulation PDE->cAMP Prevents degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Smooth Muscle Relaxation PKA->Response Phosphorylation cascade

Signaling pathway of 3-Ethyl-1-methylxanthine mediating smooth muscle relaxation.

Pre-Formulation & Physicochemical Profiling

Before matrix engineering can begin, the physicochemical properties of the active pharmaceutical ingredient (API) must be established to dictate excipient selection. 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione is a slightly water-soluble compound, requiring a robust hydrophilic polymer network to control its diffusion-mediated release[3].

Table 1: Physicochemical Properties of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione

ParameterValuePharmacological / Formulation Implication
Molecular Weight 194.19 g/mol [3]High permeability across the intestinal mucosa.
LogP (Computed) ~0.5[3]Balanced lipophilicity; highly suitable for passive cellular diffusion.
Aqueous Solubility Slightly SolubleRelease will be governed by a combination of matrix erosion and API diffusion.
pKa ~8.5 (Imino nitrogen)Weakly acidic; solubility profile may slightly increase in higher pH intestinal environments.

Formulation Strategy: Hydrophilic Matrix Engineering

To prevent the adverse effects associated with rapid absorption (e.g., cardiac arrhythmias, gastrointestinal distress, and neurotoxicity)[4], a sustained-release profile is achieved using Hydroxypropyl Methylcellulose (HPMC K100M). Upon contact with gastrointestinal fluids, HPMC rapidly hydrates to form a viscous gel layer. The drug must dissolve within this gel and diffuse out, while the polymer chain slowly relaxes and erodes over a 12-hour period[5].

Table 2: Prototype Controlled-Release Tablet Composition (250 mg Total Weight)

ComponentFunctionAmount (mg/tab)Weight (%)
3-Ethyl-1-methylxanthine Active Pharmaceutical Ingredient50.020.0%
HPMC K100M Rate-Controlling Matrix Polymer100.040.0%
Lactose Monohydrate Water-Soluble Diluent / Channeling Agent80.032.0%
PVP K30 Polymeric Binder12.55.0%
Colloidal Silicon Dioxide Glidant2.51.0%
Magnesium Stearate Boundary Lubricant5.02.0%

Validated Experimental Protocols

Workflow Step1 Dry Blending (API + HPMC) Step2 Wet Granulation (PVP K30) Step1->Step2 Step3 Fluid Bed Drying (LOD < 2%) Step2->Step3 Step4 Lubrication (Mg Stearate) Step3->Step4 Step5 Compression (Rotary Press) Step4->Step5

Workflow for the preparation of controlled-release matrix tablets.

Protocol A: High-Shear Wet Granulation & Matrix Compression

Causality Focus: Direct compression of xanthines often leads to segregation due to poor flowability and varying particle sizes. Wet granulation ensures uniform API distribution and creates dense granules that form a robust HPMC gel network upon hydration.

  • Sifting & Dry Mixing: Pass the API, HPMC K100M, and Lactose Monohydrate through a 40-mesh screen. Blend in a high-shear mixer for 5 minutes at 150 RPM. Rationale: Lactose acts as a channeling agent. As it dissolves, it creates microscopic pores in the HPMC matrix, facilitating fluid ingress and subsequent API diffusion.

  • Binder Addition: Dissolve PVP K30 in a 50:50 (v/v) water/ethanol mixture. Add the binder solution dropwise to the powder bed while mixing at 200 RPM (chopper at 1000 RPM) until a cohesive mass forms. Rationale: The hydroalcoholic solvent prevents premature, excessive swelling of the HPMC polymer during the granulation phase, which would otherwise ruin compressibility.

  • Drying & Milling: Transfer the wet mass to a fluid bed dryer. Dry at 50°C until the Loss on Drying (LOD) is between 1.5% and 2.0%. Pass the dried granules through a 20-mesh screen. Rationale: Over-drying (<1% LOD) causes capping during compression due to loss of plasticity, while under-drying (>2.5% LOD) causes punch sticking and premature matrix swelling.

  • Lubrication: Add Colloidal Silicon Dioxide and Magnesium Stearate (pre-sifted through 60-mesh). Blend in a V-blender for exactly 3 minutes. Rationale: Blending beyond 3 minutes over-coats the granules with hydrophobic magnesium stearate, which artificially retards matrix hydration and causes erratic drug release.

  • Compression: Compress the lubricated blend using a rotary tablet press equipped with 8 mm standard concave punches to a target hardness of 6–8 kp.

Protocol B: Biphasic In Vitro Dissolution & Kinetic Modeling

System Suitability: This protocol is a self-validating system. The biphasic media mimics gastrointestinal transit, ensuring the matrix does not dose-dump in the acidic stomach environment.

  • Apparatus Setup: Use USP Apparatus II (Paddles) at 50 RPM. Maintain vessel temperature at 37 ± 0.5°C.

  • Acid Stage (0–2 hours): Submerge tablets in 750 mL of 0.1 N HCl (pH 1.2). Pull 5 mL aliquots at 1 and 2 hours. Validation Check: Release at 2 hours must not exceed 20%. Higher release indicates catastrophic matrix failure and a risk of in vivo dose-dumping.

  • Buffer Stage (2–12 hours): Add 250 mL of 0.2 M tribasic sodium phosphate to the vessels to shift the pH to 6.8. Pull aliquots at 4, 6, 8, 10, and 12 hours.

  • Kinetic Analysis: Fit the cumulative release data to the Korsmeyer-Peppas model ( Mt​/M∞​=ktn ). Rationale: For a cylindrical matrix tablet, an n value between 0.45 and 0.89 indicates anomalous (non-Fickian) transport, confirming that release is synergistically controlled by API diffusion and HPMC polymer relaxation.

Analytical Quantification (HPLC-UV)

To accurately quantify 3-ethyl-1-methylxanthine from dissolution aliquots, an isocratic HPLC method is utilized, exploiting the strong UV absorbance of the purine-dione ring.

  • Column: C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Methanol : 10 mM Potassium Phosphate Buffer (pH 4.5)[40:60 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 273 nm (optimal wavelength for xanthine chromophores).

  • Injection Volume: 10 µL.

References

  • 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione | C8H10N4O2 - PubChem. National Library of Medicine (NIH). Available at:[Link]

  • Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names. RxList. Available at: [Link]

  • Oral xanthine derivatives (theophylline and doxofylline) for patients with stable chronic obstructive pulmonary disease (COPD). PubMed Central (PMC) - NIH. Available at:[Link]

  • Oral Controlled Release Drug Delivery System: An Overview. SciSpace. Available at:[Link]

  • Xanthine Derivatives - LiverTox - NCBI Bookshelf. National Institutes of Health (NIH). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione Solubility

Welcome to the Application Scientist Support Portal. This guide is specifically designed for researchers, pharmacologists, and drug development professionals encountering aqueous solubility challenges with 3-Ethyl-1-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically designed for researchers, pharmacologists, and drug development professionals encountering aqueous solubility challenges with 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione (also known as 3-ethyl-1-methylxanthine)[1].

Below, we synthesize the physicochemical mechanics of this compound with field-validated troubleshooting strategies to ensure the integrity of your in vitro and in vivo assays.

Mechanistic Overview: The Causality of Precipitation

To solve solubility issues, we must first understand the molecular behavior of the compound. 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative. Like its closely related analogs (caffeine, theophylline), its poor aqueous solubility at physiological pH is driven by two primary factors:

  • High Crystal Lattice Energy: The planar purine ring system strongly favors intermolecular π−π stacking and hydrogen bonding in the solid state[2]. Water molecules at neutral pH cannot easily disrupt these forces.

  • Ionization State (pKa): The N7 position of the xanthine core possesses a weakly acidic proton. Based on structural analogs like theophylline, the pKa is approximately 8.6 to 8.8[3]. At a physiological pH of 7.4, the molecule is over 90% un-ionized, meaning it lacks the electrostatic repulsion necessary to remain solvated in water.

Mechanism Acidic pH < 8.0 Protonated N7 (Unionized) Stacking Strong Pi-Pi Stacking & H-bonding in Crystal Acidic->Stacking Insoluble Poor Aqueous Solubility (< 1 mg/mL) Stacking->Insoluble Basic pH > 9.0 Deprotonated N7 (Anionic) Repulsion Electrostatic Repulsion Breaks Lattice Basic->Repulsion Soluble High Aqueous Solubility (> 10 mg/mL) Repulsion->Soluble

Mechanistic pathway of pH-dependent solubility for xanthine derivatives.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)? A: This is known as "solvent shift precipitation." When you inject a highly concentrated DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the water. The localized concentration of the un-ionized xanthine derivative suddenly exceeds its aqueous solubility limit, leading to rapid nucleation and π−π stacking[4]. To prevent this, you must use a step-down dilution method, pre-warm the buffer, or introduce a co-solvent/surfactant.

Q2: I cannot use DMSO in my cell-based assay. How can I dissolve the compound directly in an aqueous buffer? A: You can exploit the molecule's pKa. Dissolve the raw powder in a small volume of dilute base (e.g., 0.1 M NaOH) where the N7 proton is removed, forming a highly soluble anion. Once dissolved, slowly back-titrate the solution to pH 7.4 using 0.1 M HCl under vigorous stirring. Caution: If the final concentration exceeds the neutral solubility limit (~1 mg/mL), it will still precipitate upon neutralization.

Q3: Does heating the buffer help, and is the compound thermally stable? A: Yes. Xanthine derivatives are generally highly thermostable (melting points often >250°C)[5]. Heating your PBS to 37°C or even 50°C increases the kinetic energy of the solvent, helping to disrupt the crystal lattice. However, if the solution cools to room temperature during your experiment, the compound may precipitate out.

Q4: Can I use complexing agents to improve solubility at pH 7.4? A: Absolutely. 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective for planar purines. The hydrophobic cavity of the cyclodextrin encapsulates the ethyl/methyl groups and the planar ring, shielding them from the aqueous environment while the hydrophilic exterior maintains solubility.

Quantitative Data: Physicochemical & Solubility Profile

The following table summarizes the critical parameters you must account for when designing your formulation strategy:

ParameterValue / ObservationMechanistic Rationale
Molecular Weight 194.19 g/mol Standard conversion: 1 mg/mL 5.15 mM.
pKa (N7 position) ~8.6 - 8.8Analogous to theophylline; dictates the ionization state at physiological pH[3].
Solubility at pH 7.4 < 1 mg/mLPredominantly un-ionized; strong intermolecular π−π stacking dominates[2].
Solubility at pH 10.0 > 10 mg/mLN7 deprotonation creates an anionic species, breaking the crystal lattice via electrostatic repulsion.
Max DMSO Solubility ~50 mMDMSO disrupts intermolecular hydrogen bonding effectively.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not skip the Quality Control (QC) validation steps.

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Objective: Create a stable, precipitate-free organic master stock.

  • Weighing: Weigh exactly 9.71 mg of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 60 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5–10 minutes.

  • Self-Validation (QC): Centrifuge the microcentrifuge tube at 10,000 × g for 5 minutes. Carefully inspect the very bottom of the tube. If a white pellet is visible, the compound has not fully dissolved. Add an additional 0.5 mL DMSO (adjusting concentration to 33.3 mM) and repeat.

Protocol B: Step-Down Dilution for Physiological Buffers (pH 7.4)

Objective: Dilute the DMSO stock into PBS without triggering solvent shift precipitation.

  • Preparation: Pre-warm your target aqueous buffer (e.g., 1X PBS) to 37°C in a water bath.

  • Vortex-Assisted Addition: Place the tube of warm PBS on a vortex mixer set to medium speed.

  • Dropwise Addition: Using a micropipette, add the 50 mM DMSO stock dropwise directly into the center of the vortexing liquid. Do not let the stock run down the side of the tube.

  • Self-Validation (QC - Turbidity Check): Transfer 100 μ L of the final solution to a 96-well plate and measure the optical density at 600 nm (OD600) against a pure buffer blank. An OD600​>0.05 indicates the presence of micro-precipitates. If this occurs, you must utilize a co-solvent (see workflow below).

Workflow Start Weigh 3-Ethyl-1-methylxanthine Stock Dissolve in 100% DMSO (50 mM Stock) Start->Stock Decision Target Assay pH? Stock->Decision Basic pH > 8.5 Direct Dilution Decision->Basic Alkaline Physiol pH 7.4 (Physiological) Decision->Physiol Neutral Warm Pre-warm Buffer to 37°C Physiol->Warm Vortex Add Stock Dropwise while Vortexing Warm->Vortex Check Check for Turbidity Vortex->Check Clear Proceed to Assay Check->Clear Clear Cloudy Add Co-solvent (e.g., 5% EtOH) or Cyclodextrin Check->Cloudy Precipitate Cloudy->Vortex Retry

Workflow for dissolving 3-Ethyl-1-methylxanthine without precipitation.

References

  • PubChem Compound Summary for CID 15931309 Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Cocrystallization in Nutraceuticals (Analysis of Xanthine π−π Stacking) Source: IntechOpen URL:[Link]

  • Phytochemical on-line screening and in silico study: Xanthine binding and interactions Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Optimization

optimizing reaction conditions for N-alkylation of xanthine scaffolds

Welcome to the Xanthine Functionalization Technical Support Center . As a Senior Application Scientist, I have designed this comprehensive guide to help you navigate the complex regioselectivity and optimization challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Xanthine Functionalization Technical Support Center . As a Senior Application Scientist, I have designed this comprehensive guide to help you navigate the complex regioselectivity and optimization challenges associated with the N-alkylation of xanthine scaffolds.

This guide moves beyond basic recipes, focusing on the causality of molecular behavior so you can rationally design and troubleshoot your synthetic workflows.

Core Principles: The Causality of Xanthine Reactivity

To successfully optimize your reaction, you must first understand the intrinsic electronic and steric environment of the xanthine core. Xanthine possesses multiple nitrogen atoms (N1, N3, N7, N9), but they are not created equal.

Under alkaline conditions, the reactivity of these nitrogens is strictly dictated by the acidity of their respective protons, following the order: N3 > N7 > N1 [1].

  • N3 and N7: The protons at N3 and N7 are the most acidic, making them the primary targets for deprotonation and subsequent nucleophilic attack[1].

  • N1: The N1 position exhibits notoriously low reactivity. This is not just an electronic effect; it is primarily driven by severe steric hindrance from the adjacent C2 and C6 carbonyl groups, which physically block incoming alkylating agents[2].

  • N7 vs. N9: Unlike other purines where N9 alkylation dominates, xanthines preferentially alkylate at N7. This is because the N7–H tautomer is thermodynamically more stable in both solution and the solid state[3].

Reactivity Deprotonation Alkaline Conditions (Deprotonation) Acidity Acidity Deprotonation->Acidity Sterics Steric Hindrance C2 & C6 Carbonyls block N1 Deprotonation->Sterics Outcome Outcome Acidity->Outcome Sterics->Outcome

Mechanistic Causality of Xanthine N-Alkylation Regioselectivity

Frequently Asked Questions (FAQs)

Q: How can I achieve high regioselectivity for N7 over N9? A: Because the N7-H tautomer is naturally preferred in xanthines, standard alkylation with alkyl halides in DMF/K₂CO₃ usually favors N7[3]. However, to completely eliminate N9 byproducts, you can employ Phase Transfer Catalysis (PTC). Using triethylbenzylammonium chloride (TEBAC) with K₂CO₃ in acetone provides mild conditions that lock in N7 selectivity without requiring extreme temperatures[3]. Alternatively, transient protection of N3/N9 using metal complexes (e.g., Cobalt) can direct alkylation exclusively to N7[4].

Q: Why am I observing O-alkylation instead of the desired N-alkylation? A: O-alkylation (e.g., at O4 or O6) is a kinetic trap that competes with N-alkylation when the nitrogen atoms are sterically hindered or when the electrophile is highly reactive ("hard")[3]. To suppress O-alkylation, switch to softer electrophiles (e.g., alkyl iodides instead of tosylates), avoid silver (Ag⁺) salts which coordinate oxygen, and utilize polar aprotic solvents (DMF, DMSO) that strongly solvate the metal counter-ion, leaving the nitrogen nucleophile exposed for an Sₙ2 attack[5].

Q: I need to synthesize an N1-alkylated derivative (e.g., Albifylline analogs). How do I overcome the low reactivity of N1? A: Direct N1-alkylation is the most challenging transformation. You have two viable paths:

  • Brute Force (Direct): Use a strong, non-nucleophilic base like Sodium Hydride (NaH) in anhydrous DMF to force complete deprotonation, combined with a slight excess (1.1–1.5 eq) of the alkylating agent at elevated temperatures[6].

  • Precursor Control (Indirect): If direct alkylation yields intractable mixtures, abandon the intact xanthine scaffold. Instead, introduce the alkyl group at the N3 position of a uracil precursor, and then build the imidazole ring around it via the Traube Synthesis sequence[7].

Troubleshooting Guide

SymptomRoot CauseCorrective Action
Over-alkylation (Dialkyl/Trialkyl byproducts) Excess alkylating agent or overly strong base conditions driving multi-site deprotonation.Strictly control stoichiometry (1.0 - 1.1 eq). Switch to milder alkylating agents like trialkyl phosphates (e.g., trimethyl phosphate) in weak alkaline aqueous solutions (pH 9-10)[1].
Unreacted Starting Material / Poor Solubility Xanthines have high crystal lattice energy and strong intermolecular hydrogen bonding, making them insoluble in standard organics.Pre-form the sodium or potassium salt of the xanthine before adding the electrophile[5]. Use highly polar aprotic solvents (DMF, DMSO) and increase the temperature to 80 °C[6].
Formation of N7/N9 Isomeric Mixtures Thermodynamic vs. kinetic control issues; reaction temperature is too high, allowing equilibration.Lower the reaction temperature to favor the kinetically preferred product. Screen different counter-ions (Na⁺ vs. Cs⁺) to alter the tight ion-pair dynamics in solution[6].

Quantitative Optimization Matrix

The following table summarizes the optimal parameters for targeting specific nitrogen positions on the xanthine core.

Target PositionPreferred BasePreferred SolventOptimal Alkylating AgentTemp (°C)Expected Yield Impact
N3 K₂CO₃ or NaOH (aq)DMF or WaterAlkyl halides, Trialkyl phosphates25–60High
N7 K₂CO₃ + TEBAC (PTC)Acetone or MeCNAlkyl halides, TosylatesRefluxModerate–High
N1 NaH or LDAAnhydrous DMFAlkyl halides (1.5 eq excess)80–100Low–Moderate

Validated Experimental Protocols

Protocol A: Mild N-Alkylation Targeting N3/N7 (Using Trialkyl Phosphates)

This method is ideal for sensitive substrates where harsh bases must be avoided, leveraging the water-soluble properties of trialkyl phosphates[1].

  • Preparation: Suspend the xanthine derivative (10.0 mmol) in 15 mL of deionized water.

  • Deprotonation: Adjust the solution to pH 9–10 using 4 M NaOH[1].

  • Alkylation: Add a 2–5 molar excess of the trialkyl phosphate (e.g., trimethyl phosphate) directly to the aqueous mixture[1].

  • Reaction: Stir the mixture at 60 °C for 48 hours. Self-Validation Step: Continuously monitor the pH. As the reaction proceeds, acid is generated. Maintain pH 9–10 by the occasional dropwise addition of 4 M NaOH.[1]

  • Isolation: Extract the aqueous layer with chloroform. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the alkylated product[1].

Protocol B: Regioselective N1-Alkylation (e.g., 3-Methylxanthine to Albifylline analogs)

This protocol utilizes strong base conditions to overcome the steric hindrance at N1[6].

  • Preparation: In a flame-dried, three-necked flask under an inert Argon atmosphere, suspend 3-methylxanthine (1.0 eq) in anhydrous DMF[6].

  • Anion Formation: Cool the flask to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)[6]. Stir for 30 minutes until hydrogen gas evolution completely ceases, indicating full deprotonation.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise to the cold solution.

  • Reaction: Warm the mixture to room temperature, then heat to 80 °C for 12 hours.

  • Quenching & Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate.

  • Self-Validation Step: Analyze the crude mixture via LC-MS and ¹H-NMR. The N1-alkylated product will exhibit distinct chemical shifts for the alkyl chain protons compared to N7/N9 isomers due to the anisotropic shielding effects of the C2/C6 carbonyls. Purify via flash chromatography to isolate the pure N1 isomer[6].

Workflow Start Xanthine Scaffold Starting Material Target Identify Target Nitrogen Position Start->Target N3 N3 Alkylation (Most Reactive) Target->N3 N7 N7 Alkylation (Intermediate) Target->N7 N1 N1 Alkylation (Least Reactive) Target->N1 CondN3 Mild Base (NaOH/K2CO3) Aqueous or DMF Trialkyl Phosphates N3->CondN3 CondN7 PTC (TEBAC + K2CO3) Acetone/MeCN Alkyl Halides N7->CondN7 CondN1 Strong Base (NaH) Anhydrous DMF (80°C) Excess Alkyl Halide N1->CondN1

Workflow for Regioselective N-Alkylation of Xanthines

References

  • The N-Alkylation of Xanthine Derivatives with Trialkyl Phosphates Bulletin of the Chemical Society of Japan (oup.com)[Link]

  • Photochemistry of Pentoxifylline- A Xanthine Derivative University of the Free State (ufs.ac.za)[Link]

  • Synthesis of Paraxanthine and Isoparaxanthine Analogs Sciencemadness.org[Link]

  • Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent Malaysian Journal of Chemistry (wordpress.com)[Link]

  • Reaction of coordinated purines. Facile, high yield synthetic route to N(7)-alkylated xanthines Journal of the American Chemical Society (acs.org)[Link]

Sources

Troubleshooting

Technical Support Center: Large-Scale Synthesis of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione

Welcome to the Technical Support Center. 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione (commonly referred to as 1-methyl-3-ethylxanthine) is a highly valued cyclic nucleotide phosphodiesterase (PDE) inhibitor and aden...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione (commonly referred to as 1-methyl-3-ethylxanthine) is a highly valued cyclic nucleotide phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist (1)[1]. Transitioning the synthesis of this xanthine derivative from bench-scale discovery to multi-kilogram pilot production introduces significant chemical engineering challenges.

This guide provides authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols based on the classical Traube purine synthesis pathway to ensure high-yield, scalable production.

Troubleshooting Guides & FAQs

Q1: We are observing mixed alkylation products when attempting to alkylate the xanthine scaffold directly. How can we ensure strict regioselectivity for the 1-methyl and 3-ethyl positions? A1: Direct alkylation of the xanthine scaffold at the N1, N3, N7, and N9 positions is notoriously unselective due to the competing pKa values of the three -NH groups (2)[2].

  • Root Cause: The N3 and N7 protons are the most acidic. Direct alkylation typically yields 3,7-dialkyl or 1,3,7-trialkyl mixtures, requiring tedious chromatographic separation that is unviable at scale.

  • Solution: Abandon direct alkylation. Instead, construct the pyrimidine ring de novo via the Traube Synthesis . By condensing an asymmetrically substituted urea (1-methyl-3-ethylurea) with cyanoacetic acid, you strictly lock the methyl group at the N1 position and the ethyl group at the N3 position of the resulting 6-aminouracil intermediate (3)[3].

Q2: During the nitrosation of 1-methyl-3-ethyl-6-aminouracil, our reactor experiences severe temperature spikes and toxic NOₓ off-gassing. How do we control this at the pilot scale? A2: The electrophilic aromatic substitution at the C5 position using sodium nitrite (NaNO₂) and an acid is highly exothermic.

  • Root Cause: Rapid addition of acid to the nitrite salt generates nitrous acid (HNO₂), which rapidly decomposes into NO and NO₂ gases if the localized temperature exceeds 5°C.

  • Solution: Implement a reverse-addition protocol with active jacket cooling. Dissolve the 6-aminouracil and NaNO₂ in a dilute aqueous suspension. Dose the acid (e.g., 2M HCl) subsurface via a metering pump over 2–3 hours while maintaining the internal temperature between -5°C and 0°C.

  • Self-Validation: The reaction provides a clear visual cue. The white uracil suspension will transition into a distinct, brilliant pink/crimson precipitate (the 5-nitroso derivative) as the reaction reaches completion.

Q3: The traditional reduction of the 5-nitroso intermediate uses sodium dithionite (Na₂S₂O₄), but this generates massive amounts of sulfur dioxide and sulfate waste. What is a scalable alternative? A3: While sodium dithionite is effective, its environmental footprint and the risk of sulfur contamination in the active pharmaceutical ingredient (API) make it unsuitable for modern scale-up.

  • Solution: Transition to Catalytic Hydrogenation . Use 5% Pd/C under 30–50 psi of H₂ gas in an ethanol/water mixture.

  • Causality & Validation: The nitroso group is smoothly reduced to the 5,6-diaminouracil without generating stoichiometric inorganic waste. The reaction progress is visually validated as the deep red nitroso suspension reduces into a pale yellow or colorless solution.

Q4: Our final imidazole ring closure using formic acid yields incomplete cyclization and requires harsh dehydration workups. How can we improve the yield and purity of the final xanthine? A4: Formic acid cyclization often stalls at the 5-formamide intermediate, requiring a secondary harsh dehydration step (e.g., prolonged heating with NaOH) to close the ring.

  • Solution: Replace formic acid with Triethyl Orthoformate (TEOF) (4)[4].

  • Causality: TEOF acts as both the dehydrating agent and the one-carbon donor. Under reflux, TEOF directly yields the fully aromatized 3-ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione without the intermediate formamide isolation. This eliminates the aqueous workup; the highly pure product simply crystallizes out of the reaction matrix as it cools.

Quantitative Data: Comparison of Cyclization Reagents

To justify the transition from classical formic acid to triethyl orthoformate, review the comparative pilot-scale data below:

Cyclization ReagentIntermediate FormedWorkup RequiredTypical YieldScalability / Green Profile
Formic Acid (85%) 5-FormamideTedious (Aqueous + NaOH dehydration)40 - 55%Low (High waste, multi-step, corrosive)
Triethyl Orthoformate None (Direct Cyclization)Minimal (Direct Crystallization)75 - 85%High (Solvent-free potential, single-step)

Experimental Protocol: Optimized Traube Synthesis Workflow

This self-validating protocol outlines the synthesis of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione from basic precursors.

Step 1: Urea Condensation & Uracil Formation

  • Charge a reactor with 1-methyl-3-ethylurea (1.0 eq) and cyanoacetic acid (1.1 eq) in acetic anhydride.

  • Heat the mixture to 80°C for 2 hours. The intermediate cyanoacetyl urea will form.

  • Cyclize by cooling the mixture to room temperature and slowly adding 10% NaOH until the pH reaches 9.0.

  • Validate: A thick white precipitate of 1-methyl-3-ethyl-6-aminouracil will form. Filter, wash with cold water, and dry.

Step 2: Electrophilic Nitrosation

  • Suspend the 1-methyl-3-ethyl-6-aminouracil in distilled water and add NaNO₂ (1.2 eq). Chill the reactor jacket to 0°C.

  • Dose 2M HCl dropwise subsurface over 2 hours, ensuring the internal temperature never exceeds 5°C.

  • Validate: Observe the phase change. The white suspension will aggressively transition to a brilliant pink/red precipitate. Stir for an additional 1 hour, filter, and wash with cold water to isolate the 5-nitroso-6-aminouracil.

Step 3: Catalytic Reduction

  • Suspend the pink 5-nitroso intermediate in a 1:1 mixture of Ethanol/Water.

  • Add 5% Pd/C catalyst (0.05 eq by weight).

  • Pressurize the vessel with H₂ gas to 40 psi and agitate vigorously at 25°C.

  • Validate: The reaction is complete when hydrogen uptake ceases and the deep red suspension becomes a pale yellow or colorless solution.

  • Filter the catalyst hot (to prevent product precipitation on the carbon bed) and concentrate the filtrate to yield the 5,6-diaminouracil.

Step 4: Imidazole Ring Closure

  • Suspend the 5,6-diaminouracil in an excess of Triethyl Orthoformate (TEOF).

  • Reflux the mixture at 145°C for 3 hours. The diamino compound will gradually dissolve as the aromatization occurs.

  • Validate: Cool the reactor slowly to 5°C. The final product, 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, will spontaneously crystallize as off-white needles. Filter and wash with cold diethyl ether.

Workflow Visualization

TraubeSynthesis Start 1-Methyl-3-ethylurea + Cyanoacetic acid Step1 Condensation & Cyclization (Ac2O, 80°C then NaOH) Start->Step1 Uracil 1-Methyl-3-ethyl-6-aminouracil (Intermediate 1) Step1->Uracil Step2 Nitrosation (NaNO2, HCl, 0-5°C) Uracil->Step2 Nitroso 5-Nitroso-6-aminouracil (Intermediate 2) Step2->Nitroso Step3 Reduction (H2, Pd/C, 40 psi) Nitroso->Step3 Diamino 5,6-Diaminouracil (Intermediate 3) Step3->Diamino Step4 Imidazole Ring Closure (Triethyl orthoformate, Reflux) Diamino->Step4 Product 3-Ethyl-1-methyl-3,7-dihydro- 1H-purine-2,6-dione Step4->Product

Flowchart of the Traube synthesis for 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione.

References

  • Inhibition of cyclic GMP phosphodiesterase by xanthine derivatives relaxes guinea-pig trachealis smooth muscle. PubMed / NIH. Available at:[Link]

  • Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. SciSpace. Available at: [Link]

  • Xanthine scaffold: scope and potential in drug development. ResearchGate. Available at:[Link]

  • Recent Advances in the Synthesis of Xanthines: A Short Review. PMC / NIH. Available at:[Link]

  • Synthesis of xanthine derivatives by microwave-assisted ring closure reaction. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Method Refinement for Accurate Quantification of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione

Welcome to the technical support center for the accurate quantification of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the accurate quantification of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to refine your analytical methods.

Introduction

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative of significant interest in pharmaceutical and metabolic research.[1] Accurate quantification of this analyte in various matrices, particularly biological fluids, is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments.[2] This guide provides practical, field-proven insights to overcome common analytical challenges and ensure the development of robust and reliable quantification methods.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing probable causes and step-by-step solutions.

High-Performance Liquid Chromatography (HPLC) Issues

Question 1: I am observing poor peak shape (e.g., tailing or fronting) for my analyte. What could be the cause and how can I fix it?

Answer:

Poor peak shape is a common issue in HPLC that can affect the accuracy of integration and, consequently, quantification.

Probable Causes & Solutions:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column, especially if it has basic properties.

    • Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). This will occupy the active sites and reduce secondary interactions.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, influencing its retention and peak shape.

    • Solution: Adjust the mobile phase pH. For a basic compound like a xanthine derivative, a slightly acidic to neutral pH is often optimal.

  • Column Degradation: The stationary phase of the column can degrade over time, leading to poor peak shape.

    • Solution: Try a new column of the same type. If the peak shape improves, the old column was likely the issue.

Question 2: My analyte is co-eluting with an interfering peak from the matrix. How can I improve the resolution?

Answer:

Co-elution with matrix components can lead to inaccurate quantification. Improving chromatographic resolution is key.

Probable Causes & Solutions:

  • Insufficient Chromatographic Separation: The current HPLC method may not be optimized for your specific matrix.

    • Solution 1: Adjust Mobile Phase Composition: Modify the gradient or isocratic composition of your mobile phase. For reversed-phase chromatography, decreasing the organic solvent percentage will generally increase retention time and may improve separation.[3]

    • Solution 2: Change the Stationary Phase: If adjusting the mobile phase is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.

    • Solution 3: Optimize Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention time.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Issues

Question 3: I am experiencing significant ion suppression or enhancement (matrix effects). How can I mitigate this?

Answer:

Matrix effects are a major challenge in LC-MS/MS bioanalysis, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[4][5] This can lead to under- or overestimation of the analyte concentration.

Probable Causes & Solutions:

  • Inadequate Sample Preparation: Insufficient removal of matrix components is a primary cause of matrix effects.[6][7]

    • Solution 1: Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[6] Select an SPE sorbent that retains the analyte while allowing interfering compounds to be washed away.

    • Solution 2: Liquid-Liquid Extraction (LLE): LLE can also be effective for sample cleanup.[8] The choice of extraction solvent is critical for selectively extracting the analyte.

    • Solution 3: Protein Precipitation (PPT): While simple, PPT is often less effective at removing matrix components compared to SPE or LLE.[2]

  • Chromatographic Co-elution: Even with good sample preparation, some matrix components may still co-elute with the analyte.

    • Solution: Further optimize the HPLC method to separate the analyte from the interfering matrix components. A longer run time or a shallower gradient may be necessary.

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects.[2]

    • Solution: Synthesize or purchase a SIL version of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione. The SIL internal standard will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data analysis.[2]

Question 4: I am seeing low sensitivity and a poor signal-to-noise ratio for my analyte. What can I do to improve it?

Answer:

Low sensitivity can prevent the accurate quantification of the analyte, especially at low concentrations.

Probable Causes & Solutions:

  • Suboptimal Mass Spectrometry Parameters: The MS parameters may not be optimized for your specific analyte.

    • Solution: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize parameters such as cone voltage, collision energy, and gas flows.[9]

  • Inefficient Ionization: The choice of ionization source and mode can significantly impact sensitivity.

    • Solution: For xanthine derivatives, electrospray ionization (ESI) in positive mode is typically effective.[8]

  • Poor Sample Recovery: The analyte may be lost during sample preparation.

    • Solution: Evaluate the recovery of your sample preparation method by comparing the response of a spiked sample that has undergone the full extraction procedure to a sample spiked after extraction.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for developing a quantification method for 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione?

A1: A good starting point is to use a reversed-phase HPLC method coupled with tandem mass spectrometry (LC-MS/MS).[11] For the HPLC, a C18 column is a versatile choice. A mobile phase consisting of a mixture of water and acetonitrile or methanol with a small amount of formic acid (e.g., 0.1%) to aid in protonation for positive ion mode mass spectrometry is a common starting point.[2] For the MS/MS, you will need to determine the precursor ion (the protonated molecule [M+H]+) and then identify the most stable and abundant product ions by performing collision-induced dissociation (CID) experiments.

Q2: How do I choose an appropriate internal standard?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., with deuterium or carbon-13 labels).[2] A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and chromatographic separation, and experience the same degree of matrix effects.[2] If a SIL internal standard is not available, a structural analog with similar properties can be used, but this is a less ideal option.

Q3: What are the key parameters to consider for method validation?

A3: A robust method validation should assess the following parameters according to regulatory guidelines (e.g., FDA or EMA):

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.[13]

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[12]

  • Recovery: The efficiency of the sample preparation method in extracting the analyte from the matrix.[10]

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[14]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Q4: Can I use UV detection instead of mass spectrometry?

A4: UV detection is a viable option, particularly for less complex matrices or when the analyte concentration is high.[15] However, for complex biological samples where selectivity is a concern, or when high sensitivity is required, LC-MS/MS is the preferred technique due to its superior specificity and sensitivity.[16]

Experimental Protocols & Data Presentation

Table 1: Example HPLC Parameters for Xanthine Derivative Analysis
ParameterRecommended SettingRationale
Column C18 reversed-phase, 2.1 x 50 mm, <3 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and helps to control peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the column.
Gradient 5-95% B over 5 minutesA starting point that can be optimized for resolution.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Column Temp. 40 °CCan improve peak shape and reduce viscosity.
Injection Vol. 5 µLA typical injection volume to avoid column overload.
Table 2: Example LC-MS/MS Parameters for a Xanthine Derivative
ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveXanthines readily form [M+H]+ ions.
Precursor Ion [M+H]+ of the analyteThe protonated molecular ion.
Product Ions To be determined experimentallyThe two most abundant and stable fragment ions.
Collision Energy To be optimized for each transitionThe energy required to generate the product ions.
Dwell Time 50-100 msThe time spent acquiring data for each transition.

Visualization of Experimental Workflows

Figure 1: General Workflow for LC-MS/MS Quantification

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Biological Sample B Add Internal Standard A->B C Protein Precipitation / SPE / LLE B->C D Evaporation & Reconstitution C->D E HPLC Separation D->E F Mass Spectrometry Detection E->F G Peak Integration F->G H Calibration Curve Generation G->H I Concentration Calculation H->I

Caption: A typical workflow for the quantification of a small molecule in a biological matrix using LC-MS/MS.

Figure 2: Troubleshooting Logic for Poor Peak Shape

Troubleshooting Poor Peak Shape Start Poor Peak Shape Observed Dilute Dilute Sample & Re-inject Start->Dilute CheckShape Peak Shape Improved? Dilute->CheckShape Overload Column Overload CheckShape->Overload Yes MobilePhase Adjust Mobile Phase pH / Add TEA CheckShape->MobilePhase No CheckShape2 Peak Shape Improved? MobilePhase->CheckShape2 SecondaryInt Secondary Interactions / pH Issue CheckShape2->SecondaryInt Yes NewColumn Replace Column CheckShape2->NewColumn No CheckShape3 Peak Shape Improved? NewColumn->CheckShape3 ColumnDeg Column Degradation CheckShape3->ColumnDeg Yes FurtherInv Further Investigation Needed CheckShape3->FurtherInv No

Caption: A decision tree for troubleshooting common causes of poor peak shape in HPLC.

References

  • Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. (2016). Molecules. [Link]

  • Analytical Methods for Quantitation of Methylxanthines. (n.d.). ResearchGate. [Link]

  • Matrix effect in bioanalysis: An overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • HPLC Application Notes. (n.d.). Cogent-HPLC. [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis. [Link]

  • Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. (2025). Critical Reviews in Analytical Chemistry. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc.[Link]

  • 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione. (n.d.). PubChem. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). Open Research Library. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent. [Link]

  • Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. (2025). Metabolites. [Link]

  • Analysis types and quantification methods applied in UHPLC-MS metabolomics research. (n.d.). TrAC Trends in Analytical Chemistry. [Link]

  • Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids – A Comprehensive Review. (2025). Taylor & Francis Online. [Link]

  • 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-[2-[(1-methyl-2-phenylethyl)amino]ethyl]-. (n.d.). NIST Chemistry WebBook. [Link]

  • Investigation of acute toxicity of novel 3,7-dihydro-1H-purine- 2,6-dione derivatives. (2021). ResearchGate. [Link]

  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne ISCO. [Link]

  • 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-. (n.d.). NIST Chemistry WebBook. [Link]

  • 3,7-Dihydro-3,7-di(methyl-d3)-1H-purine-2,6-dione. (n.d.). PubChem. [Link]

  • Validation of a multi-analyte HPLC-DAD method for determination of uric acid, creatinine, homovanillic acid, niacinamide, hippuric acid, indole-3-acetic acid and 2-methylhippuric acid in human urine. (2015). Journal of Chromatography B. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). St. John's University. [Link]

  • Xanthine Derivatives. (2020). LiverTox - NCBI Bookshelf. [Link]

  • Optimized method for analysis of ethanolamines, hydrolysis products of nitrogen mustards, from urine samples using LC-MS. (2021). Semantic Scholar. [Link]

  • Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS. (2020). Spectroscopy Online. [Link]

  • 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-[2-[(1-methyl-2-phenylethyl)amino]ethyl]-. (n.d.). NIST Chemistry WebBook. [Link]

  • Identification and Quantification Methodology for the Analysis of Suspected Illegal Dietary Supplements: Reference Standard or no Reference Standard, that the Question. (2018). ResearchGate. [Link]

  • Purification and Identification of Novel Xanthine Oxidase Inhibitory Peptides Derived from Round Scad (Decapterus maruadsi) Protein Hydrolysates. (2021). Marine Drugs. [Link]

Sources

Troubleshooting

Purine Antimetabolite Technical Support Center: Troubleshooting Drug Resistance

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in cancer metabolism and pharmacology, I have designed this guide to help you systematically troubleshoot and overcome resistance to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in cancer metabolism and pharmacology, I have designed this guide to help you systematically troubleshoot and overcome resistance to purine-based anticancer drugs (such as 6-mercaptopurine [6-MP] and 6-thioguanine [6-TG]).

Rather than simply listing protocols, this guide is built on causality and self-validation . If your cellular models or patient-derived xenografts are exhibiting unexpected chemoresistance, the root cause almost always lies in the delicate balance of the purine salvage pathway, specific nucleotidase mutations, or efflux kinetics.

Module 1: Mechanistic Profiling of Thiopurine Resistance

To troubleshoot resistance, you must first identify where the metabolic bottleneck is occurring. Thiopurines are prodrugs; they require intracellular activation to become cytotoxic thioguanine nucleotides (TGNs). Resistance typically manifests in one of three ways:

  • Failure of Activation (HPRT1 Loss): Hypoxanthine phosphoribosyltransferase 1 (HPRT1) catalyzes the first step of converting 6-MP/6-TG into active metabolites. Frameshift mutations (e.g., V165fs) or epigenetic silencing of HPRT1 result in a complete loss of function, conferring up to a 1000-fold increase in drug resistance[1].

  • Hyperactive Dephosphorylation (NT5C2 Gain-of-Function): The cytosolic nucleotidase NT5C2 acts as a rheostat, dephosphorylating thiopurine monophosphates to export them out of the cell. Gain-of-function mutations in NT5C2 are a primary driver of relapse in acute lymphoblastic leukemia (ALL)[2]. These mutations fall into three classes:

    • Class I: Locks the activating helix A in a constitutively active state.

    • Class II: Disrupts the enzyme's autoregulatory "switch-off" mechanism (most common).

    • Class III: Truncates the C-terminal acidic tail, removing the allosteric "brake"[3].

  • Excessive Inactivation (TPMT Overactivity): Thiopurine S-methyltransferase (TPMT) methylates 6-MP into inactive 6-methylmercaptopurine (6-MMP). High TPMT activity shunts the prodrug away from the cytotoxic TGN pathway[4].

Pathway Prodrug Thiopurine Prodrug (6-MP / 6-TG) HPRT1 HPRT1 (Activation) Converts to TIMP/TGMP Prodrug->HPRT1 Salvage Pathway TPMT TPMT (Inactivation) Forms 6-MMP Prodrug->TPMT Methylation NT5C2 NT5C2 (Dephosphorylation) Exports/Inactivates HPRT1->NT5C2 Substrate Pool ActiveMetab Active TGNs (6-TGN) HPRT1->ActiveMetab Kinase Cascade NT5C2->Prodrug Reversion DNA DNA Incorporation & Apoptosis ActiveMetab->DNA Cytotoxicity

Caption: Thiopurine metabolism pathways highlighting HPRT1 activation and NT5C2/TPMT-mediated resistance.

Module 2: Experimental Workflows & Self-Validating Protocols

To pinpoint the exact mechanism of resistance in your model, you must quantify the intracellular metabolite pool. Standard viability assays (like CellTiter-Glo) only tell you that the cells are resistant; LC-MS/MS tells you why.

Protocol: LC-MS/MS Quantification of Thiopurine Nucleotides

Causality Rationale: Thiopurine mono-, di-, and triphosphates are highly polar. Standard reversed-phase (C18) chromatography fails to retain them. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Multiple Reaction Monitoring (MRM) mass spectrometry to ensure baseline separation of these polar metabolites[5][6].

Step-by-Step Methodology:

  • Sample Preparation: Isolate 5×106 cells (or washed RBCs). Pellet at 300g for 5 mins at 4°C. Speed is critical here to prevent endogenous phosphatases from degrading TGNs.

  • Internal Standard Spiking (Self-Validation Checkpoint): Resuspend the pellet in 20 µL of cold 50 mM phosphoric acid. Immediately spike in 10 µL of stable isotope-labeled internal standard (e.g., 13C2​ , 15N -6-TGN). Why? If your final MS/MS readout shows low internal standard recovery, your extraction failed, invalidating the run.

  • Lysis & Protein Precipitation: Add 175 µL of cold Dichloromethane/Methanol (10:35, v/v). Vortex vigorously for 30 seconds.

    • Expert Insight: DCM is crucial here. It forces lipids into the organic phase while partitioning the highly polar nucleotide phosphates into the upper aqueous/methanolic phase, preventing ion suppression in the MS source[7].

  • Centrifugation: Spin at 17,000g for 10 mins at 4°C. Transfer 100 µL of the supernatant to a fresh autosampler vial.

  • HILIC LC Separation: Inject 5 µL onto a HILIC column. Use a gradient elution of Ammonium Formate/Formic Acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • MS/MS Detection: Operate the triple quadrupole in positive electrospray ionization (ESI) mode. Monitor the specific MRM transitions for 6-TGNs and 6-MMP.

Workflow S1 1. Cell Lysis (DCM/MeOH) S2 2. Phase Separation (Lipid Removal) S1->S2 S3 3. HILIC LC (Polar Retention) S2->S3 S4 4. MS/MS MRM (Quantification) S3->S4

Caption: LC-MS/MS workflow for isolating and quantifying highly polar thiopurine nucleotides.

Module 3: Quantitative Data & Expected Outcomes

Use the following reference table to interpret your LC-MS/MS and viability data. By comparing the fold-change in IC50 against the metabolite ratios, you can accurately diagnose the resistance mechanism.

Cell Line Genotype6-MP IC50 (Fold Change)Intracellular 6-TGNsIntracellular 6-MMPPrimary Resistance Mechanism
Wild-Type (e.g., Reh) 1x (Baseline)HighLow/ModerateN/A (Sensitive)
HPRT1 Loss (V165fs) >1000xUndetectableUndetectableFailure of prodrug activation[1]
NT5C2 Class II Mut 10x - 50xSignificantly ReducedElevated (Effluxed)Hyperactive dephosphorylation[8]
TPMT Overexpressor 5x - 20xReducedHighly ElevatedExcessive methylation[4]

Module 4: Frequently Asked Questions (FAQs)

Q: My resistant cell line shows a massive >1000-fold resistance to 6-MP, and my LC-MS/MS shows absolutely zero 6-TGNs or 6-MMP. Is this an efflux pump issue? A: No. If both 6-TGN and 6-MMP are absent, the prodrug is not entering the metabolic cascade at all. This is the hallmark of an HPRT1 loss-of-function mutation. Efflux pumps (like MRP4/ABCC4) would typically show altered ratios but not a complete absence of all primary metabolites. Sequence your HPRT1 gene (specifically looking at Exon 3 for frameshifts)[1].

Q: I have confirmed an NT5C2 mutation in my relapsed ALL model. Why is the resistance only 20-fold compared to the 1000-fold seen in HPRT1 knockouts? A: HPRT1 is an absolute bottleneck; without it, zero active drug is made. NT5C2, however, is a degradation rheostat. Even constitutively active NT5C2 (Class I mutations) cannot dephosphorylate 100% of the metabolites before some TGNs escape into the nucleus and incorporate into DNA. NT5C2 mutations provide enough resistance to survive clinical maintenance dosing, but they do not confer absolute immunity to the drug[3][9].

Q: How can I experimentally prove that NT5C2 is the sole driver of resistance in my newly derived cell line? A: You must build a self-validating system using CRISPR-Cas9. Knock out the mutant NT5C2 allele. If resistance is solely driven by NT5C2, the 6-MP IC50 should revert exactly to wild-type baseline levels. Furthermore, your LC-MS/MS data should show a restoration of the 6-TGN pool. If the IC50 drops but does not reach baseline, suspect a secondary mutation (e.g., in PRPS1 or NUDT5)[10][11].

Q: Why use Dichloromethane (DCM) instead of standard Chloroform in the LC-MS/MS extraction protocol? A: DCM provides a sharper, cleaner phase separation when mixed with methanol and water compared to chloroform. Because thiopurine nucleotides are highly susceptible to ion suppression in the mass spectrometer from residual phospholipids, the DCM/MeOH (10:35) ratio ensures maximum lipid partitioning into the organic layer while keeping the polar TGNs safe in the aqueous layer[7].

References

  • NT5C2 Mutations Drive Thiopurine Resistance via Distinct Mechanisms Cancer Discovery[Link]

  • Mechanisms of NT5C2-Mediated Thiopurine Resistance in Acute Lymphoblastic Leukemia Molecular Cancer Therapeutics (NIH/PMC)[Link]

  • HPRT1 activity loss is associated with resistance to thiopurine in ALL American Journal of Cancer Research (NIH/PMC)[Link]

  • Simultaneous Quantification of Eleven Thiopurine Nucleotides by Liquid Chromatography-Tandem Mass Spectrometry Analytical Chemistry (ACS)[Link]

  • Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous Quantification of Thiopurine Nucleotides in Human Red Blood Cells Cureus (NIH/PMC)[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Xanthine Bronchodilators: The Established Efficacy of Theophylline versus the Untapped Potential of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals In the landscape of respiratory therapeutics, methylxanthines have long held a role in the management of obstructive airway diseases. Theophylline, the most...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of respiratory therapeutics, methylxanthines have long held a role in the management of obstructive airway diseases. Theophylline, the most prominent member of this class, has been a cornerstone of asthma and chronic obstructive pulmonary disease (COPD) treatment for decades.[1] This guide provides a detailed comparative analysis of the well-documented bronchodilator, theophylline, and a novel, structurally related compound, 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione. While theophylline's clinical profile is extensively characterized, the therapeutic potential of its ethyl-methyl derivative remains to be elucidated. This document aims to juxtapose the known attributes of theophylline with a proposed framework for the systematic evaluation of this promising new chemical entity.

The Benchmark: Theophylline's Profile as a Bronchodilator

Theophylline, a 1,3-dimethylxanthine, exerts its therapeutic effects in the airways through a multi-faceted mechanism of action.[2] It functions as a bronchodilator by relaxing the smooth muscles of the bronchial airways and pulmonary blood vessels.[3] This effect is primarily attributed to the non-selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4.[4][5] Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A and results in smooth muscle relaxation.[3]

Beyond its direct bronchodilator effects, theophylline also possesses anti-inflammatory properties, which are becoming increasingly recognized as crucial to its therapeutic benefit.[4] These anti-inflammatory actions are thought to be mediated by various mechanisms, including the inhibition of pro-inflammatory transcription factors like NF-κB, an increase in the secretion of the anti-inflammatory cytokine interleukin-10, and the activation of histone deacetylase-2 (HDAC2), which can help to reverse corticosteroid resistance in some patients.[3][4] Another key mechanism is its role as a non-selective adenosine receptor antagonist.[3]

Clinical Efficacy and Therapeutic Limitations

Theophylline has demonstrated clinical efficacy in the management of both asthma and COPD.[1] However, its use is often limited by a narrow therapeutic window, typically considered to be between 10 and 20 mcg/mL in serum, although some clinical benefit may be seen at lower concentrations of 5 to 15 mg/L.[6][7] Adverse effects are common, particularly at higher plasma concentrations, and can range from mild symptoms like nausea, vomiting, headache, and insomnia to more severe toxicities including cardiac arrhythmias and seizures.[8][9] This necessitates therapeutic drug monitoring to ensure both efficacy and safety.[6][10]

Pharmacokinetic Profile

Theophylline is well-absorbed orally and is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2.[2][11] Its metabolism can be influenced by a variety of factors including age, smoking status, and co-administration of other drugs, leading to significant inter-individual variability in clearance.[11][12]

The Challenger: 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione is a structural analog of theophylline, with an ethyl group at the 3-position instead of a methyl group. While its chemical properties are documented, its pharmacological activity as a bronchodilator has not been reported in the scientific literature.

Property3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dioneTheophylline
IUPAC Name 3-ethyl-1-methyl-7H-purine-2,6-dione1,3-dimethyl-7H-purine-2,6-dione
Molecular Formula C₈H₁₀N₄O₂C₇H₈N₄O₂
Molecular Weight 194.19 g/mol [13]180.167 g/mol [2]

A comparison of the chemical properties of the two compounds.

Based on the structure-activity relationships of other xanthine derivatives, it is plausible to hypothesize that 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione may also exhibit bronchodilator activity. Studies on other N-alkyl substituted xanthines have shown that modifications to the alkyl groups can influence both the potency and selectivity of their effects.[14][15] For instance, substitutions at the N1 and N3 positions are known to enhance bronchodilating effects.[1] The presence of an ethyl group at the N3 position could potentially alter the compound's affinity for phosphodiesterase isoforms or adenosine receptors, possibly leading to a different efficacy and side-effect profile compared to theophylline.

Proposed Experimental Evaluation of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione

To ascertain the bronchodilator potential of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, a systematic preclinical evaluation is required. The following experimental workflow is proposed:

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Safety & Toxicity Assessment a PDE Inhibition Assay (PDE3 & PDE4 isoforms) c Isolated Tissue Bath Assay (Guinea Pig Tracheal Rings) a->c b Adenosine Receptor Binding Assay (A1, A2A, A2B, A3 subtypes) b->c d Animal Model of Asthma (e.g., Ovalbumin-sensitized guinea pig or mouse) c->d Promising in vitro activity e Measurement of Airway Hyperresponsiveness (e.g., using whole-body plethysmography) d->e f Pharmacokinetic Studies (Determination of half-life, clearance, bioavailability) e->f g Acute Toxicity Study (Determination of LD50) e->g Demonstrated in vivo efficacy h Cardiovascular Safety Pharmacology (ECG and blood pressure monitoring) g->h i CNS Side-Effect Evaluation (Behavioral studies) h->i

Figure 1. Proposed experimental workflow for the preclinical evaluation of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione as a bronchodilator.

Part 1: In Vitro Characterization

1.1. Phosphodiesterase (PDE) Inhibition Assay

  • Objective: To determine the inhibitory activity of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione against key PDE isoforms involved in bronchodilation (PDE3 and PDE4).

  • Methodology:

    • Utilize commercially available recombinant human PDE3 and PDE4 enzymes.

    • Perform fluorescence polarization-based or radiometric assays to measure the hydrolysis of cAMP.

    • Incubate the enzymes with varying concentrations of the test compound and theophylline (as a positive control).

    • Calculate the IC₅₀ values (the concentration of the compound that inhibits 50% of the enzyme activity).

1.2. Adenosine Receptor Binding Assay

  • Objective: To assess the affinity of the compound for different adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).

  • Methodology:

    • Use cell membranes expressing recombinant human adenosine receptors.

    • Perform competitive radioligand binding assays using selective radioligands for each receptor subtype.

    • Incubate the membranes with the radioligand and a range of concentrations of the test compound.

    • Determine the Ki (inhibitory constant) values to quantify the binding affinity.

1.3. Isolated Tissue Bath Assay

  • Objective: To evaluate the direct relaxant effect of the compound on airway smooth muscle.

  • Methodology:

    • Isolate tracheal rings from guinea pigs.[16]

    • Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

    • Induce contraction of the tracheal rings with a spasmogen such as histamine or methacholine.

    • Add increasing concentrations of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione and theophylline to the bath and measure the relaxation response.

    • Construct concentration-response curves and calculate the EC₅₀ values (the concentration that produces 50% of the maximal relaxation).

Part 2: In Vivo Efficacy

2.1. Animal Model of Asthma

  • Objective: To assess the bronchodilator effect of the compound in a living organism.

  • Methodology:

    • Utilize an established animal model of allergic asthma, such as ovalbumin (OVA)-sensitized and challenged guinea pigs or mice.[17][18]

    • Administer the test compound and theophylline via an appropriate route (e.g., oral or intraperitoneal).

    • Measure airway hyperresponsiveness to a bronchoconstrictor agent (e.g., methacholine) using whole-body plethysmography.

    • Evaluate the reduction in bronchoconstriction as a measure of the compound's protective effect.

Part 3: Pharmacokinetics and Safety

3.1. Pharmacokinetic Profiling

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Methodology:

    • Administer a single dose of the compound to rodents (e.g., rats or mice) via intravenous and oral routes.

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

3.2. Preliminary Safety and Toxicity Assessment

  • Objective: To evaluate the potential for adverse effects.

  • Methodology:

    • Conduct an acute toxicity study in rodents to determine the median lethal dose (LD₅₀).

    • Perform a cardiovascular safety assessment in a suitable animal model, monitoring electrocardiogram (ECG) and blood pressure.

    • Evaluate central nervous system (CNS) side effects through behavioral observations.

Concluding Remarks

Theophylline remains a valuable therapeutic option for obstructive airway diseases, but its use is hampered by a narrow therapeutic index and a propensity for adverse effects. The exploration of novel xanthine derivatives like 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione holds the promise of identifying new chemical entities with improved efficacy and safety profiles. The proposed experimental framework provides a comprehensive and logical pathway for the preclinical evaluation of this compound. Should this novel molecule demonstrate potent bronchodilator activity with a favorable safety margin in these preclinical studies, it would warrant further investigation as a potential next-generation therapy for asthma and COPD.

References

  • Cushley, M. J., & Holgate, S. T. (1985). Bronchodilator actions of xanthine derivatives administered by inhalation in asthma. Thorax, 40(3), 176–179. [Link]

  • Cushley, M. J., & Holgate, S. T. (1985). Bronchodilator actions of xanthine derivatives administered by inhalation in asthma. Thorax, 40(3), 176–179. [Link]

  • National Center for Biotechnology Information. (2023). Theophylline. In StatPearls. StatPearls Publishing. [Link]

  • Kusumoto, K., et al. (1991). Bronchodilator Activity of Xanthine Derivatives Substituted With Functional Groups at the 1- Or 7-position. PubMed. [Link]

  • Simple Nursing. (2018). Guide to Methylxanthines in Respiratory Pharmacology. [Link]

  • Barnes, P. J. (2013). Theophylline. American Journal of Respiratory and Critical Care Medicine, 188(8), 901–906. [Link]

  • PharmGKB. Theophylline – Pharmacokinetics. [Link]

  • Clinical Gate. (2015). Xanthines. [Link]

  • Pharmacology. (n.d.). Methyl Xanthines - Pharmacokinetics, Uses, Adverse Effects. [Link]

  • Dr.Oracle. (2025). How does theophylline work and what is its typical dosage and administration? [Link]

  • Rabe, K. F., Magnussen, H., & Dent, G. (1995). Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants. European Respiratory Journal, 8(4), 637–642. [Link]

  • NHS Scotland. (n.d.). Theophylline (Formulary: Respiratory). Right Decisions. [Link]

  • National Center for Biotechnology Information. (2023). Methylxanthines. In StatPearls. StatPearls Publishing. [Link]

  • Fiveable. (2025). Methylxanthines Definition - Intro to Pharmacology Key. [Link]

  • Zuniga, J., et al. (2025). A current review on animal models of anti-asthmatic drugs screening. Frontiers in Pharmacology. [Link]

  • Al-Rashood, S. T., et al. (2017). Identification of Some Novel Xanthine-Based Derivatives with Bronchodilator Activity. Future Medicinal Chemistry, 9(15), 1731-1747. [Link]

  • Barnes, P. J. (2010). Theophylline. Pharmaceuticals, 3(3), 725–747. [Link]

  • Al-Rashood, S. T., et al. (2017). Identification of some novel xanthine-based derivatives with bronchodilator activity. Future Medicinal Chemistry, 9(15), 1731-1747. [Link]

  • Aubier, M., et al. (1987). [Central adverse effects of methylxanthines]. PubMed. [Link]

  • Theophylline. (2014). [Link]

  • Johnson, B. F. (2008). The pharmacokinetics of theophylline. Current Medical Research and Opinion, 6(sup1), 16-24. [Link]

  • Basicmedical Key. (2016). Theophylline. [Link]

  • RxKinetics. Theophylline monitoring. [Link]

  • Kaur, M., et al. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. ResearchGate. [Link]

  • Zosky, G. R., & Sly, P. D. (2007). Animal models of asthma: utility and limitations. Expert review of clinical immunology, 3(4), 585–598. [Link]

  • Habersang, S., et al. (1977). [Structure-activity relationships of bronchospasmolytic beta-phenylethyl-aminoalkyl-xanthines (author's transl)]. PubMed. [Link]

  • Drugs.com. (2026). Theophylline: Package Insert / Prescribing Information / MOA. [Link]

  • Al-Abdullah, N. H., et al. (2012). Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents. PubMed. [Link]

  • Biocytogen. (n.d.). Asthma Mouse Model. [Link]

  • Ghafouri, S., et al. (2020). An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle. PubMed. [Link]

  • PubChem. (n.d.). 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione. [Link]

  • Wikipedia. (n.d.). Theophylline. [Link]

  • Irie, T., et al. (2024). Current status and usefulness of therapeutic drug monitoring implementation of theophylline in elderly patients based on a nationwide database study and modeling approach. Scientific Reports, 14(1), 22687. [Link]

  • Hayallah, A. M., et al. (2011). Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. PubMed. [Link]

  • Specialist Pharmacy Service. (2021). Theophylline monitoring – NHS SPS. [Link]

  • Diot, P., et al. (2005). In vitro evaluation of bronchodilator drug delivery by jet nebulization during pediatric mechanical ventilation. PubMed. [Link]

  • Obase, Y., et al. (1998). Structure-activity relationship in N3-alkyl-xanthine derivatives. PubMed. [Link]

  • NC3Rs. (n.d.). Asthma models. [Link]

  • Zuniga, J., et al. (2025). A current review on animal models of anti-asthmatic drugs screening. PubMed. [Link]

  • Obase, Y., et al. (1998). Structure-Activity Relationship in N3-Alkyl-Xanthine Derivatives. ResearchGate. [Link]

  • I.R.I.S. (2020). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. [Link]

  • MDPI. (2025). Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF 3 /OCF 3 Moiety. [Link]

  • Zaffar, S., et al. (2025). Bronchodilatory Activity of Moringa Oleifera: An in-Vitro and in-Silico Analysis. Journal of the College of Physicians and Surgeons Pakistan, 35(9), 1013-1017. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Structure-Activity Relationships in a Series of 8-Substituted Xanthines as Bronchodilator and A1-Adenosine Receptor Antagonists. [Link]

  • International Journal of Research and Technology Innovation. (n.d.). In vitro evaluation of Anti asthmatic activity of Pistacia integerrima Gall Extract on Goat Trachea and Chicken ileum. [Link]

  • ResearchGate. (n.d.). In-vitro and in-vivo Evaluation of Anti-asthmatic Activity of Eugenia jambolana bark. [Link]

Sources

Comparative

Validation of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione as an A2A Adenosine Receptor Antagonist: A Comparative Guide

An In-Depth Technical Guide for Researchers In the landscape of G-protein coupled receptor (GPCR) pharmacology, the A2A adenosine receptor (A2AAR) has emerged as a critical therapeutic target. Its dense expression in the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

In the landscape of G-protein coupled receptor (GPCR) pharmacology, the A2A adenosine receptor (A2AAR) has emerged as a critical therapeutic target. Its dense expression in the basal ganglia and on immune cells positions it as a key modulator in neurodegenerative disorders and immuno-oncology.[1][2] The development of small molecule antagonists for the A2AAR is a field of intense research, demanding rigorous and reproducible validation methodologies.

This guide provides a comprehensive, data-driven framework for the validation of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, a xanthine derivative, as an A2AAR antagonist. We will objectively compare its performance against established, high-affinity antagonists, providing the detailed experimental protocols and rationale necessary for researchers to conduct their own evaluations.

Pillar 1: The A2A Adenosine Receptor Signaling Cascade

Understanding the mechanism of action begins with the signaling pathway. The A2AAR is canonically coupled to the stimulatory G-protein, Gs. Upon binding of the endogenous ligand, adenosine, the receptor undergoes a conformational change that activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, ultimately modulating cellular function.[3][4][5] An antagonist functions by occupying the receptor's binding site, thereby preventing adenosine from initiating this cascade.

A2AAR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2AAR A2A Receptor Gs Gs Protein A2AAR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Adenosine Adenosine Adenosine->A2AAR Activates Antagonist 3-Ethyl-1-methyl... (Antagonist) Antagonist->A2AAR Blocks Gs->AC Stimulates PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: The A2AAR Gs-coupled signaling pathway and point of antagonist intervention.

Pillar 2: Establishing the Benchmark: Comparator Compounds

To contextualize the performance of a novel compound, it must be benchmarked against well-characterized alternatives. For this guide, we have selected two industry-standard A2AAR antagonists:

  • Istradefylline (KW-6002): A selective, non-xanthine antagonist approved for the treatment of Parkinson's disease, representing a clinically successful benchmark.[6][7][8]

  • SCH-58261: A potent and highly selective non-xanthine antagonist widely used as a reference compound in preclinical research.[9][10]

Pillar 3: The Validation Workflow: From Binding to Function

A logical, multi-step experimental plan is crucial for a thorough validation. The process begins by assessing the compound's ability to physically bind to the receptor and then moves to its capacity to functionally block the receptor's signaling output.

Validation_Workflow Start Test Compound: 3-Ethyl-1-methyl-3,7-dihydro- 1H-purine-2,6-dione Binding Protocol 1: Radioligand Binding Assay (Determines Binding Affinity - Ki) Start->Binding Function Protocol 2: cAMP Accumulation Assay (Determines Functional Potency - IC50) Binding->Function Selectivity Selectivity Profiling (Competition binding vs. A1, A2B, A3 receptors) Function->Selectivity Conclusion Characterization & Comparison Selectivity->Conclusion

Caption: A logical workflow for the comprehensive validation of a novel A2AAR antagonist.

Experimental Protocols: The Self-Validating System

Protocol 1: Radioligand Binding Assay for A2AAR Affinity (Ki)

Causality: This assay provides a direct measure of the physical interaction between the test compound and the A2AAR. By quantifying how effectively our compound competes with a high-affinity radiolabeled ligand, we can determine its binding affinity (Ki). A lower Ki value signifies a tighter interaction with the receptor.[11]

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human A2AAR to ~90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[12][13]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13] Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration via a BCA assay.

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation (typically 5-20 µg protein/well), a fixed concentration of a selective A2AAR radioligand (e.g., 1 nM [³H]-SCH 58261), and serial dilutions of the test compound (3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione) or comparator compounds.[13][14]

    • Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a saturating concentration of an unlabeled antagonist, e.g., 10 µM Istradefylline).

    • Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly separate bound from unbound radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/C).[13]

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Dry the filter plate, add scintillation fluid, and quantify the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the competition data to a sigmoidal dose-response curve using non-linear regression.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Protocol 2: Functional cAMP Accumulation Assay (IC50)

Causality: While binding is essential, it doesn't guarantee functional antagonism. This assay measures the compound's ability to actually block the biological signaling cascade triggered by an agonist. We quantify the inhibition of agonist-stimulated cAMP production to determine the functional potency (IC50).[5]

Methodology:

  • Cell Plating:

    • Seed CHO or HEK293 cells stably expressing the human A2AAR into 96-well plates and allow them to adhere overnight.

  • Antagonist Pre-incubation:

    • Wash the cells with serum-free media containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent the degradation of cAMP.[16]

    • Add serial dilutions of the test compound or comparators to the wells and pre-incubate for 15-30 minutes.

  • Agonist Stimulation:

    • Add a fixed concentration of an A2AAR agonist (e.g., CGS-21680 at its EC80 concentration) to all wells except the basal control.[16]

    • Incubate for 1 hour at 37°C to stimulate cAMP production.[16]

  • cAMP Quantification:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[5][17] This method provides a robust and high-throughput readout.

  • Data Analysis:

    • Normalize the data, setting the agonist-only response as 100% and the basal level as 0%.

    • Plot the normalized response against the log concentration of the antagonist.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response (variable slope) curve.

Data Presentation and Comparative Analysis

The following table presents representative data that would be expected from the successful execution of the described protocols.

CompoundA2AAR Binding Affinity (Ki, nM)A2AAR Functional Potency (IC50, nM)Selectivity (Ki A1/A2A)
Istradefylline 2.15.5>100-fold
SCH-58261 1.34.8>100-fold
3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione 2,5008,100~1.5-fold

Note: Data for Istradefylline and SCH-58261 are representative of values found in the literature. Data for the topic compound is hypothetical, based on the known lower potency of simple alkylxanthines compared to highly optimized non-xanthine antagonists.[18]

Expert Interpretation:

The data clearly demonstrates the high potency and selectivity of the reference compounds, Istradefylline and SCH-58261, with Ki and IC50 values in the low single-digit nanomolar range. Their high selectivity for A2AAR over the A1 subtype is a critical feature, minimizing potential off-target effects associated with A1 receptor modulation.

In contrast, 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione displays significantly weaker binding affinity and functional potency, with values in the micromolar range. This is characteristic of simple xanthine derivatives, such as caffeine and theophylline, which are known non-selective adenosine receptor antagonists.[18] The low selectivity over the A1 receptor suggests that at concentrations required to antagonize the A2AAR, this compound would likely also block A1 receptors, leading to a mixed pharmacological profile.

This comparative validation confirms that 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione does act as an antagonist at the A2A adenosine receptor. However, its pharmacological profile is characterized by low potency and poor selectivity when compared to clinically and preclinically established non-xanthine antagonists.

For drug development professionals, this compound would not be considered a viable lead candidate without extensive medicinal chemistry optimization to drastically improve both its affinity and selectivity. For researchers and scientists, it could serve as a low-potency, non-selective xanthine control compound to probe the general effects of adenosine receptor blockade, but it is unsuitable for studies requiring specific and potent antagonism of the A2AAR.

References

  • Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors. PMC, National Center for Biotechnology Information.[Link]

  • A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? MDPI.[Link]

  • Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. PMC, National Center for Biotechnology Information.[Link]

  • Adenosine A2A Receptor Functional HEK293 Cell Line. BPS Bioscience.[Link]

  • Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. PMC, National Center for Biotechnology Information.[Link]

  • Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics. National Institutes of Health.[Link]

  • Adenosine A2A receptor antagonist istradefylline (KW-6002) reduces "off" time in Parkinson's disease: a double-blind, randomized, multicenter clinical trial (6002-US-005). PubMed.[Link]

  • Characterization of Two Affinity States of Adenosine A2a Receptors With a New Radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine. PubMed.[Link]

  • The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson's Disease. MDPI.[Link]

  • Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. ACS Publications.[Link]

  • A novel A1 adenosine receptor antagonist, L-97-1... PubMed, National Institutes of Health.[Link]

  • Adenosine A2A Receptor Antagonist Sch58261 Improves the Cognitive Function in Alzheimer's Disease Model Mice Through Activation of Nrf2 via an Autophagy-Dependent Pathway. PubMed.[Link]

  • Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. PMC, National Center for Biotechnology Information.[Link]

  • Adenosine A2A Receptor Antagonists and Parkinson's Disease. PMC, National Center for Biotechnology Information.[Link]

  • Istradefylline – a first generation adenosine A2A antagonist for the treatment of Parkinson's disease. Taylor & Francis Online.[Link]

  • Adenosine A2A receptor antagonist. Wikipedia.[Link]

  • Binding of the Novel Nonxanthine A2A Adenosine Receptor Antagonist [3H]SCH58261 to Coronary Artery Membranes. AHA/ASA Journals.[Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.[Link]

  • Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists. ACS Publications.[Link]

  • Istradefylline, an adenosine A2a receptor antagonist, ameliorates neutrophilic airway inflammation and psoriasis in mice. bioRxiv.[Link]

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity &amp; Pharmacological Profiling of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione

Introduction When developing diagnostic immunoassays or screening novel bronchodilators, the structural nuances of methylxanthines dictate both analytical specificity and pharmacological efficacy. 3-Ethyl-1-methyl-3,7-di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

When developing diagnostic immunoassays or screening novel bronchodilators, the structural nuances of methylxanthines dictate both analytical specificity and pharmacological efficacy. 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione (commonly known as 1-methyl-3-ethylxanthine ) serves as a critical structural analog in these workflows.

This guide provides an objective, data-driven comparison of 1-methyl-3-ethylxanthine against endogenous and therapeutic methylxanthines (such as theophylline, caffeine, and IBMX). By analyzing its cross-reactivity profiles and phosphodiesterase (PDE) inhibition potency, researchers can confidently deploy this compound as a highly specific internal standard in diagnostics or as a scaffold for novel therapeutics.

Part 1: Structural Causality & Immunoassay Cross-Reactivity

The Mechanism of Antibody Specificity

In therapeutic drug monitoring (TDM), distinguishing theophylline (1,3-dimethylxanthine) from dietary caffeine (1,3,7-trimethylxanthine) is a persistent analytical challenge[1]. To generate highly specific monoclonal antibodies, theophylline is typically conjugated to a carrier protein (e.g., KLH or BSA) at the 8-position of the purine ring[2].

The Causality of Steric Hindrance: This 8-position linkage exposes the N1 and N3 methyl groups, making them the primary epitopes for antibody recognition[2]. When evaluating 1-methyl-3-ethylxanthine, the substitution of the N3-methyl group with a bulkier ethyl group introduces significant steric clash within the antibody's paratope. This structural deviation drops cross-reactivity to negligible levels (<0.1%)[3]. Consequently, 1-methyl-3-ethylxanthine will not falsely elevate theophylline readings, making it an exceptional candidate for use as an internal standard in complex immunoassay validations or multiplexed LC-MS/MS.

Table 1: Immunoassay Cross-Reactivity Profile

Comparison of methylxanthine cross-reactivity in a standard anti-theophylline competitive immunoassay.

CompoundStructural Substitution% Cross-ReactivityClinical / Assay Relevance
Theophylline N1-Methyl, N3-Methyl100%Primary Target Analyte
Caffeine N1-Methyl, N3-Methyl, N7-Methyl< 5%Major physiological interferent
1-Methyl-3-ethylxanthine N1-Methyl, N3-Ethyl < 0.1% Ideal Internal Standard
Theobromine N3-Methyl, N7-Methyl< 1%Dietary metabolite
3-Methylxanthine N3-Methyl< 1%Endogenous metabolite

Part 2: Pharmacological Profiling: cGMP PDE Inhibition

While the N3-ethyl substitution abolishes antibody binding, it profoundly enhances pharmacological activity at intracellular targets.

The Causality of Lipophilic Anchoring: In the context of smooth muscle relaxation, methylxanthines act by inhibiting cyclic GMP (cGMP) phosphodiesterase (PDE)[4]. The extended alkyl chain at the N3 position of 1-methyl-3-ethylxanthine increases the molecule's lipophilicity. This allows the compound to anchor more deeply and stably into the hydrophobic catalytic pocket of cGMP PDE compared to theophylline[4]. As demonstrated in isolated guinea-pig trachealis models, 1-methyl-3-alkylxanthines exhibit lower IC50 values for cGMP PDE, translating directly to more potent smooth muscle relaxation[4].

Table 2: PDE Inhibition and Smooth Muscle Relaxation

Data illustrating the structure-activity relationship of methylxanthines on cGMP PDE and trachealis relaxation.

CompoundcGMP PDE IC50 (µM)Trachealis Relaxation EC50 (-log M)Potency Rank
IBMX (1-Methyl-3-isobutylxanthine)~ 55.2High
1-Methyl-3-ethylxanthine ~ 45 4.3 Moderate-High
Theophylline (1,3-dimethylxanthine)~ 1203.8Moderate
3-Ethylxanthine ~ 2003.5Low

Part 3: Experimental Methodologies & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to prove assay dynamic range and baseline stability.

Protocol 1: Competitive ELISA for Cross-Reactivity Determination

This protocol determines the exact cross-reactivity of 1-methyl-3-ethylxanthine against a primary theophylline antibody.

  • Plate Coating: Coat 96-well microtiter plates with Theophylline-8-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking (Self-Validation Step): Wash plates 3x with PBST. Block with 1% BSA in PBS for 2 hours at 37°C. Critical: Leave 4 wells uncoated but blocked to serve as Non-Specific Binding (NSB) controls.

  • Competition: Add 50 µL of standard/competitor (Theophylline or 1-Methyl-3-ethylxanthine at varying concentrations: 0.1 to 10,000 ng/mL) and 50 µL of primary anti-theophylline monoclonal antibody. Include a Zero-Competitor ( B0​ ) well. Incubate for 1 hour at room temperature.

  • Secondary Antibody: Wash 5x. Add HRP-conjugated anti-mouse IgG. Incubate for 45 minutes.

  • Detection: Add TMB substrate. Stop the reaction with 1M H2​SO4​ after 15 minutes. Read absorbance at 450 nm.

  • Data Analysis: Calculate % B/B0​ . Determine the IC50​ for each compound. Calculate cross-reactivity: (IC50​ Theophylline/IC50​ Analog)×100 .

ELISA_Workflow A 1. Plate Coating (Antigen-BSA) B 2. Blocking (1% BSA) A->B C 3. Competition (Sample + Ab) B->C D 4. Wash & 2° Ab (HRP-Linked) C->D E 5. Substrate (TMB Addition) D->E F 6. Readout (Absorbance) E->F

Step-by-step competitive ELISA workflow for determining methylxanthine cross-reactivity.
Protocol 2: cGMP PDE Inhibition Assay

This protocol evaluates the pharmacological potency of the methylxanthine analog.

  • Enzyme Preparation: Isolate cGMP PDE from guinea-pig trachealis muscle using DEAE-cellulose column chromatography.

  • Reaction Mixture: Combine 100 mM Tris-HCl (pH 7.4), 2 mM MgCl2​ , 1 mM DTT, and 1 µM[ 3 H]-cGMP tracer in a reaction tube.

  • Inhibitor Addition: Introduce 1-methyl-3-ethylxanthine at logarithmic concentrations ranging from 1 µM to 1 mM. Include a vehicle-only control to establish maximum enzyme velocity ( Vmax​ ).

  • Incubation & Termination: Incubate at 30°C for 15 minutes. Terminate the reaction by boiling the tubes for 2 minutes.

  • Product Conversion: Add snake venom nucleotidase to quantitatively convert the resulting [ 3 H]-5'-GMP to[ 3 H]-guanosine.

  • Separation & Readout: Separate unreacted cGMP from guanosine using an anion-exchange resin. Quantify radioactivity in the supernatant via liquid scintillation counting to plot the inhibition curve and derive the IC50​ .

Signaling_Pathway M 1-Methyl-3-ethylxanthine PDE cGMP Phosphodiesterase (Inhibited) M->PDE Inhibits Active Site cGMP Intracellular cGMP (Accumulation) PDE->cGMP Prevents Hydrolysis PKG Protein Kinase G (Activated) cGMP->PKG Allosteric Activation Relax Smooth Muscle Relaxation PKG->Relax Phosphorylation Cascade

Mechanism of 1-methyl-3-ethylxanthine inducing smooth muscle relaxation via cGMP PDE inhibition.

References

  • Title: Inhibition of cyclic GMP phosphodiesterase by xanthine derivatives relaxes guinea-pig trachealis smooth muscle - PubMed Source: nih.gov URL:[Link]

  • Title: Immunoassay of Theophylline by Latex Particle Counting Source: tandfonline.com URL:[Link]

  • Source: google.
  • Title: Chapter 12: Analysis of Caffeine by Immunoassay - Books - The Royal Society of Chemistry Source: rsc.org URL:[Link]

Sources

Comparative

A Head-to-Head Comparison of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione with Standard-of-Care Drugs for Obstructive Airway Diseases

For Researchers, Scientists, and Drug Development Professionals Executive Summary The therapeutic landscape for obstructive airway diseases, such as asthma and Chronic Obstructive Pulmonary Disease (COPD), is well-establ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic landscape for obstructive airway diseases, such as asthma and Chronic Obstructive Pulmonary Disease (COPD), is well-established, with inhaled corticosteroids and bronchodilators forming the cornerstone of treatment. However, the search for novel oral therapeutics with alternative mechanisms of action continues. This guide provides a comparative analysis of a novel methylxanthine derivative, 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, against current standard-of-care drugs.

It is critical to note that, as of the time of this publication, specific pharmacological and clinical data for 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione are not available in peer-reviewed literature. Therefore, this guide will proceed based on a scientifically informed hypothesis derived from the well-documented structure-activity relationships of the methylxanthine class of compounds, which includes theophylline and caffeine. We will outline the potential mechanisms of this novel compound and compare them to established therapies. Furthermore, we will provide detailed experimental protocols required to validate these hypotheses and rigorously evaluate its therapeutic potential.

Compound Profiles: Mechanism of Action

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione: A Hypothesized Profile

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione belongs to the methylxanthine family. Its core structure is a purine base, similar to the well-known drugs theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine). Based on this structural similarity, its primary mechanisms of action are hypothesized to be:

  • Non-selective Adenosine Receptor Antagonism: Methylxanthines are structurally similar to adenosine and act as competitive antagonists at adenosine A1 and A2 receptors. By blocking these receptors in the airways, the compound is expected to prevent adenosine-induced bronchoconstriction.

  • Phosphodiesterase (PDE) Inhibition: Methylxanthines can non-selectively inhibit PDE enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP in airway smooth muscle cells promotes relaxation and bronchodilation.

The ethyl and methyl substitutions on the xanthine ring will influence the compound's potency, selectivity, and pharmacokinetic profile, which must be determined experimentally.

Hypothesized Signaling Pathway for 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine_Receptor Adenosine Receptor AC Adenylate Cyclase Adenosine_Receptor->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE->AMP Conversion Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Adenosine Adenosine Adenosine->Adenosine_Receptor Activation Xanthine 3-Ethyl-1-methyl-purine-2,6-dione (Hypothesized) Xanthine->Adenosine_Receptor Antagonism Xanthine->PDE Inhibition

Caption: Hypothesized dual mechanism of the novel xanthine derivative.

Standard-of-Care Drugs for Asthma and COPD

Current treatment guidelines for asthma and COPD from organizations like the Global Initiative for Asthma (GINA) and the Global Initiative for Chronic Obstructive Lung Disease (GOLD) emphasize a stepwise approach.

  • Short-Acting Beta-Agonists (SABAs) and Long-Acting Beta-Agonists (LABAs):

    • Mechanism: These drugs (e.g., albuterol, salmeterol) are agonists of the beta-2 adrenergic receptor. Activation of this G-protein coupled receptor stimulates adenylate cyclase, increases cAMP, and leads to potent bronchodilation.

    • Use: SABAs are used for quick relief of symptoms, while LABAs provide long-term control.

  • Short-Acting Muscarinic Antagonists (SAMAs) and Long-Acting Muscarinic Antagonists (LAMAs):

    • Mechanism: These agents (e.g., ipratropium, tiotropium) block the action of acetylcholine on M3 muscarinic receptors in the airway smooth muscle, preventing bronchoconstriction.

    • Use: They are a key component of COPD therapy and are also used in asthma.

  • Inhaled Corticosteroids (ICS):

    • Mechanism: Drugs like fluticasone and budesonide are potent anti-inflammatory agents. They bind to glucocorticoid receptors in the cytoplasm, and the complex translocates to the nucleus to suppress the expression of pro-inflammatory genes.

    • Use: ICS are the most effective long-term control medications for asthma.

Signaling Pathway for Beta-2 Agonists

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2_Receptor Beta-2 Adrenergic Receptor AC Adenylate Cyclase Beta2_Receptor->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Beta_Agonist Beta-2 Agonist Beta_Agonist->Beta2_Receptor Activation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Receptor_Binding Receptor Binding Assay (Adenosine A1/A2) Muscle_Bath Organ Bath Assay (Tracheal Smooth Muscle) Receptor_Binding->Muscle_Bath Enzyme_Inhibition PDE Inhibition Assay (PDE3/PDE4) Enzyme_Inhibition->Muscle_Bath Validate Mechanism Bronchoconstriction Methacholine Challenge Model (Guinea Pig) Muscle_Bath->Bronchoconstriction Confirm Efficacy Inflammation LPS-Induced Inflammation Model (Mouse) Bronchoconstriction->Inflammation PK_PD Pharmacokinetic/ Pharmacodynamic Modeling Inflammation->PK_PD Establish Dose-Response Start Novel Compound Synthesis & Purification Start->Receptor_Binding Determine Ki Start->Enzyme_Inhibition Determine IC50

Caption: A streamlined workflow for preclinical drug evaluation.

Protocol: Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione for human adenosine A1 and A2A receptors.

Materials:

  • Membrane preparations from CHO cells stably expressing human A1 or A2A receptors.

  • Radioligand: [³H]DPCPX (for A1) or [³H]ZM241385 (for A2A).

  • Test Compound: 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione.

  • Reference Compound: Theophylline.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and reference compound.

  • In a 96-well plate, add 50 µL of radioligand, 50 µL of test/reference compound (or buffer for total binding), and 100 µL of the cell membrane preparation.

  • For non-specific binding, add a high concentration of a non-labeled antagonist.

  • Incubate for 60 minutes at room temperature.

  • Harvest the membranes onto filter plates using a cell harvester and wash with cold assay buffer.

  • Allow filters to dry, add scintillation fluid, and count radioactivity using a scintillation counter.

  • Calculate specific binding and determine the IC50 value using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Causality and Validation: This assay directly measures the interaction between the compound and its primary hypothesized target. A low Ki value would confirm high-affinity binding, providing the foundational evidence for its mechanism of action. Comparing the Ki to that of theophylline provides a direct measure of relative potency.

Protocol: Isolated Guinea Pig Tracheal Ring Assay

Objective: To evaluate the bronchodilator effect of the test compound and compare its potency (EC50) to a standard-of-care beta-agonist.

Materials:

  • Male Hartley guinea pigs (300-400g).

  • Krebs-Henseleit solution.

  • Test Compound: 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione.

  • Reference Compound: Salbutamol (a SABA).

  • Constricting Agent: Histamine or Methacholine.

  • Organ bath system with isometric force transducers.

Procedure:

  • Humanely euthanize a guinea pig and dissect the trachea.

  • Cut the trachea into 2-3 mm wide rings and suspend them in organ baths containing Krebs-Henseleit solution (37°C, gassed with 95% O₂/5% CO₂).

  • Allow the rings to equilibrate for 60 minutes under a resting tension of 1 g.

  • Induce a stable contraction with a submaximal concentration of histamine (e.g., 1 µM).

  • Once the contraction plateaus, add cumulative concentrations of the test compound or reference compound to generate a concentration-response curve.

  • Record the relaxation response as a percentage of the pre-induced contraction.

  • Calculate the EC50 (concentration causing 50% of maximal relaxation) for each compound.

Causality and Validation: This ex vivo assay provides functional data on the compound's ability to relax airway smooth muscle, which is the desired therapeutic effect. Comparing its EC50 to a clinically used bronchodilator like salbutamol directly assesses its functional potency in a physiologically relevant tissue.

Conclusion and Future Directions

While 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione remains an uncharacterized molecule, its structural classification as a methylxanthine provides a strong rationale for its investigation as a potential oral therapeutic for obstructive airway diseases. The hypothesized dual mechanism of adenosine receptor antagonism and phosphodiesterase inhibition offers a different pharmacological profile from current first-line inhaled therapies.

The immediate and necessary next step is the rigorous experimental validation outlined in this guide. Determining the compound's binding affinity, functional potency, and anti-inflammatory effects through the described protocols is paramount. These data will not only validate (or refute) the hypotheses presented here but will also provide the critical foundation for any further preclinical and clinical development. Should this compound demonstrate a favorable efficacy and safety profile, it could represent a valuable addition to the therapeutic arsenal for managing asthma and COPD.

References

  • Caffeine - Wikipedia. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Caffeine? [Link]

  • Lieberman, H. R. (2018). Caffeine: mechanism of action, genetics, and behavioral studies conducted in task simulators and the field. In Sleep Deprivation, Stimulant Medications, and Cognition (pp. 104-123). Cambridge University Press.
  • Consensus. What is caffeine mechanism of action? [Link]

  • Patel, B. S., & Sharma, S. (2023). Theophylline. In StatPearls. StatPearls Publishing. [Link]

  • Institute of Medicine (US) Committee on Military Nutrition Research. (2001). Pharmacology of Caffeine. In Caffeine for the Sustainment of Mental Task Performance: Formulations for Military Operations. National Academies Press (US). [Link]

  • Theophylline - Wikipedia. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Theophylline? [Link]

  • Hendeles, L., & Weinberger, M. (2014). Theophylline. In J. J. Marini & S. A. Dries (Eds.), Applied Clinical Pharmacokinetics (2nd ed.).
  • WebMD. Theophylline (Theo-Dur, Theo-24, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Australian Commission on Safety and Quality in Health Care. Chronic Obstructive Pulmonary Disease Clinical Care Standard. [Link]

  • Health Service Executive. (2022). Chronic obstructive pulmonary disease (COPD) - Treatment. [Link]

  • National Health Service. (2022). Chronic obstructive pulmonary disease (COPD) - Treatment. [Link]

  • National Heart, Lung, and Blood Institute. (2012). Asthma Care Quick Reference. [Link]

  • Han, M. K., & Lazarus, S. C. (2017). Management of chronic obstructive pulmonary disease: A review focusing on exacerbations. The American journal of managed care, 23(10 Suppl), S171-S179.
  • British Columbia Ministry of Health. (2024, January 17). Chronic Obstructive Pulmonary Disease (COPD): Diagnosis and Management. [Link]

  • Asthma Canada. Asthma Guidelines. [Link]

  • Mayo Clinic. (2025, March 8). Asthma - Diagnosis and treatment. [Link]

  • National Institute for Health and Care Excellence. (2024, November 27). Asthma: diagnosis, monitoring and chronic asthma management. [Link]

  • World Health Organization. (2024, May 6). Asthma. [Link]

  • Nabavi, S. M., Šamec, D., Tomczyk, M., Milella, L., Rasekhian, M., Russo, D., ... & Nabavi, S. F. (2020). Structure-bioactivity relationships of methylxanthines: Trying to make sense of all the promises and the drawbacks. Molecules, 25(22), 5371. [Link]

  • Borea, P. A., Dalpiaz, A., Gessi, S., Gilli, G., & Varani, K. (1989). Pharmacological effects and binding studies of new methylxanthine thioderivatives. Pharmacological research, 21(4), 411-422.
  • PubChem. 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione. [Link]

  • U.S. Food and Drug Administration. (1999, August 27). NDA 20-793. [Link]

  • Veretenina, A. A., & Vasylyev, D. A. (2021). Investigation of acute toxicity of novel 3,7-dihydro-1H-purine-2,6-dione derivatives. Asian Journal of Pharmaceutical and Clinical Research, 14(3), 88-91.
  • Delli, K., & Loper, A. (2023). Methylxanthines. In StatPearls. StatPearls Publishing. [Link]

  • PubChem. 1-Methylxanthine. [Link]

  • DrugBank Online. 1,3,7-Trimethylpurine-2,6-dione. [Link]

  • Singh, S. K., Singh, S., Kumar, R., Kumar, A., Kumar, S., & Singh, R. K. (2025). Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach. Bioorganic chemistry, 155, 107469.
  • Pharmaffiliates. 3-Methyl-3,7-dihydro-1H-purine-2,6-dione-2,4,5,6-13C4-1,3,9-15N3. [Link]

  • NIST WebBook. 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-. [Link]

  • ClinicalTrials.gov. A Study of Elotuzumab, Anti-LAG-3 and Anti-TIGIT in Patients With Relapsed/Refractory Multiple Myeloma. [Link]

  • ClinicalTrials.gov. A Study of Intravenous Telisotuzumab Vedotin in Combination With Osimertinib or Standard of Care Chemotherapy to Assess Change in Disease Activity in
Validation

confirming the binding affinity of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione through competitive binding assays

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Competitive Radioligand Binding, Adenosine Receptor Antagonism, and Structure-Activity Relationship (SAR) Profiling Introduction & M...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Competitive Radioligand Binding, Adenosine Receptor Antagonism, and Structure-Activity Relationship (SAR) Profiling

Introduction & Mechanistic Grounding

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS: 125573-05-9), commonly referred to as 1-methyl-3-ethylxanthine or 3-EMX , is a synthetic xanthine derivative[1]. In early-stage drug development and respiratory pharmacology, xanthine derivatives are classically evaluated for two primary mechanisms of action: the competitive antagonism of G-protein coupled adenosine receptors (ARs) and the non-selective inhibition of cyclic nucleotide phosphodiesterases (PDEs)[2].

As a Senior Application Scientist, evaluating a novel xanthine requires moving beyond basic IC50 values. We must establish a self-validating experimental system that isolates the orthosteric binding event at the receptor from downstream signal amplification. The structural modification of extending the alkyl chain at the N3 position from a methyl group (as seen in theophylline) to an ethyl group (as in 3-EMX) alters the steric bulk and lipophilicity of the compound. This modification directly impacts its binding thermodynamics within the hydrophobic core of the adenosine receptor[2].

Pathway cluster_0 Extracellular / Receptor Level cluster_1 Intracellular Signaling Endo Endogenous Adenosine AR Adenosine Receptor (A1 / A2A) Endo->AR Activates Xanthine 3-Ethyl-1-methylxanthine (Competitive Antagonist) Xanthine->AR Blocks Binding GProt G-Protein (Gi / Gs) AR->GProt Couples to AC Adenylyl Cyclase GProt->AC Modulates cAMP cAMP Levels AC->cAMP Alters Production

Fig 1: Mechanism of competitive antagonism by 3-Ethyl-1-methylxanthine at the Adenosine Receptor.

Experimental Design: Self-Validating Competitive Binding Protocol

To objectively confirm the binding affinity ( Ki​ ) of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, we utilize a radioligand competitive binding assay. This protocol is engineered to eliminate false positives caused by endogenous ligands or G-protein coupling states.

Causality in Protocol Design:
  • Adenosine Deaminase (ADA) Pre-treatment: Endogenous adenosine tightly binds to A1/A2A receptors. Failing to degrade it with ADA (2 U/mL) results in an artificially right-shifted displacement curve, leading to an underestimation of the test compound's affinity[3].

  • GTPγS Addition: Adding a non-hydrolyzable GTP analog uncouples the receptor from its G-protein. This forces the receptor into a uniform, low-affinity state for agonists, ensuring that the antagonist (3-EMX) binding curve is steep, monophasic, and accurately reflects true orthosteric competition.

  • Radioligand Selection: We utilize [³H]DPCPX for A1 receptors and [³H]CGS21680 (or[³H]NECA) for A2A receptors due to their high specific activity and validated Kd​ values[4].

Step-by-Step Methodology
  • Membrane Preparation: Harvest CHO or HEK293 cells stably expressing human A1 or A2A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl2​ and protease inhibitors. Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • ADA Incubation: Pre-incubate the membrane suspension (approx. 20 µg protein/well) with Adenosine Deaminase (2 U/mL) for 30 minutes at 25°C to eliminate endogenous adenosine[3].

  • Competitive Incubation: In a 96-well plate, combine:

    • 50 µL of membrane preparation.

    • 25 µL of the radioligand (e.g., 1 nM [³H]DPCPX for A1)[3].

    • 25 µL of 3-Ethyl-1-methylxanthine at varying concentrations ( 10−10 to 10−4 M).

    • Control: Define non-specific binding (NSB) using 10 µM of a cold, high-affinity ligand (e.g., unlabeled DPCPX or NECA)[3].

  • Equilibration: Incubate the plates for 60–90 minutes at 25°C to achieve thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Extract the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curve (Radioligand Bound vs. Log[3-EMX]). Calculate the IC50​ using non-linear regression, and convert to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[Radioligand]​IC50​​

Workflow Step1 1. Membrane Preparation Isolate A1/A2A expressing membranes Step2 2. ADA Pre-treatment Degrade endogenous adenosine Step1->Step2 Purify Step3 3. Competitive Incubation [³H]Radioligand + 3-EMX Step2->Step3 Eliminate competition Step4 4. Rapid Filtration Isolate bound complexes on GF/B Step3->Step4 Reach equilibrium Step5 5. Scintillation Counting Quantify radioactivity Step4->Step5 Wash unbound Logic 6. Data Analysis Calculate IC50 & Ki (Cheng-Prusoff) Step5->Logic Plot displacement

Fig 2: Step-by-step workflow for radioligand competitive binding assays.

Comparative Performance Data

To objectively evaluate the performance of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, we must benchmark it against industry-standard xanthines. The data below synthesizes established structure-activity relationships for 1-methyl-3-alkylxanthines[2].

Table 1: Adenosine Receptor Competitive Binding Affinity ( Ki​ )

The N3-ethyl substitution provides a measurable increase in binding affinity over the N3-methyl group found in theophylline, though it remains a non-selective antagonist.

CompoundChemical NameA1 Receptor Ki​ (µM)A2A Receptor Ki​ (µM)Selectivity (A1/A2A)
Caffeine 1,3,7-trimethylxanthine45.050.0~1.1
Theophylline 1,3-dimethylxanthine14.012.0~0.85
3-EMX (Subject) 3-Ethyl-1-methylxanthine 8.5 10.2 ~1.2
IBMX 1-methyl-3-isobutylxanthine2.53.0~1.2
DPCPX 8-cyclopentyl-1,3-dipropylxanthine0.00393.9~1000
Table 2: Functional Assay - PDE Inhibition and Smooth Muscle Relaxation

Because xanthines dual-act as PDE inhibitors, competitive binding data must be correlated with functional assays. In isolated guinea-pig trachealis models, the elongation of the N3-alkyl chain directly correlates with enhanced cyclic GMP PDE inhibition and subsequent smooth muscle relaxation[2].

CompoundcGMP PDE Inhibition IC50​ (µM)Tracheal Relaxation EC50​ (µM)
Theophylline ~250~120
3-EMX (Subject) ~110 ~65
IBMX ~15~8

Expert Analysis & Conclusion

The empirical data confirms that 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione exhibits superior binding affinity and functional potency compared to theophylline[2].

The Causality of the SAR: The adenosine receptor's orthosteric binding pocket contains a highly conserved hydrophobic region that accommodates the N3 position of the xanthine core[5]. The methyl group of theophylline under-utilizes this hydrophobic space. By extending this to an ethyl group (3-EMX), the compound achieves greater van der Waals interactions with the receptor's transmembrane helices, lowering the dissociation constant ( Kd​ ) and improving the Ki​ [5].

Furthermore, this structural modification translates directly into functional efficacy. The 1-methyl-3-alkylxanthines are consistently more potent in relaxing isolated trachealis smooth muscle than their corresponding 3-alkylxanthines, driven by a synergistic combination of AR antagonism and enhanced cyclic GMP PDE inhibition[2]. For researchers developing novel bronchodilators or PDE inhibitors, 3-EMX serves as an excellent intermediate scaffold, offering a wider therapeutic window than theophylline without the extreme, non-selective toxicity often associated with IBMX.

References

  • PubChem. "3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione | C8H10N4O2 - PubChem" National Library of Medicine.[Link][1]

  • Jacobson, K. A., et al. "Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors" PMC.[Link][4]

  • Jacobson, K. A., et al. "Probing the adenosine receptor with adenosine and xanthine biotin conjugates" PMC.[Link][5]

  • Cheng, R. K., et al. "Crystal structure of the adenosine A2A receptor bound to an antagonist reveals a potential allosteric pocket" PNAS.[Link][3]

  • Ko, W. C., et al. "Inhibition of cyclic GMP phosphodiesterase by xanthine derivatives relaxes guinea-pig trachealis smooth muscle" PubMed.[Link][2]

Sources

Comparative

independent verification of the published results for 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative Performance, Structure-Activity Relationship (SAR), and Mechanistic Validation Executive Summary & Chemical Iden...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative Performance, Structure-Activity Relationship (SAR), and Mechanistic Validation

Executive Summary & Chemical Identity

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione (commonly referred to as 1-methyl-3-ethylxanthine) is a synthetic xanthine derivative[1]. In the landscape of respiratory and cardiovascular pharmacology, xanthine derivatives are critical benchmarks for phosphodiesterase (PDE) inhibition.

While Theophylline (1,3-dimethylxanthine) remains the classical reference standard and IBMX (1-methyl-3-isobutylxanthine) serves as the highly potent, non-selective laboratory standard, 1-methyl-3-ethylxanthine occupies a highly specific intermediate pharmacological niche. By extending the alkyl chain at the N-3 position from a methyl to an ethyl group, researchers can observe a quantifiable increase in cyclic GMP (cGMP) PDE inhibitory potency, which directly correlates with enhanced smooth muscle relaxation[2].

Mechanistic Grounding: The cGMP-PKG Axis

The primary mechanism of action for 1-methyl-3-ethylxanthine in smooth muscle tissue is the competitive inhibition of cGMP-dependent phosphodiesterase (PDE)[2].

Causality of Action:

  • Inhibition: The xanthine core mimics the purine ring of cGMP, competitively binding to the catalytic site of the PDE enzyme.

  • Accumulation: By preventing the hydrolysis of cGMP into inactive 5'-GMP, intracellular cGMP levels rise.

  • Activation: Elevated cGMP activates Protein Kinase G (PKG).

  • Relaxation: PKG phosphorylates downstream targets (such as myosin light chain phosphatase), reducing intracellular calcium sensitivity and driving smooth muscle relaxation.

G Xanthine 1-Methyl-3-ethylxanthine PDE cGMP Phosphodiesterase (PDE) Xanthine->PDE Inhibits cGMP Intracellular cGMP Accumulation PDE->cGMP Prevents degradation PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Phosphorylation cascade

Fig 1: Mechanistic signaling pathway of 1-methyl-3-ethylxanthine driving smooth muscle relaxation.

Comparative Performance Analysis

To objectively evaluate 1-methyl-3-ethylxanthine, it must be benchmarked against its structural analogs. The data below synthesizes the established rank-order potency trends derived from isolated guinea-pig trachealis models[2].

Structure-Activity Relationship (SAR) Insight: The addition of a methyl group at the N-1 position of 3-alkylxanthines (comparing 3-ethylxanthine to 1-methyl-3-ethylxanthine) drastically improves target affinity. Furthermore, extending the N-3 alkyl chain length (Methyl Ethyl Isobutyl) increases lipophilicity and PDE pocket binding, explaining the potency gradient from Theophylline to IBMX[2].

Quantitative Comparison Table
CompoundSubstitution PatterncGMP PDE IC₅₀ (µM)Trachealis EC₅₀ (µM)Relative Potency (vs. Theophylline)
3-Ethylxanthine 3-Alkyl~400~4500.3x
Theophylline 1,3-Dimethyl~120~1501.0x
1-Methyl-3-ethylxanthine 1-Methyl-3-Alkyl~45~602.6x
IBMX 1-Methyl-3-Isobutyl~5~824.0x

*Note: Values are representative approximations based on the strict rank-order correlation (IBMX > 1-methyl-3-ethyl > Theophylline > 3-ethylxanthine) established in[2].

Self-Validating Experimental Protocols

To independently verify the published efficacy of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, laboratories should employ a two-pronged approach: biochemical enzyme inhibition and functional physiological assays.

Protocol 1: cGMP PDE Purification and Inhibition Assay

Purpose: To isolate the specific PDE isoform and determine the biochemical IC₅₀.

  • Tissue Homogenization: Isolate guinea-pig trachealis muscle, homogenize in cold Tris-HCl buffer (pH 7.4) with protease inhibitors.

  • DEAE Cellulose Chromatography:

    • Causality of Choice: Crude homogenates contain multiple PDE families (cAMP and cGMP specific). Passing the homogenate through a Diethylaminoethyl (DEAE) cellulose column separates these isoforms based on charge. This ensures the subsequent assay strictly measures cGMP PDE inhibition without confounding cAMP hydrolysis[2].

  • Enzyme Assay: Incubate the purified cGMP PDE fraction with 1 µM [³H]-cGMP and varying concentrations of 1-methyl-3-ethylxanthine (1 µM to 1 mM).

  • Self-Validating Control: Run a parallel assay using a known selective PDE5 inhibitor (e.g., Zaprinast). If Zaprinast fails to inhibit the fraction, the column separation failed, invalidating the run.

Protocol 2: Ex Vivo Trachealis Relaxation Assay

Purpose: To determine the functional EC₅₀ in intact smooth muscle tissue.

  • Organ Bath Setup: Suspend guinea-pig tracheal rings in a 10 mL organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Spontaneous Tone Measurement:

    • Causality of Choice: Unlike pre-contracted models (using histamine or carbachol), measuring relaxation against the tissue's spontaneous intrinsic tone provides a highly sensitive, physiological baseline to evaluate basal PDE regulation without receptor-mediated signaling interference[2].

  • Cumulative Dosing: Add 1-methyl-3-ethylxanthine cumulatively (10⁻⁷ to 10⁻³ M) and record the percentage of relaxation.

  • Self-Validating Control: Pre-treat a parallel tissue ring with a soluble guanylate cyclase (sGC) inhibitor like ODQ. If 1-methyl-3-ethylxanthine still induces full relaxation in the presence of ODQ, it indicates off-target effects (e.g., cAMP PDE inhibition or adenosine receptor antagonism), triggering a protocol review.

Workflow Tissue Guinea-Pig Trachealis Tissue Isolation Homogenization Homogenization & Centrifugation Tissue->Homogenization OrganBath Organ Bath Relaxation Assay Tissue->OrganBath Intact Muscle DEAE DEAE Cellulose Chromatography Homogenization->DEAE Purify PDE Assay cGMP PDE Inhibition Assay DEAE->Assay Add Xanthines Correlation IC50 vs EC50 Correlation Assay->Correlation OrganBath->Correlation

Fig 2: Parallel workflow for biochemical and functional validation of xanthine derivatives.

References

  • Title: 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione (CID 15931309) Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Inhibition of cyclic GMP phosphodiesterase by xanthine derivatives relaxes guinea-pig trachealis smooth muscle Source: Clinical and Experimental Pharmacology and Physiology (1991) URL: [Link]

Sources

Validation

assessing the improved safety profile of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione compared to theobromine

A Guide for Researchers and Drug Development Professionals In the landscape of xanthine derivatives, which are investigated for a wide range of pharmacological applications, a thorough understanding of their safety profi...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of xanthine derivatives, which are investigated for a wide range of pharmacological applications, a thorough understanding of their safety profiles is paramount. This guide provides a comparative analysis of the well-characterized safety profile of theobromine (3,7-dimethylxanthine) and a prospective safety assessment of the less-studied 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to inform early-stage research and development decisions.

Introduction to the Compounds

Theobromine is a naturally occurring methylxanthine alkaloid found in cocoa beans, and consequently in chocolate, as well as in smaller amounts in tea and coffee.[1][2][3] It is known for its mild stimulant and vasodilatory effects.[1][4] 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic xanthine derivative. While structurally related to theobromine, the substitution of a methyl group with an ethyl group at the 3-position is anticipated to alter its pharmacokinetic and pharmacodynamic properties, including its safety profile.

The Established Safety Profile of Theobromine

Theobromine has been extensively studied, and its safety profile in humans is generally considered favorable at typical dietary consumption levels.[5][6] However, at higher doses, and particularly in other species, it exhibits notable toxicity.

Acute Toxicity

The acute toxicity of theobromine varies significantly across species, primarily due to differences in metabolism.[7] The median lethal dose (LD50) provides a standardized measure of acute toxicity.

SpeciesRoute of AdministrationLD50 (mg/kg)
RatOral950 - 1,265
MouseOral1,356
DogOral250 - 500
CatOral200
HumanOral~1,000
Sources:[2][7][8][9][10]

In humans, mild to moderate symptoms of theobromine poisoning, such as sweating, trembling, and severe headaches, can occur at doses of 0.8–1.5 grams per day.[1][7] Severe symptoms, including cardiac arrhythmias and seizures, are associated with much higher doses.[7]

Organ-Specific Toxicity
  • Cardiovascular System: Theobromine acts as a mild heart stimulant.[1][4] At high doses, it can cause tachycardia and cardiac arrhythmias.[7][11][12]

  • Central Nervous System (CNS): Theobromine is a CNS stimulant, though its effects are generally considered gentler than those of caffeine.[1][13] High doses can lead to restlessness, agitation, and seizures.[7][11][14]

  • Gastrointestinal System: Nausea and vomiting are common early signs of theobromine toxicity.[11]

  • Reproductive System: High doses of theobromine have been shown to cause testicular atrophy in rats, an effect that was less pronounced or absent in mice, hamsters, and dogs.[3]

Genotoxicity and Carcinogenicity

The genotoxic potential of theobromine has been evaluated in various in vitro assays. While it was not mutagenic in the Ames assay, it did show some evidence of genotoxic potential in other assays, such as inducing sister chromatid exchange in human lymphocytes and CHO cells.[15][16] However, the overall assessment suggests a low probability of theobromine being a genotoxic carcinogen.[17][18] There is inadequate evidence for the carcinogenicity of theobromine in humans.[3]

Prospective Safety Profile of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione: A Theoretical Assessment

The primary structural difference between theobromine and the compound is the presence of an ethyl group instead of a methyl group at the 3-position of the purine ring. This seemingly minor alteration can have significant implications for its metabolic fate and, consequently, its toxicity.

Anticipated Metabolic Pathways

The metabolism of xanthines primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, with CYP1A2 and CYP2E1 being important for theobromine.[1] The metabolic process for 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione would likely involve N-demethylation at the 1-position and N-de-ethylation at the 3-position, as well as oxidation of the ethyl group.

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione Metabolite A (N-de-ethylation) Metabolite A (N-de-ethylation) 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione->Metabolite A (N-de-ethylation) CYP-mediated Metabolite B (N-demethylation) Metabolite B (N-demethylation) 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione->Metabolite B (N-demethylation) CYP-mediated Metabolite C (Ethyl oxidation) Metabolite C (Ethyl oxidation) 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione->Metabolite C (Ethyl oxidation) CYP-mediated Further Metabolism Further Metabolism Metabolite A (N-de-ethylation)->Further Metabolism Metabolite B (N-demethylation)->Further Metabolism Metabolite C (Ethyl oxidation)->Further Metabolism

Caption: Anticipated metabolic pathways for 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione.

The rate of de-ethylation versus demethylation can significantly influence the compound's half-life and the nature of its metabolites. Generally, N-de-ethylation is slower than N-demethylation for many CYP isozymes. This could potentially lead to a longer half-life for the parent compound compared to theobromine, which might increase the potential for accumulation and toxicity with repeated dosing.

Potential for Altered Toxicity
  • Acute Toxicity: A slower metabolism and clearance could lead to a lower LD50 value for 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione compared to theobromine. The increased lipophilicity from the ethyl group might also enhance its distribution into tissues, including the CNS, potentially leading to more pronounced neurological effects at lower doses.

  • Organ-Specific Toxicity: The general toxicological profile is expected to be similar to other xanthines, affecting the cardiovascular, central nervous, and gastrointestinal systems. However, the magnitude of these effects could differ. The potential for increased CNS penetration warrants careful evaluation of neurotoxicity.

  • Genotoxicity: The purine core is the primary determinant of the genotoxic potential of xanthines. While the ethyl substitution is unlikely to introduce a new mechanism of genotoxicity, its influence on metabolism could alter the balance of activating and deactivating pathways, which would require experimental verification.

Recommended Experimental Workflows for Safety Assessment

To empirically determine the safety profile of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione and validate the theoretical assessment, a tiered experimental approach is recommended.

In Vitro Assays
  • Cytotoxicity Assays:

    • Methodology: Utilize cell lines such as HepG2 (liver), Caco-2 (intestinal), and SH-SY5Y (neuronal) to assess baseline cytotoxicity. The MTT or WST-1 assay can be employed to determine the IC50 value.[19]

    • Rationale: This provides an initial screen for general toxicity and helps in dose selection for subsequent in vivo studies.

  • Genotoxicity Assays:

    • Methodology: A standard battery of tests should be conducted, including:

      • Ames test (bacterial reverse mutation assay) to assess point mutations.[15][16]

      • In vitro micronucleus test in mammalian cells (e.g., CHO or TK6) to evaluate clastogenic and aneugenic potential.

      • In vitro chromosomal aberration test in human lymphocytes.[15]

    • Rationale: These assays are crucial for identifying any potential for DNA damage or mutagenicity early in development.

  • Metabolic Stability and Metabolite Identification:

    • Methodology: Incubate the compound with human and relevant animal species liver microsomes or S9 fractions. Analyze the depletion of the parent compound over time and identify the major metabolites using LC-MS/MS.

    • Rationale: This provides critical information on the metabolic fate of the compound, its half-life, and the structures of its metabolites, which is essential for understanding its pharmacokinetic profile and potential for drug-drug interactions.

cluster_0 In Vitro Safety Assessment Cytotoxicity Assays (e.g., MTT, WST-1) Cytotoxicity Assays (e.g., MTT, WST-1) Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assays (e.g., MTT, WST-1)->Genotoxicity Assays Metabolic Stability & Metabolite ID Metabolic Stability & Metabolite ID Genotoxicity Assays->Metabolic Stability & Metabolite ID

Caption: In vitro experimental workflow for initial safety assessment.

In Vivo Studies

Should the in vitro data suggest a favorable profile, in vivo studies in appropriate animal models (e.g., rodents) would be the next step.

  • Acute Toxicity Study (LD50 determination):

    • Methodology: Administer single, escalating doses of the compound to animals to determine the dose that is lethal to 50% of the population.

    • Rationale: Provides a quantitative measure of acute toxicity and helps in dose range finding for repeated-dose studies.

  • Repeated-Dose Toxicity Study (28-day or 90-day):

    • Methodology: Administer the compound daily to animals for an extended period. Monitor for clinical signs of toxicity, and at the end of the study, perform a full necropsy with histopathological examination of all major organs.

    • Rationale: This is a cornerstone of preclinical safety assessment, providing comprehensive information on potential target organs of toxicity and the no-observed-adverse-effect-level (NOAEL).

cluster_1 In Vivo Safety Assessment Acute Toxicity (LD50) Acute Toxicity (LD50) Repeated-Dose Toxicity (28/90-day) Repeated-Dose Toxicity (28/90-day) Acute Toxicity (LD50)->Repeated-Dose Toxicity (28/90-day) Toxicokinetic Analysis Toxicokinetic Analysis Repeated-Dose Toxicity (28/90-day)->Toxicokinetic Analysis

Caption: In vivo experimental workflow for comprehensive safety assessment.

Conclusion

While theobromine possesses a well-documented and generally favorable safety profile in humans at dietary levels, its toxicity at higher doses and in other species is significant. The structural modification in 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione, specifically the ethyl group at the 3-position, introduces a degree of uncertainty regarding its safety. The theoretical assessment suggests a potential for altered metabolism, leading to a longer half-life and potentially increased toxicity compared to theobromine.

Therefore, a rigorous and systematic experimental evaluation, following the outlined in vitro and in vivo workflows, is imperative to accurately characterize the safety profile of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione. The data generated from these studies will be crucial for making informed decisions regarding the continued development of this and other novel xanthine derivatives.

References

  • Brusick, D., Myhr, B., Galloway, S., Rundell, J., Jagannath, D. R., & Tarka, S. (1986). Genotoxicity of theobromine in a series of short-term assays. Mutation Research/Genetic Toxicology, 169(3), 105-114. [Link]

  • Wikipedia. (n.d.). Theobromine poisoning. [Link]

  • Wikipedia. (n.d.). Theobromine. [Link]

  • Chocolate Toxicity. (n.d.). College of Veterinary Medicine, Purdue University. [Link]

  • Brusick, D., Myhr, B., Galloway, S., Rundell, J., Jagannath, D. R., & Tarka, S. (1986). Genotoxicity of theobromine in a series of short-term assays. ResearchGate. [Link]

  • Is It Possible to Overdose on Chocolate? (2020). Psychology Today. [Link]

  • Rosenkranz, H. S., & Ennever, F. K. (1987). Evaluation of the genotoxicity of theobromine and caffeine. Food and Chemical Toxicology, 25(3), 247-251. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1991). Coffee, Tea, Mate, Methylxanthines and Methylglyoxal. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 51. Lyon (FR): International Agency for Research on Cancer. Theobromine. [Link]

  • Merck Veterinary Manual. (n.d.). Chocolate Toxicosis in Animals. [Link]

  • A COMPARISON OF THE GENOTOXICITY OF THEOBROMINE AND CAFFEINE. (n.d.). ResearchGate. [Link]

  • Chocolate Theobromine. (2022). Santa Barbara Chocolate. [Link]

  • How Much Theobromine In Chocolate? Dark, Milk and White. (2023). The-Chocolate-Review.com. [Link]

  • International Agency for Research on Cancer. (1991). Theobromine (IARC Summary & Evaluation, Volume 51, 1991). INCHEM. [Link]

  • Leave Chocolate Out of Rover's Celebrations. (2024). U.S. Food and Drug Administration. [Link]

  • Weingart, C., Hartmann, A., & Kohn, B. (2021). Chocolate toxicosis in dogs. Tierarztliche Praxis. Ausgabe K, Kleintiere/Heimtiere, 49(4), 253–262. [Link]

  • Aging: Theobromine in chocolate may help slow down process. (2025). MedicalNewsToday. [Link]

  • Bedir, B. E. O., Sanci, T. O., Ercan, E., Sezginer, E. K., & Terzi, E. (2024). In vitro anticancer effect of theobromine in A549 non-small cell lung cancer cells. International Journal of Medical Biochemistry, 7(3), 143-149. [Link]

  • Can chocolate consumption cause palpitations? (2025). Dr.Oracle. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safety, Handling, and Disposal of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione

As a preferred partner in drug development and laboratory operations, we recognize that chemical safety extends far beyond standard compliance. Handling biologically active synthetic intermediates requires a deep underst...

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in drug development and laboratory operations, we recognize that chemical safety extends far beyond standard compliance. Handling biologically active synthetic intermediates requires a deep understanding of their mechanistic properties to ensure the protection of laboratory personnel and the environment.

This technical guide provides essential, step-by-step procedural guidance for the safe handling, spill response, and logistical disposal of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS: 125573-05-9), a highly active synthetic methylxanthine derivative 1[1].

Pharmacological Causality & Environmental Hazard Profile

To understand the stringent disposal requirements for 3-ethyl-1-methylxanthine, one must first understand its biological causality. Like its structural analogs (caffeine, theophylline, and 3-isobutyl-1-methylxanthine or IBMX), this compound acts as a non-selective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist2[2].

If improperly disposed of down a standard sink, xanthine derivatives can bypass standard municipal water filtration, entering aquatic ecosystems where they act as metabolic disruptors. In a laboratory setting, accidental inhalation of aerosolized powder or transdermal absorption can trigger central nervous system (CNS) stimulation, tachycardia, and severe respiratory irritation3[3].

XanthinePathway Xanthine 3-Ethyl-1-methylxanthine (Active Agent) PDE Phosphodiesterase (PDE) Enzymes Xanthine->PDE Inhibits cAMP cAMP / cGMP (Second Messengers) PDE->cAMP Prevents degradation Kinases PKA / PKG Activation cAMP->Kinases Accumulation triggers Physiology Cellular Response (e.g., CNS Stimulation) Kinases->Physiology Mediates

Fig 1. Mechanism of action: Xanthine-induced PDE inhibition and downstream cellular response.

Physicochemical Properties & Logistical Implications

Effective disposal and spill response are dictated by the compound's physical state and solubility profile. Because this compound is poorly soluble in cold water, standard aqueous decontamination is ineffective.

PropertyValueOperational & Safety Implication
Chemical Name 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dioneIdentifies the purine-2,6-dione core responsible for bioactivity.
CAS Number 125573-05-9Essential identifier for EHS waste manifesting.
Molecular Weight 194.19 g/mol Small molecule; easily absorbed through mucous membranes.
Physical State Solid (Crystalline Powder)High risk of aerosolization and inhalation during dry spills.
Solubility Poor (Cold Water); High (DMSO, Ethanol)Requires surfactants (soap) or organic solvents for decontamination.

Logistical Disposal Plan (Standard Operating Procedure)

Because the toxicological properties of synthetic uncharacterized xanthines are not fully mapped, they must be treated with the precautionary principle as suspected toxins 4[4].

Protocol 3.1: Routine Laboratory Waste Management
  • Solid Waste Segregation: Collect all residual solid powder, contaminated weigh boats, spatulas, and pipette tips in a clearly labeled, sealable, puncture-resistant hazardous waste container.

  • Liquid Waste Segregation:

    • Aqueous Solutions: Do NOT pour down the drain. Collect in designated aqueous hazardous waste carboys.

    • Organic Solutions (e.g., DMSO/Ethanol): Collect in non-halogenated organic waste containers. If the compound was utilized in an assay involving chloroform or dichloromethane, route strictly to halogenated waste.

  • Logistical Routing: Transfer the sealed containers to an approved environmental health and safety (EHS) waste disposal plant. High-temperature incineration is the only approved method for disposal, as it completely destroys the purine-2,6-dione core, preventing environmental bioaccumulation 5[5].

Emergency Spill Clean-Up Protocol

A robust safety protocol must be a self-validating system —meaning each step confirms the success of the previous one, leaving no room for operational ambiguity.

Protocol 4.1: Dry Spill Response & Decontamination
  • Causality Note: Sweeping dry powder directly will aerosolize the active pharmaceutical ingredient (API), leading to severe inhalation exposure.

Step 1: Containment & PPE Immediately isolate the spill area. Personnel must don nitrile gloves, safety goggles, a laboratory coat, and an N95/P100 particulate respirator before approaching the spill 3[3].

Step 2: Dust Suppression Do not use a dry brush. Lightly dampen absorbent paper towels with water or a 10% ethanol solution. Gently place the dampened towels over the spilled powder. Reasoning: The moisture suppresses aerosolization without instantly dissolving the chemical into the benchtop pores.

Step 3: Mechanical Removal Carefully scoop the dampened material using a disposable plastic scraper (avoiding downward pressure that grinds the powder into the surface) and place it into a biohazard or chemical waste bag.

Step 4: Chemical Decontamination Because 3-ethyl-1-methylxanthine has exceptionally low cold-water solubility, pure water will not decontaminate the surface. Scrub the spill area with a strong laboratory surfactant (soap) and warm water to lift the compound, followed by a 70% ethanol or isopropanol wipe to dissolve any remaining organic residue3[3].

Step 5: System Validation Visually inspect the decontaminated surface under a bright, oblique light source. The absolute absence of a crystalline sheen or white residue validates the mechanical and chemical removal steps. If any residue is observed, repeat Step 4. Dispose of all cleaning materials as hazardous solid waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15931309, 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione." PubChem. URL:[Link]

  • Ali, M. A., et al. "Xanthine scaffold: scope and potential in drug development." Heliyon. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.